Fructose-L-tryptophan
Description
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHOCXJFBBOAY-LCGIIJARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280884 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25020-15-9 | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Mechanisms of Fructose-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-L-tryptophan, an Amadori product formed from the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, is emerging as a molecule of interest with potential biological activities. While direct research on its specific mechanism of action is limited, this guide synthesizes current understanding by drawing parallels with related tryptophan metabolites and Maillard reaction products (MRPs). This document outlines the hypothesized antioxidant and anti-inflammatory mechanisms of this compound, supported by data from analogous compounds. Detailed experimental protocols for investigating these activities and diagrams of the implicated signaling pathways are provided to facilitate further research and drug development efforts in this area.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, generates a complex array of products, including the initial Amadori compounds. This compound is one such compound, formed from the condensation of fructose and L-tryptophan. While initially studied in the context of food chemistry, there is growing interest in the biological effects of these molecules. Preliminary studies suggest that this compound may possess properties that could alter cellular adhesion and induce apoptosis, though the precise molecular pathways remain to be fully elucidated.[1]
This technical guide aims to provide an in-depth overview of the plausible mechanisms of action of this compound, based on the known bioactivities of structurally and functionally related tryptophan derivatives and other MRPs. The primary focus will be on its potential antioxidant and anti-inflammatory effects, which are common attributes of MRPs.
Physicochemical Properties and Absorption
This compound is a relatively stable keto-amine formed through the Amadori rearrangement of the initial Schiff base adduct of fructose and L-tryptophan.[2][3] Studies in animal models have shown that this compound can be absorbed in the large intestine.[4] Furthermore, it can be metabolized by the gut microbiota, suggesting that its biological effects may be mediated either by the parent compound or its metabolites.[4]
Hypothesized Mechanism of Action
Due to the limited direct research on this compound, its mechanism of action is largely inferred from studies on other tryptophan metabolites and MRPs. The primary hypothesized mechanisms are centered around its potential antioxidant and anti-inflammatory properties.
Antioxidant Activity via Nrf2 Pathway Activation
Tryptophan and its metabolites have been shown to exhibit antioxidant properties.[5][6] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
It is hypothesized that this compound, or its metabolites, may act as an activator of the Nrf2 pathway. This could occur through the modulation of Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions. By inducing a conformational change in Keap1 or by promoting the phosphorylation of p62 which competitively inhibits the Keap1-Nrf2 interaction, this compound could lead to the stabilization and nuclear translocation of Nrf2.[7] Once in the nucleus, Nrf2 would bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. These genes include enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[4][8]
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Chronic inflammation is implicated in a multitude of diseases. Maillard reaction products derived from other amino acids, such as tyrosine, have demonstrated anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] The NF-κB family of transcription factors plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
It is plausible that this compound could exert anti-inflammatory effects by interfering with the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[9] this compound may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of the p50/p65 dimer.
Quantitative Data from Related Compounds
Direct quantitative data for the biological activity of this compound, such as IC50 or EC50 values, are not currently available in the public domain. However, to provide a framework for future studies, the following table summarizes quantitative data from a related Maillard reaction product that has been shown to inhibit inflammatory responses.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| 2,4-bis(p-hydroxyphenyl)-2-butenal (Tyrosine-fructose MRP) | Inhibition of LPS-induced Nitric Oxide Production | Murine Microglial BV-2 Cells | ~2 µM | [10] |
| 2,4-bis(p-hydroxyphenyl)-2-butenal (Tyrosine-fructose MRP) | Inhibition of NF-κB DNA Binding Activity | LPS-stimulated Astrocytes | ~5 µM | [10] |
Experimental Protocols
To facilitate the investigation of the hypothesized mechanisms of action of this compound, the following are detailed protocols for key experiments.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a compound against peroxyl radicals.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of Trolox standards for the calibration curve.
-
Prepare a working solution of fluorescein in PBS.
-
Prepare a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in PBS immediately before use.
-
-
Assay Procedure:
-
Pipette fluorescein solution, and either the this compound dilutions, Trolox standards, or PBS (as a blank) into the wells of a black 96-well microplate.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the this compound samples from the standard curve and express the results as micromoles of Trolox equivalents per gram or mole of the compound.[6]
-
NF-κB Reporter Gene Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor.
Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) under standard conditions.
-
Transfect the cells with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfection with a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is recommended for normalization.
-
-
Assay Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubate the cells for an appropriate period (typically 6-24 hours) to allow for reporter gene expression.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the NF-κB-driven luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.[9][10]
-
Conclusion and Future Directions
This compound represents an intriguing product of the Maillard reaction with potential bioactivities that warrant further investigation. While direct evidence for its mechanism of action is currently limited, the available data on related tryptophan metabolites and Maillard reaction products suggest that its effects are likely mediated through the modulation of key cellular signaling pathways involved in antioxidant and anti-inflammatory responses, namely the Nrf2 and NF-κB pathways.
Future research should focus on validating these hypothesized mechanisms through direct experimental evidence. This includes identifying the specific molecular targets of this compound, quantifying its binding affinities and inhibitory constants, and elucidating the precise signaling cascades it modulates in various cell types. Furthermore, in vivo studies are necessary to determine its pharmacokinetic profile, bioavailability, and efficacy in relevant disease models. A deeper understanding of the mechanism of action of this compound will be crucial for harnessing its potential therapeutic applications in the fields of nutrition and medicine.
References
- 1. Screening System for the Maillard Reaction Inhibitor from Natural Product Extracts [jstage.jst.go.jp]
- 2. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 4. Gut microbiota-derived tryptophan metabolites alleviate liver injury via AhR/Nrf2 activation in pyrrolizidine alkaloids-induced sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan protects hepatocytes against reactive oxygen species-dependent cell death via multiple pathways including Nrf2-dependent gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of a tyrosine-fructose Maillard reaction product, 2,4-bis(p-hydroxyphenyl)-2-butenal on amyloid-β generation and inflammatory reactions via inhibition of NF-κB and STAT3 activation in cultured astrocytes and microglial BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of a tyrosine-fructose Maillard reaction product, 2,4-bis(p-hydroxyphenyl)-2-butenal on amyloid-β generation and inflammatory reactions via inhibition of NF-κB and STAT3 activation in cultured astrocytes and microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Fructose-L-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan (Fru-Trp) is a naturally occurring compound formed through the Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar. Specifically, it is the Amadori rearrangement product of the reaction between L-tryptophan and D-fructose. While the Maillard reaction has been a cornerstone of food chemistry for over a century, the specific isolation, characterization, and biological investigation of individual Amadori products like this compound have offered a more nuanced understanding of the physiological implications of these ubiquitous compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, characterization, and known biological effects of this compound, tailored for professionals in research and drug development.
Discovery and Historical Context
The journey to understanding this compound is intrinsically linked to the broader history of the Maillard reaction and the discovery of its constituent molecules.
The Maillard Reaction: First described by French chemist Louis-Camille Maillard in 1912, the Maillard reaction is a complex cascade of chemical reactions that occurs when amino acids and reducing sugars are heated. This reaction is responsible for the characteristic flavors, aromas, and brown color of many cooked foods. The initial step of this reaction involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base, which then undergoes an irreversible rearrangement to form a more stable ketoamine known as an Amadori product.
Discovery of Tryptophan and Fructose (B13574): L-tryptophan, an essential amino acid, was first isolated from casein in 1901 by Sir Frederick Gowland Hopkins.[1][2] Fructose, a simple sugar found in many plants, was discovered by French chemist Augustin-Pierre Dubrunfaut in 1847.[3]
Emergence of this compound: While a definitive "discovery" paper detailing the very first synthesis and characterization of this compound is not readily apparent in historical records, its existence as an Amadori product was a logical consequence of Maillard's foundational work. By the mid-20th century, as the mechanisms of the Maillard reaction were further elucidated, the formation of specific Amadori products from various amino acids and sugars was widely accepted. A significant early study that brought this compound into the scientific spotlight was conducted in 1975 by Tanaka M, et al. This research focused on the nutritional consequences of the Maillard reaction and specifically examined the absorption of this compound in the large intestine of rats, indicating that the compound was known and could be synthesized for research purposes by that time.[4]
Physicochemical Properties and Characterization
This compound is a white to pale yellow solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂N₂O₇ | [5] |
| Molecular Weight | 366.37 g/mol | [5] |
| CAS Number | 25020-15-9 | [5] |
| Appearance | White to pale yellow solid | - |
| Solubility | Soluble in water | General knowledge |
Characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure of this compound, confirming the covalent linkage between the fructose and tryptophan moieties and determining the stereochemistry.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of the molecule, further confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the purification and quantification of this compound. Reversed-phase columns are commonly employed with UV or fluorescence detection, leveraging the inherent fluorescence of the tryptophan indole (B1671886) ring.
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the Maillard reaction under controlled laboratory conditions. The following is a general protocol based on established methods for the synthesis of Amadori compounds.
Synthesis of this compound
Principle: This protocol describes the synthesis of this compound by reacting L-tryptophan and D-fructose in a suitable solvent system.
Materials:
-
L-Tryptophan
-
D-Fructose
-
Methanol
-
Glacial Acetic Acid
-
Distilled water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve equimolar amounts of L-tryptophan and D-fructose in a minimal amount of a methanol-water mixture (e.g., 1:1 v/v).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Reflux the mixture at a controlled temperature (e.g., 60-70 °C) for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be further purified using column chromatography (e.g., ion-exchange or size-exclusion chromatography).
-
The purified fractions containing this compound are collected, pooled, and lyophilized to obtain the final product as a solid.
Diagram of the Maillard Reaction and this compound Formation
Caption: Formation of this compound via the Maillard reaction.
Biological Activity and Signaling Pathways
The biological effects of this compound are an area of ongoing research. Early studies focused on its nutritional and metabolic fate, while more recent interest has shifted towards its potential bioactivities.
Absorption and Metabolism
A pivotal 1975 study by Tanaka M, et al. investigated the absorption of radiolabeled this compound in the large intestine of rats.[4] The key findings are summarized below:
| Parameter | Result |
| Degradation by Cecal Microflora (in vitro) | Degraded after 12-hour incubation at 37°C |
| Absorption Mechanism (in vitro) | Passive diffusion in the colon |
| Urinary Excretion (in vivo, 24h) | 20% of total radioactivity recovered |
| Metabolism | Excreted in urine unmetabolized |
| Respiratory Excretion (in vivo, 24h) | ~1% of total radioactivity recovered as CO₂ |
| Fecal Excretion | Small recovery, suggesting degradation by gut microorganisms |
This study suggests that this compound is partially absorbed in the large intestine and that the gut microbiota plays a significant role in its degradation.[4]
Diagram of this compound Absorption and Metabolism
Caption: Overview of this compound's fate in the digestive system.
Cellular Effects and Potential Signaling
Research into the specific signaling pathways affected by this compound is still in its early stages. However, some studies have provided initial insights. It has been suggested that this compound has the potential to alter cellular adhesion.
A 1984 study by Pfaendtner and Henle investigated the effects of this compound on the viability and synthetic activity of HeLa S3 carcinoma cells. The study found that this compound, at concentrations up to 1 mM, did not affect cell viability, RNA synthesis, or protein synthesis. However, its N-nitrosated analogue (NO-Fru-Trp) was found to stimulate DNA synthesis, suggesting an induction of DNA repair mechanisms.
| Treatment (24h incubation) | Concentration | Effect on DNA Synthesis (% of Control) |
| This compound | 1 mM | No significant effect |
| NO-Fructose-L-tryptophan | 1 mM | ~250% |
| **Sodium Nitrite (NaNO₂) ** | 1 mM | ~160% |
These findings suggest that while this compound itself may be relatively inert in this cancer cell line, its derivatives could have significant biological activity.
Diagram of Experimental Workflow (Pfaendtner & Henle, 1984)
Caption: Workflow of the study on HeLa cells.
Given that this compound is a derivative of tryptophan, its metabolism and biological effects may intersect with the known tryptophan metabolic pathways, including the serotonin (B10506) and kynurenine (B1673888) pathways. The interaction of this compound with the gut microbiota could also lead to the production of various metabolites with their own biological activities, a promising area for future research.
General Tryptophan Metabolic Pathways
Caption: Major metabolic fates of L-tryptophan.
Future Directions and Conclusion
This compound represents an intriguing molecule at the intersection of food science, nutrition, and medicine. While its discovery is rooted in the early 20th-century exploration of the Maillard reaction, dedicated research into its specific biological functions is a more recent endeavor.
Key areas for future research include:
-
Elucidation of Specific Signaling Pathways: Moving beyond general observations, future studies should aim to identify the specific cellular receptors, downstream signaling cascades, and target genes affected by this compound.
-
Interaction with the Gut Microbiota: Detailed investigations into which microbial species metabolize this compound and the specific metabolites produced are crucial. This could reveal novel bioactive compounds with therapeutic potential.
-
Pharmacokinetics and Bioavailability: More comprehensive studies in various animal models and eventually humans are needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.
-
Therapeutic Potential: Given the suggestions of effects on cellular adhesion, the potential of this compound and its derivatives in areas such as oncology and immunology warrants further exploration.
References
- 1. Fructose-mediated effects on gene expression and epigenetic mechanisms associated with NAFLD pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose alters hundreds of brain genes, which can lead to a wide range of diseases | University of California [universityofcalifornia.edu]
- 3. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 1-(N-L-tryptophan)-1-deoxy-D-fructose [Fru-Trp] and its N-nitrosated analogue [NO-Fru-Trp] on the viability and intracellular synthetic activity (DNA, RNA, and protein synthesis) of HeLa S3-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Tryptophan Metabolism Tunes Host Immunity, Metabolism, and Extraintestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation Pathways of Fructose-L-tryptophan in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars. This reaction is not only fundamental to the color and flavor development in cooked foods but also plays a significant role in biological systems, contributing to the formation of advanced glycation end-products (AGEs) implicated in aging and various pathological conditions. An important early-stage product of the Maillard reaction is the Amadori product, formed from the condensation of a reducing sugar with an amino acid followed by rearrangement. This guide provides a detailed technical overview of the formation, characterization, and potential biological implications of a specific Amadori product, Fructose-L-tryptophan, derived from the reaction of fructose (B13574) and the essential amino acid L-tryptophan.
Core Formation Pathway of this compound
The formation of this compound is a multi-step process initiated by the nucleophilic attack of the amino group of L-tryptophan on the carbonyl group of the open-chain form of fructose. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed rearrangement to form the stable 1-amino-1-deoxy-2-ketose, known as the Amadori product. In this specific case, the product is N-(1-deoxy-D-fructos-1-yl)-L-tryptophan, commonly referred to as this compound.
The key stages of the formation pathway are:
-
Initial Condensation: The reaction begins with the condensation of the primary amino group of L-tryptophan with the carbonyl group of fructose, forming an unstable Schiff base (an imine).
-
Amadori Rearrangement: The Schiff base undergoes a spontaneous, acid-catalyzed tautomerization and rearrangement to form the more stable 1,2-enol, which then ketonizes to the 1-amino-1-deoxy-2-ketose, this compound.[1] This rearrangement is a crucial step, leading to the irreversible formation of the Amadori product.
Figure 1. Formation pathway of this compound.
Quantitative Data
The formation of this compound is influenced by various factors, including temperature, pH, and the molar ratio of reactants. The activation energy for the formation of Fructose-tryptophan has been reported to be 19.0 kcal/mol.[1]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₂O₇ | [2] |
| Molecular Weight | 366.4 g/mol | [2] |
| Activation Energy of Formation | 19.0 kcal/mol | [1] |
| Mass Spectrometry (ESI-MS/MS) Fragmentation | Base peak at m/z 203.08 ([M-H -C₆H₁₀O₅]⁻) | [3] |
Table 2: Reference Spectroscopic Data for Precursors
| Compound | ¹H-NMR (ppm in D₂O) | ¹³C-NMR (ppm in D₂O) |
| L-Tryptophan | 7.72 (d), 7.53 (d), 7.28 (t), 7.26 (s), 7.19 (t), 4.04 (t), 3.47 (dd), 3.29 (dd) | 177.3, 139.1, 129.4, 127.8, 124.9, 122.2, 121.2, 114.7, 110.2, 57.8, 29.2 |
| D-Fructose (β-pyranose form) | 3.93 (d), 3.84 (dd), 3.79 (dd), 3.73 (d), 3.63 (d), 3.55 (d) | 98.9 (C2), 76.9 (C5), 74.8 (C4), 70.0 (C3), 64.9 (C6), 63.5 (C1) |
Note: The NMR data for the precursors are provided as a reference. The actual spectrum of this compound would exhibit shifts due to the covalent linkage.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of Amadori products.[4]
Materials:
-
L-Tryptophan
-
D-Fructose
-
Methanol (B129727) (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Dowex 50W-X8 cation exchange resin (H⁺ form)
-
Ammonia (B1221849) solution (2 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (1 molar equivalent) and D-fructose (3 molar equivalents) in anhydrous methanol containing a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Purification by Ion-Exchange Chromatography:
-
Dissolve the resulting syrup in deionized water.
-
Load the aqueous solution onto a column packed with Dowex 50W-X8 cation exchange resin (H⁺ form).
-
Wash the column extensively with deionized water to remove unreacted fructose and other non-basic impurities.
-
Elute the this compound from the resin using a 2 M ammonia solution.
-
-
Isolation of the Product:
-
Collect the ammonia-containing fractions.
-
Remove the ammonia and water by rotary evaporation to obtain the purified this compound as a solid or viscous syrup.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
-
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H-NMR and ¹³C-NMR spectra to confirm the structure. The spectra should show characteristic signals for both the tryptophan and fructose moieties, with chemical shifts indicative of their covalent linkage.
Mass Spectrometry (MS):
-
Analyze the purified product using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can further confirm the structure. A characteristic fragmentation for fructosyl-tryptophan in negative ion mode is the loss of the hexose (B10828440) moiety, resulting in a prominent peak at m/z 203.08.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Figure 2. Experimental workflow for this compound.
Potential Biological Signaling and Implications
While this compound is an early product of the Maillard reaction, its direct role in specific signaling pathways is not well-established. However, studies on this compound and related compounds provide insights into its potential biological activities.
A study on HeLa S3 carcinoma cells showed that this compound itself, at concentrations up to 1 mM, did not affect cell viability, RNA synthesis, or protein synthesis.[5] However, its N-nitrosated derivative, NO-Fru-Trp, was found to stimulate DNA synthesis, an effect attributed to DNA repair mechanisms rather than replication.[5] This suggests that under conditions where nitrosation can occur, this compound could be a precursor to a mutagenic compound.
Figure 3. Potential biological effect of this compound.
It is also important to consider the broader context of fructose and advanced glycation end-products (AGEs). Fructose is known to be more reactive than glucose in the Maillard reaction. The accumulation of AGEs is associated with the activation of the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. The engagement of RAGE by AGEs can trigger a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and subsequent pro-inflammatory and pro-oxidant responses. While there is no direct evidence of this compound acting as a RAGE ligand, as an early glycation product, its formation is a step towards the generation of more complex AGEs that can modulate these pathways.
Conclusion
This compound is a significant early product in the Maillard reaction between fructose and L-tryptophan. Its formation proceeds through a well-defined pathway involving condensation and the Amadori rearrangement. While detailed quantitative data and specific signaling pathways for this compound are still areas of active research, the available information provides a solid foundation for its synthesis, characterization, and understanding its potential biological relevance. For researchers in drug development, the stability of the Amadori product and its potential for further reactions to form AGEs or other bioactive molecules make it an important compound to study in the context of diet, health, and disease. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its role in cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | C17H22N2O7 | CID 159983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 4. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of 1-(N-L-tryptophan)-1-deoxy-D-fructose [Fru-Trp] and its N-nitrosated analogue [NO-Fru-Trp] on the viability and intracellular synthetic activity (DNA, RNA, and protein synthesis) of HeLa S3-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Fructose-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-L-tryptophan, an Amadori product formed from the non-enzymatic reaction of fructose (B13574) and the essential amino acid L-tryptophan, is a component of the complex mixture of compounds generated during the Maillard reaction in processed foods. While the biological activities of L-tryptophan and various Maillard reaction products (MRPs) have been independently studied, there is a notable scarcity of specific research on the bioactivity of this compound. This technical guide provides a comprehensive framework for the systematic screening of its potential biological activities, drawing parallels from the known properties of its parent compounds and related MRPs. This document outlines potential antioxidant, anti-inflammatory, and neuroprotective activities, details relevant experimental protocols, and presents hypothetical signaling pathways and experimental workflows to guide future research in this area.
Introduction
The Maillard reaction, a form of non-enzymatic browning, occurs between amino acids and reducing sugars during the thermal processing of food. This complex cascade of reactions results in a diverse array of products, including early-stage Amadori products like this compound. L-tryptophan is a crucial precursor for several neuroactive molecules, including serotonin (B10506) and melatonin, and its metabolites are known to possess antioxidant and anti-inflammatory properties.[1][2] Maillard reaction products, as a class, have been shown to exhibit a range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory activities.[3][4]
Given the limited direct research on this compound, this guide proposes a structured approach to investigate its biological potential, focusing on three key areas: antioxidant capacity, anti-inflammatory effects, and neuroprotective properties.
Potential Biological Activities and Screening Assays
Based on the known activities of L-tryptophan and other MRPs, the following table summarizes the potential biological activities of this compound and the corresponding in vitro and in vivo assays for their evaluation.
| Biological Activity | Potential Mechanism of Action | In Vitro Assays | In Vivo Models | Key Parameters to Measure |
| Antioxidant | Direct radical scavenging; Metal ion chelation; Induction of antioxidant enzymes.[4] | DPPH radical scavenging assay; ABTS radical scavenging assay; Ferric Reducing Antioxidant Power (FRAP) assay; Oxygen Radical Absorbance Capacity (ORAC) assay.[5][6] | Rodent models of oxidative stress (e.g., induced by CCl4, H2O2). | IC50 values; Trolox equivalent antioxidant capacity (TEAC); Levels of antioxidant enzymes (SOD, CAT, GPx); Malondialdehyde (MDA) levels. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β); Modulation of inflammatory signaling pathways (e.g., NF-κB).[7] | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells); Measurement of nitric oxide (NO) production; ELISA for pro-inflammatory cytokines. | Rodent models of inflammation (e.g., carrageenan-induced paw edema, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis). | Inhibition of NO production; Reduction in TNF-α, IL-6, IL-1β levels; Reduction in paw volume; Improvement in disease activity index (DAI). |
| Neuroprotective | Attenuation of oxidative stress-induced neuronal damage; Modulation of neuroinflammatory pathways; Inhibition of excitotoxicity.[8][9] | Neuronal cell lines (e.g., SH-SY5Y, PC12) challenged with neurotoxins (e.g., H2O2, MPP+, amyloid-β); Measurement of cell viability (MTT assay); Assessment of apoptosis (caspase activity).[10] | Rodent models of neurodegenerative diseases (e.g., Parkinson's disease model induced by MPTP, Alzheimer's disease model). | Increased cell viability; Reduced caspase-3 activity; Improved motor function; Reduced amyloid plaque deposition. |
Detailed Experimental Protocols
Antioxidant Activity Assays
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5]
-
Reagents: DPPH solution (in methanol), this compound solutions of varying concentrations, Ascorbic acid (positive control), Methanol (blank).
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of DPPH solution to varying concentrations of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
3.1.2. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.[5]
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), this compound solutions, Ferrous sulfate (for standard curve).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the this compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents.
-
Anti-inflammatory Activity Assay
3.2.1. Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS, this compound solutions, Griess reagent.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent by measuring the absorbance at 540 nm.
-
Assess cell viability using the MTT assay to rule out cytotoxicity.
-
Neuroprotective Activity Assay
3.3.1. H₂O₂-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells
This assay evaluates the potential of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Reagents: DMEM/F12 medium, FBS, Penicillin-Streptomycin, H₂O₂, this compound solutions, MTT reagent.
-
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to H₂O₂ for a specified time.
-
Assess cell viability using the MTT assay by measuring the absorbance at 570 nm.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that this compound might modulate based on the known activities of related compounds.
Caption: Potential antioxidant mechanism of this compound via the Nrf2/ARE pathway.
Caption: Hypothetical anti-inflammatory action of this compound through inhibition of the NF-κB pathway.
Experimental Workflow
The following diagram outlines a general workflow for the biological activity screening of this compound.
Caption: A structured workflow for screening the biological activities of this compound.
Conclusion and Future Directions
This technical guide provides a foundational framework for initiating the biological activity screening of this compound. The current lack of specific data necessitates a systematic approach, leveraging knowledge from related compounds. Future research should focus on performing the outlined in vitro assays to establish a preliminary activity profile. Positive findings should then be validated in appropriate in vivo models to understand the physiological relevance and potential therapeutic applications of this Maillard reaction product. Elucidating the precise mechanisms of action will be crucial for any subsequent drug development efforts. The exploration of this compound's bioactivities holds the potential to uncover novel therapeutic agents and to better understand the physiological impact of Maillard reaction products in our diet.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [bia.unibz.it]
- 4. The Maillard reaction products as food-born antioxidant and antibrowning agents in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Characteristics and antioxidant activity of Maillard reaction products from β-lactoglobulin and isomaltooligosaccharide [frontiersin.org]
- 6. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glycine, the smallest amino acid, confers neuroprotection against D-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
An In-Depth Technical Guide to the Chemical Properties of Fructose-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan (F-Trp), a fascinating molecule at the intersection of nutrition and cellular biology, is an Amadori compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan. This non-enzymatic glycation product has garnered interest for its potential biological activities, including its ability to influence cellular adhesion. This technical guide provides a comprehensive exploratory analysis of the core chemical properties of this compound, presenting available quantitative data, outlining experimental protocols, and visualizing key conceptual frameworks to support further research and development.
Core Chemical Properties
This compound is chemically known as N-(1-Deoxy-D-fructose-1-yl)-L-tryptophan. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂N₂O₇ | [1] |
| Molecular Weight | 366.37 g/mol | [1] |
| CAS Number | 25020-15-9 | [1] |
| Predicted Melting Point | >125°C (decomposition) | |
| Predicted Solubility | Slightly soluble in DMSO, Methanol (B129727), and Water |
Experimental Protocols
Synthesis of this compound (General Maillard Reaction)
Workflow for the Synthesis of Amadori Products:
Caption: General workflow for the synthesis and purification of this compound.
Methodology:
-
Reactant Preparation: L-tryptophan and D-fructose are weighed in equimolar amounts.
-
Reaction: The reactants are dissolved in a suitable solvent, such as water or methanol. The solution is then heated at a controlled temperature, typically ranging from 60°C to 100°C, for several hours. The progress of the reaction can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the this compound product along with unreacted starting materials and byproducts, is then subjected to purification. Column chromatography is a common method for isolating Amadori products. Ion-exchange chromatography can be effective due to the charged nature of the amino acid moiety, or reversed-phase HPLC can be used for separation based on polarity.
-
Characterization: The purified this compound is then characterized using various spectroscopic methods to confirm its identity and purity.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both monitoring the synthesis and purifying this compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). Detection can be achieved using a UV detector, as the indole (B1671886) ring of tryptophan absorbs UV light, or a mass spectrometer for more specific detection.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of this compound. In negative ion mode tandem mass spectrometry (MS/MS), a characteristic fragmentation pattern is the loss of the hexose (B10828440) moiety (fructose, 162.05 Da) from the precursor ion.
Spectroscopic Data (Predicted and Analogous Compounds)
While detailed experimental spectra for this compound are not widely published, data from its constituent parts, L-tryptophan and fructose, as well as general knowledge of Amadori products, can provide insights into its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing signals from both the tryptophan and fructose moieties. The aromatic protons of the indole ring of tryptophan would appear in the downfield region (typically 7-8 ppm). The protons of the fructose backbone and the tryptophan side chain would appear in the more upfield region.
-
¹³C NMR: The carbon NMR spectrum would similarly show a combination of signals from both parent molecules. The carbonyl carbon of the fructose moiety and the aromatic carbons of the tryptophan indole ring would be key identifiable features.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl groups) | 3200-3500 (broad) |
| N-H stretch (amine and indole) | 3300-3500 |
| C-H stretch (aromatic and aliphatic) | 2850-3100 |
| C=O stretch (ketone of fructose) | ~1715 |
| C=O stretch (carboxylic acid of tryptophan) | ~1700-1725 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1000-1350 |
| C-O stretch | 1000-1300 |
Biological Activity and Signaling Pathways
This compound is described as an Amadori compound with the potential to alter cellular adhesion. While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of Amadori products and advanced glycation end products (AGEs) are known to interact with cellular signaling cascades.
General Signaling Implicated for Amadori Products and AGEs:
Amadori products are precursors to AGEs. AGEs can exert their effects through various mechanisms, including:
-
Receptor for Advanced Glycation End Products (RAGE) Activation: AGEs can bind to RAGE, a multi-ligand receptor of the immunoglobulin superfamily. This interaction can trigger a cascade of downstream signaling events.
-
Oxidative Stress: The formation and presence of Amadori products and AGEs can contribute to increased cellular oxidative stress.
-
Inflammatory Pathways: Activation of RAGE and increased oxidative stress can lead to the activation of pro-inflammatory transcription factors such as NF-κB, resulting in the expression of inflammatory cytokines.
Potential Signaling Pathway Involvement:
Caption: Postulated general signaling cascade for Amadori products leading to altered cell adhesion.
It is important to note that this is a generalized pathway for AGEs, and the specific effects of this compound may differ and require dedicated investigation. The observation that this compound itself may alter cellular adhesion suggests it could have direct effects independent of its conversion to AGEs, a possibility that warrants further research.
Conclusion
This compound presents a compelling subject for further chemical and biological exploration. This guide has synthesized the currently available data on its core chemical properties, provided a framework for its synthesis and analysis, and outlined potential avenues for investigating its biological signaling. The lack of extensive experimental data highlights a significant opportunity for researchers to contribute to a deeper understanding of this intriguing Maillard reaction product. Future studies focusing on the experimental determination of its physicochemical properties, the development of optimized and detailed synthesis and purification protocols, and the elucidation of its specific interactions with cellular signaling pathways will be invaluable to the fields of food science, nutrition, and drug development.
References
The Pivotal Role of Fructose-L-Tryptophan in Food Chemistry and Non-Enzymatic Browning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-L-tryptophan, an Amadori rearrangement product formed during the initial stages of the Maillard reaction, plays a significant role in the chemical transformations that occur during the processing and storage of foods. This technical guide provides an in-depth exploration of the synthesis, analytical quantification, and functional properties of this compound, with a particular focus on its involvement in non-enzymatic browning and its antioxidant capacity. Detailed experimental protocols for the synthesis and analysis of this compound are presented, alongside methods for evaluating browning intensity and antioxidant activity. Quantitative data from relevant studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and analytical processes. This guide is intended to be a valuable resource for researchers and professionals in food science, chemistry, and drug development who are investigating the Maillard reaction and its myriad products.
Introduction
The Maillard reaction, a complex series of non-enzymatic browning reactions, is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1][2] This cascade of chemical events is initiated by the condensation reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[3] One of the earliest and most crucial intermediates in this pathway is the Amadori rearrangement product (ARP), a 1-amino-1-deoxy-2-ketose.[4][5]
This guide focuses on a specific ARP, this compound, formed from the reaction of fructose (B13574) and the essential amino acid L-tryptophan. Fructose, a highly reactive ketose, and tryptophan, with its indole (B1671886) side chain, contribute to a unique set of reaction products with distinct chemical and biological properties.[6] Understanding the formation and characteristics of this compound is critical for controlling food quality, as well as for exploring the potential physiological effects of Maillard reaction products (MRPs). Recent research has highlighted the antioxidant potential of MRPs, suggesting their role as natural food preservatives and their potential impact on human health.[6][7]
This document will delve into the synthesis of this compound, methodologies for its quantification, its contribution to browning reactions, and its capacity as an antioxidant.
Synthesis of this compound
The synthesis of this compound is typically achieved by heating an aqueous solution of D-fructose and L-tryptophan. The reaction conditions, including temperature, pH, and reactant molar ratio, significantly influence the yield of the Amadori product and the progression of the Maillard reaction.
General Synthetic Protocol
A common laboratory-scale synthesis involves dissolving equimolar amounts of D-fructose and L-tryptophan in a buffer solution (e.g., phosphate (B84403) buffer) to maintain a desired pH. The solution is then heated at a specific temperature for a defined period. The reaction mixture is subsequently cooled to halt the reaction.
Table 1: Illustrative Synthesis Parameters for this compound
| Parameter | Value/Range | Reference |
| Reactants | D-Fructose, L-Tryptophan | General Knowledge |
| Molar Ratio (Fructose:Tryptophan) | 1:1 to 10:1 | [8] |
| Solvent | Water, Phosphate Buffer | General Knowledge |
| Initial pH | 6.0 - 10.0 | [4] |
| Temperature | 60 - 121 °C | [8] |
| Reaction Time | 10 min - 5 days | [7][8] |
Note: The optimal conditions for maximizing the yield of this compound while minimizing the formation of advanced Maillard reaction products require careful optimization.
Experimental Workflow for Synthesis and Purification
Role in Browning Reactions
The formation of this compound is an early step in the Maillard reaction cascade that ultimately leads to the development of brown pigments known as melanoidins. The rate and intensity of browning are influenced by several factors.
Measurement of Browning Intensity
Browning intensity is commonly quantified by measuring the absorbance of the reaction mixture at a wavelength of 420 nm using a UV-Vis spectrophotometer.[7][9] An increase in absorbance at this wavelength correlates with the formation of colored Maillard reaction products.
Factors Influencing Browning
-
Temperature and Time: Higher temperatures and longer reaction times generally lead to increased browning.[10]
-
pH: The rate of the Maillard reaction and subsequent browning is highly pH-dependent. Browning is typically accelerated in alkaline conditions.[4]
-
Reactant Concentration: Higher concentrations of fructose and tryptophan can lead to a more rapid development of color.[7]
Table 2: Factors Affecting Browning in Fructose-Amino Acid Model Systems
| Factor | Effect on Browning Intensity (A420) | Reference |
| Increasing Temperature | Increases | [7] |
| Increasing Reactant Concentration | Increases | [7] |
| Increasing Initial pH | Increases | [2] |
Maillard Reaction Pathway
The Maillard reaction is a complex network of reactions. The initial stage involving fructose and an amino acid like tryptophan is depicted below.
Antioxidant Properties of this compound
Maillard reaction products, including Amadori products, are known to possess antioxidant properties.[6] This activity is attributed to their ability to scavenge free radicals and chelate metal ions.
Assessment of Antioxidant Activity
Several in vitro assays are commonly used to evaluate the antioxidant capacity of Maillard reaction products. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically at approximately 517 nm.[1] The antioxidant activity is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[11] The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, typically FeSO₄.
Experimental Protocols
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the this compound sample in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction: Mix a specific volume of the sample solution with a specific volume of the DPPH solution. A control is prepared by mixing the solvent with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37 °C before use.
-
Sample Preparation: Prepare a solution of the this compound sample in an appropriate solvent.
-
Reaction: Add a small volume of the sample solution to the pre-warmed FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 4-6 minutes).
-
Measurement: Measure the absorbance of the solution at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄.
Table 3: Illustrative Antioxidant Activity Data for Maillard Reaction Products
| Assay | Sample | Result | Reference |
| DPPH | Fructose-Histidine MRPs | DPPH scavenging rate increased with temperature, reactant concentration, and initial pH | [8] |
| ORAC | Tryptophan from human milk | 7,986 ± 468 µmol Trolox equivalent (TE)/g | [12] |
Note: Specific quantitative antioxidant data for pure this compound is limited in the public domain and would require dedicated experimental investigation.
Proposed Mechanism of Antioxidant Action
The antioxidant activity of this compound and other MRPs is believed to involve multiple mechanisms, including hydrogen atom donation and single-electron transfer to neutralize free radicals.
Analytical Methodologies for this compound
The quantitative analysis of this compound in complex food matrices or reaction mixtures requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
HPLC Quantification
A reversed-phase HPLC (RP-HPLC) method coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, is commonly employed for the separation and quantification of Amadori products.
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where tryptophan absorbs (around 280 nm) or Mass Spectrometry (MS) for higher selectivity and sensitivity |
| Quantification | External standard calibration curve using a purified this compound standard |
Experimental Workflow for HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. eprints.undip.ac.id [eprints.undip.ac.id]
- 10. ejbps.com [ejbps.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Toxicological Profile of Fructose-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fructose-L-tryptophan, an Amadori compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, is present in various heat-processed foods. Despite its prevalence, a comprehensive toxicological profile of this compound is notably absent in publicly available scientific literature. This technical guide synthesizes the limited existing data on the safety of this compound, drawing from in vitro and in vivo studies. The current body of evidence, while sparse, suggests a low potential for acute toxicity and genotoxicity of the parent compound. However, significant data gaps exist, particularly concerning sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental effects. This document aims to provide a detailed overview of the current state of knowledge, including experimental protocols and quantitative data from key studies, to guide future research and safety assessments in the fields of food science and drug development.
Introduction: The Maillard Reaction and Formation of this compound
The Maillard reaction, a non-enzymatic browning process, is a cornerstone of food chemistry, responsible for the desirable flavors and colors in cooked foods. This complex cascade of reactions occurs between reducing sugars and amino acids upon heating. An early step in this reaction is the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a stable ketoamine known as an Amadori compound. This compound is the specific Amadori compound formed from the reaction of fructose and L-tryptophan.[1][2][3]
Toxicological Assessment: Current Findings
The available toxicological data for this compound is limited to a few key studies. These investigations have primarily focused on its genotoxicity in vitro and its absorption and metabolism in vivo.
Genotoxicity Assessment
An in vitro study investigated the effect of this compound on the viability and intracellular synthetic activity of HeLa S3 carcinoma cells. The findings from this study are crucial in the preliminary assessment of the compound's genotoxic potential.
Experimental Protocol: In Vitro Assessment in HeLa S3 Cells
-
Cell Line: HeLa S3 carcinoma cells.
-
Test Compounds: this compound (Fru-Trp), N-nitrosated this compound (NO-Fru-Trp), and Sodium Nitrite (NaNO2).
-
Concentrations:
-
Fru-Trp: 0.1 µM - 1 mM
-
NO-Fru-Trp: 0.1 µM - 1 mM
-
NaNO2: 0.6 µM - 6 mM
-
-
Incubation Time: 1 - 36 hours at 37°C.
-
Endpoints Measured:
-
Cell Viability: Trypan blue dye exclusion test.
-
RNA and Protein Synthesis: Not specified in the abstract.
-
DNA Synthesis: [3H]thymidine incorporation.
-
DNA Repair ("Unscheduled DNA Synthesis"): Cells were kept under conditions that prevent normal (semi-conservative) replication but permit repair.
-
Quantitative Data Summary
| Compound | Concentration Range | Effect on Cell Viability | Effect on RNA/Protein Synthesis | Effect on DNA Synthesis |
| This compound | 0.1 µM - 1 mM | No effect | No effect | Ineffective |
| NO-Fru-Trp | 0.1 µM - 1 mM | No significant effect | Not specified | 2.5-fold increase over control at 1 mM (24h) |
| NaNO2 | 0.6 µM - 6 mM | No significant effect | Not specified | 1.6-fold increase over control at comparable concentration |
Absorption, Distribution, Metabolism, and Excretion (ADME)
The nutritional consequences and fate of this compound in the body were investigated in a study using a rat model. This research provides foundational knowledge on the absorption and metabolic pathway of this compound.
Experimental Protocol: In Vivo Absorption in Rats
-
Animal Model: Rats.
-
Test Compound: Fructose-L-[3-14C]tryptophan (radiolabeled).
-
Administration: Introduced directly into the cecum.
-
In Vitro Studies:
-
Degradation by cecal microflora (incubation for 12 hours at 37°C).
-
Passive diffusion across rat colonic rings and everted sacs.
-
-
Endpoints Measured:
-
Radioactivity in urine, expired air, and feces over 24 hours.
-
Detection of this compound in urine.
-
Quantitative Data Summary
| Compartment | Percentage of Total Radioactivity Recovered (24h) |
| Urine | 20% |
| Expired Air | ~1% |
| Feces | Small recovery |
References
- 1. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of N-succinyl-L-tryptophan: investigating its sweetness-enhancing effects and mechanisms on sucrose and high-intensity sweeteners through sensory evaluation, electronic tongue, and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescence Spectroscopy: Probing the Microenvironment of L-tryptophan
An In-depth Technical Guide to the Spectroscopic Properties of Fructose-L-tryptophan Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic methodologies used to characterize the non-enzymatic glycation reaction between fructose (B13574) and the amino acid L-tryptophan. This interaction, an initial step in the Maillard reaction, is of significant interest in food science, nutrition, and clinical research due to its implications for protein structure, function, and the formation of advanced glycation end-products (AGEs).
The guide details the theoretical basis and practical application of fluorescence spectroscopy, UV-Visible absorption spectroscopy, and circular dichroism for analyzing the this compound system. It includes detailed experimental protocols, illustrative data, and logical diagrams to facilitate the design and execution of related studies.
Intrinsic tryptophan fluorescence is a powerful tool for investigating interactions at the molecular level.[1] The indole (B1671886) side chain of tryptophan is highly sensitive to its local environment; changes in polarity, solvent accessibility, or binding to other molecules can significantly alter its fluorescence properties, such as emission wavelength and intensity.[2][3]
When L-tryptophan interacts with fructose, the sugar molecule can alter the environment around the indole ring. This interaction typically leads to a quenching of the intrinsic tryptophan fluorescence.[4] The mechanism of quenching—whether static (due to complex formation) or dynamic (due to collisions)—can be elucidated through temperature-dependent studies and Stern-Volmer analysis.[2][5] Furthermore, the binding of a sugar can lead to a blue shift in the emission spectrum, indicating that the tryptophan residue has moved to a more hydrophobic or less solvent-exposed environment.[6]
Quantitative Analysis of Fluorescence Quenching
The efficiency of fluorescence quenching can be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of L-tryptophan in the absence of the quencher (fructose).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
-
[Q] is the concentration of the quencher (fructose).
For binding interactions, the binding constant (Ka) and the number of binding sites (n) can be determined using the double logarithm equation:
log[(F₀ - F) / F] = log(Ka) + n log[Q]
Representative Fluorescence Data
Disclaimer: The following tables present hypothetical, yet representative, quantitative data based on established principles of tryptophan fluorescence quenching by sugars. Actual experimental values may vary.
Table 1: Fluorescence Emission Properties of L-tryptophan with Increasing Fructose Concentration
| Fructose Conc. (mM) | Emission Maximum (λem, nm) | Fluorescence Intensity (a.u.) | F₀ / F |
| 0.0 | 350 | 985 | 1.00 |
| 5.0 | 348 | 850 | 1.16 |
| 10.0 | 347 | 745 | 1.32 |
| 15.0 | 346 | 660 | 1.49 |
| 20.0 | 345 | 590 | 1.67 |
| 25.0 | 344 | 530 | 1.86 |
Table 2: Calculated Quenching and Binding Parameters at Different Temperatures
| Temperature (°C) | Stern-Volmer Constant (Ksv, M⁻¹) | Binding Constant (Ka, M⁻¹) | Number of Binding Sites (n) |
| 25 | 35.2 | 1.5 x 10² | ~1.0 |
| 37 | 31.8 | 0.8 x 10² | ~1.0 |
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to monitor the formation of new chemical species during the Maillard reaction. The initial reaction between fructose and L-tryptophan may not produce significant changes in the UV-Vis spectrum. However, as the reaction progresses to form intermediate compounds like Amadori products and later, brown melanoidins, characteristic changes in absorbance occur.[7]
An increase in absorbance around 294 nm is often used as an indicator of the formation of colorless intermediate products in the Maillard reaction.[8] As the reaction proceeds to advanced stages, a broad increase in absorbance across the 300-400 nm range is typically observed, corresponding to the formation of colored products.[9][10]
Representative UV-Vis Absorption Data
Disclaimer: The following table presents hypothetical, yet representative, data illustrating the expected changes in UV-Vis absorbance during the incubation of a this compound solution. Actual experimental values may vary.
Table 3: UV-Vis Absorbance Changes Over Time at 60°C
| Incubation Time (hours) | Absorbance at 280 nm (Tryptophan) | Absorbance at 294 nm (Intermediates) | Absorbance at 420 nm (Browning) |
| 0 | 0.750 | 0.012 | 0.005 |
| 12 | 0.735 | 0.085 | 0.015 |
| 24 | 0.718 | 0.154 | 0.032 |
| 48 | 0.690 | 0.268 | 0.078 |
| 72 | 0.655 | 0.395 | 0.145 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a highly sensitive technique for assessing the chiral environment of molecules. For an isolated L-tryptophan molecule, the near-UV CD spectrum (250-320 nm) is influenced by its indole side chain.[11] The covalent binding of a chiral molecule like fructose to L-tryptophan can alter the local chiral environment, leading to changes in the CD spectrum.
While far-UV CD (below 250 nm) is typically used for protein secondary structure, near-UV CD provides valuable information about the tertiary structure and local environment of aromatic amino acids.[11] In the context of the this compound adduct, changes in the CD bands around 290 nm could indicate modifications to the tryptophan microenvironment. For instance, L-tryptophan itself typically shows a positive CD band around 234 nm.[12] The formation of a glycated product could potentially shift this band or alter its intensity.
Representative Circular Dichroism Data
Disclaimer: The following table presents hypothetical, yet representative, data on the expected changes in the CD spectrum upon the interaction of L-tryptophan with fructose. Actual experimental values may vary.
Table 4: Key Features of the Near-UV CD Spectrum
| Sample | Peak Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) |
| L-tryptophan | ~290 | +150 |
| This compound (incubated) | ~292 | +110 |
Experimental Protocols
Protocol for Fluorescence Spectroscopy Analysis
-
Reagent Preparation:
-
Prepare a 1.0 mM stock solution of L-tryptophan in a 50 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a 1.0 M stock solution of D-fructose in the same phosphate buffer.
-
-
Sample Preparation:
-
Create a series of samples in quartz cuvettes. In each, place an aliquot of the L-tryptophan stock solution to achieve a final concentration of 10 µM.
-
Add varying amounts of the fructose stock solution to achieve a range of final concentrations (e.g., 0, 5, 10, 15, 20, 25 mM).
-
Adjust the final volume of all samples to be identical (e.g., 2 mL) using the phosphate buffer.
-
Mix gently and allow the samples to equilibrate for 15 minutes at the desired temperature (e.g., 25°C or 37°C) in a thermostatted cuvette holder.
-
-
Instrument Settings (Spectrofluorometer):
-
Excitation Wavelength (λex): 295 nm (to selectively excite tryptophan).
-
Emission Wavelength Range (λem): 305 nm to 450 nm.
-
Excitation and Emission Slit Widths: 5 nm.
-
Scan Speed: 240 nm/min.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence emission spectrum for each sample.
-
Identify the wavelength of maximum emission (λem) and the fluorescence intensity at this wavelength.
-
Correct for inner filter effects if necessary, especially at higher fructose concentrations.
-
Plot F₀/F versus [Fructose] to generate a Stern-Volmer plot and determine Ksv.
-
Plot log[(F₀ - F)/F] versus log[Fructose] to determine the binding constant (Ka) and number of binding sites (n).
-
Protocol for UV-Vis and CD Spectroscopic Analysis
-
Reagent Preparation:
-
Prepare a solution containing 5 mM L-tryptophan and 50 mM D-fructose in a 50 mM phosphate buffer (pH 7.4).
-
Prepare control solutions of 5 mM L-tryptophan and 50 mM D-fructose separately.
-
-
Incubation:
-
Incubate the solutions in sealed vials in a water bath at a constant temperature (e.g., 60°C) for a set period (e.g., 0, 12, 24, 48, 72 hours).
-
At each time point, draw an aliquot and cool it on ice immediately to stop the reaction.
-
-
UV-Vis Spectroscopy:
-
Dilute the aliquots with the phosphate buffer to an appropriate concentration for measurement.
-
Record the absorption spectrum from 200 nm to 600 nm using a quartz cuvette with a 1 cm path length.
-
Use the phosphate buffer as a blank.
-
Record absorbance values at key wavelengths (e.g., 280 nm, 294 nm, 420 nm).
-
-
Circular Dichroism Spectroscopy:
-
Use the same (or similarly prepared) aliquots.
-
Record the near-UV CD spectrum from 320 nm to 250 nm.
-
Instrument Settings: 1 nm bandwidth, 1 s response time, 50 nm/min scan speed.
-
Average at least three scans for a better signal-to-noise ratio.
-
Subtract the spectrum of the buffer (and fructose, if necessary) from the sample spectrum.
-
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: General workflow for spectroscopic analysis of this compound.
Initial Maillard Reaction Pathway
Caption: Initial steps of the Maillard reaction between fructose and an amino acid.
Fluorescence Quenching Mechanisms
References
- 1. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. tryptophan fluorescence quenching: Topics by Science.gov [science.gov]
- 5. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting luminescence spectroscopy to elucidate the interaction between sugar and a tryptophan residue in the lactose permease of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Formation of Fructose-L-Tryptophan from Reducing Sugars and Amino Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth exploration of the formation of Fructose-L-tryptophan, an Amadori rearrangement product, from the reaction of reducing sugars and the amino acid L-tryptophan. The document details the underlying chemical mechanisms of the Maillard reaction, provides comprehensive experimental protocols for synthesis and characterization, presents quantitative data in a structured format, and utilizes diagrams to illustrate key pathways and workflows. This guide serves as a critical resource for professionals in research and drug development who are investigating Maillard reaction products and their potential biological significance.
Introduction: The Maillard Reaction and Amadori Products
The Maillard reaction, first described by Louis-Camille Maillard, is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] This complex cascade of reactions is fundamental to the development of color and flavor in thermally processed foods.[2] The initial stage of the Maillard reaction involves the condensation of the sugar and amino acid to form an unstable Schiff base, which then undergoes a crucial rearrangement to a more stable ketoamine known as an Amadori product.[3][4]
This compound (Fru-Trp) is the specific Amadori product formed from the reaction between a glucose molecule and the amino acid L-tryptophan.[5][6] While initially studied in the context of food chemistry, the formation of Amadori products in vivo is also a subject of significant research, particularly in relation to protein glycation and the formation of advanced glycation end-products (AGEs).[3][7] Understanding the formation, stability, and characterization of Fru-Trp is therefore essential for both food science and biomedical research.
Chemical Formation Pathway
The synthesis of this compound is a multi-step process initiated by the Maillard reaction. The key stages are the condensation reaction to form a Schiff base and the subsequent Amadori rearrangement.
-
Condensation and Schiff Base Formation: The process begins with the nucleophilic attack of the α-amino group of L-tryptophan on the carbonyl carbon of the open-chain form of a reducing sugar, such as D-glucose.[8] This reaction forms an unstable carbinolamine, which then dehydrates to yield a protonated imine, commonly known as a Schiff base (N-substituted glycosylamine).[4][8] This initial condensation is a reversible reaction.[3]
-
Amadori Rearrangement: The pivotal step is the Amadori rearrangement, an acid or base-catalyzed isomerization of the N-substituted glycosylamine (the Schiff base).[3][9] This intramolecular redox reaction converts the aldosylamine into a 1-amino-1-deoxy-2-ketose.[3] In the case of glucose and tryptophan, the glucosyl-tryptophan Schiff base rearranges to form the stable ketoamine, this compound.[7] This rearrangement fixes the amine group irreversibly to the sugar moiety.[3]
Experimental Protocols
The synthesis and characterization of this compound require precise experimental control and robust analytical techniques.
Synthesis of this compound
This protocol describes a general method for synthesizing Fru-Trp based on established Maillard reaction principles.
Materials:
-
L-Tryptophan (C₁₁H₁₂N₂O₂)
-
D-Glucose (C₆H₁₂O₆)
-
Methanol (B129727) (CH₃OH) or other suitable solvent system
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle or water bath with temperature control
-
Magnetic stirrer
Protocol:
-
Reactant Preparation: Prepare an equimolar solution of D-Glucose and L-Tryptophan in a suitable solvent, such as a methanol-water mixture. The concentration will depend on the desired scale, but typically ranges from 0.1 to 1.0 M.
-
Reaction Conditions: Transfer the solution to the reaction vessel. Heat the mixture to a controlled temperature, typically between 60°C and 100°C, with continuous stirring. The reaction time can vary from several hours to days, depending on the temperature and pH. Higher temperatures accelerate the reaction but may also promote the formation of advanced Maillard products.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the desired conversion is achieved, the reaction is terminated by rapidly cooling the mixture in an ice bath.
-
Purification: The resulting mixture contains unreacted starting materials, this compound, and other byproducts. Purification is typically achieved using column chromatography (e.g., ion-exchange or size-exclusion chromatography) to isolate the Fru-Trp.
-
Product Isolation: Fractions containing the purified product are pooled, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the final this compound product.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. A combination of chromatographic and spectroscopic methods is employed.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate Fru-Trp from starting materials and byproducts and to assess purity.
-
Methodology: A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often with an acid modifier like formic acid) and an organic solvent like methanol or acetonitrile. Detection is typically performed using a UV detector, monitoring for the characteristic absorbance of the tryptophan indole (B1671886) ring (around 280 nm).
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product.
-
Methodology: HPLC is often coupled directly to a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a common technique used to generate ions. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₇H₂₂N₂O₇, Molecular Weight: 366.37 g/mol ). Tandem MS (MS/MS) can be used to fragment the molecule and confirm its structure.[10]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural elucidation of the molecule.
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O). The spectra provide information on the chemical environment of each proton and carbon atom, allowing for the confirmation of the covalent bond between the fructose (B13574) and tryptophan moieties. Specialized NMR techniques can help confirm the connectivity and stereochemistry of the final product.[11]
Quantitative Data
While precise yields for this compound formation are highly dependent on specific reaction conditions (temperature, pH, reactant concentration, and time), the following table summarizes key analytical parameters used for its identification and quantification.
| Parameter | Technique | Typical Value / Observation | Reference |
| Molecular Weight | Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: 367.14 m/z for C₁₇H₂₂N₂O₇ | N/A (Calculated) |
| UV Absorbance λmax | HPLC-UV | ~280 nm | [12] |
| ¹H NMR Chemical Shifts | ¹H NMR Spectroscopy | Complex spectrum showing signals for both the fructose and tryptophan moieties. Specific shifts are dependent on solvent and pH. | [11] |
| Purity | HPLC | >95% (after purification) | N/A (Typical Target) |
| Reaction Rate | Kinetic Studies | Increases with temperature; generally faster with fructose than glucose as the starting sugar. | [13][14] |
Biological Significance
This compound, as a Maillard reaction product, has been studied for its nutritional and physiological consequences. Research has shown that it can be formed during food processing and cooking.[5] Studies in animal models have investigated its absorption and metabolism. One study demonstrated that this compound is absorbed in the large intestine of rats, with approximately 20% of an administered dose recovered in the urine within 24 hours, suggesting it can be absorbed but may be excreted without being extensively metabolized.[5] There is also evidence that high intestinal fructose concentrations can interfere with L-tryptophan metabolism, potentially reducing its bioavailability for critical pathways like serotonin (B10506) synthesis.[15][16]
Conclusion
The formation of this compound via the Maillard reaction and subsequent Amadori rearrangement is a well-defined chemical process of significant interest in both food science and biomedicine. Its synthesis can be achieved under controlled laboratory conditions, and its identity is confirmed through a combination of powerful analytical techniques, including HPLC, MS, and NMR. Further research into the reaction kinetics, optimization of yields, and elucidation of its biological roles will continue to be a valuable pursuit for scientists and drug development professionals.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 5. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Maillard Reactions [gastrochemist.com]
- 9. Amadori_rearrangement [chemeurope.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fructose malabsorption is associated with decreased plasma tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of Fructose-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-L-tryptophan, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, represents a class of molecules with largely unexplored therapeutic potential. While the antioxidant activities of various Maillard reaction products (MRPs) have been recognized, a detailed investigation into the specific capabilities of this compound is lacking in current scientific literature. This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth evaluation of the antioxidant potential of this compound. It outlines detailed experimental protocols for key in vitro and cellular antioxidant assays, and proposes a mechanism of action involving the Keap1-Nrf2 signaling pathway. This document serves as a foundational resource for researchers aiming to elucidate the bioactivity of this specific Amadori compound for applications in nutrition, pharmacology, and drug development.
Introduction
The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, generates a complex array of compounds, including the initial Amadori products.[1] this compound is one such early-stage product, formed from the condensation of fructose and L-tryptophan.[2] While L-tryptophan and its metabolites are known to possess antioxidant properties, the conjugation with fructose may alter this activity, potentially leading to a novel compound with unique free-radical scavenging capabilities.[3][4] The antioxidant potential of MRPs is influenced by factors such as the specific sugar and amino acid precursors, as well as the reaction conditions.[5] This guide focuses on a systematic approach to investigating the antioxidant potential of synthesized and purified this compound.
Synthesis and Purification of this compound
A reliable method for synthesizing this compound is crucial for obtaining a pure compound for antioxidant evaluation. The following protocol is based on established methods for generating Amadori rearrangement products.[6]
Experimental Protocol: Synthesis
Materials:
-
L-tryptophan
-
D-fructose
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve L-tryptophan (1 molar equivalent) and D-fructose (1.2 molar equivalents) in methanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude syrup.
-
Triturate the syrup with diethyl ether to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
Purification
The crude product can be purified using ion-exchange chromatography to isolate the this compound from unreacted starting materials and byproducts.
In Vitro Antioxidant Capacity Assessment
A panel of in vitro assays should be employed to characterize the free-radical scavenging and reducing capabilities of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7][8]
Experimental Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol and create a series of dilutions.
-
In a 96-well plate, add 100 µL of each sample dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.[9]
Experimental Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[10]
-
Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare a stock solution of this compound and a series of dilutions.
-
In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[12]
-
Measure the absorbance at 734 nm.
-
Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation for In Vitro Assays
Quantitative results from the in vitro assays should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Antioxidant Activity of this compound
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (µM Trolox Eq./µM) |
| This compound | Value | Value |
| L-Tryptophan | Value | Value |
| Ascorbic Acid (Control) | Value | Not Applicable |
| Trolox (Control) | Value | 1.0 |
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake and metabolism.[13][14]
Experimental Protocol
This protocol is adapted for use with HepG2 (human hepatocarcinoma) cells.[15][16]
Materials:
-
HepG2 cells
-
96-well black, clear-bottom tissue culture plates
-
Williams' Medium E
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (as a standard)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Cell Treatment: Wash cells with PBS and treat with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and add 100 µL of 600 µM AAPH solution to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA value is calculated based on the difference in AUC between the control and sample-treated wells. Results are expressed as quercetin equivalents.[17]
Data Presentation for CAA Assay
Table 2: Hypothetical Cellular Antioxidant Activity of this compound
| Compound | CAA Value (µmol Quercetin Eq./100 µmol) |
| This compound | Value |
| L-Tryptophan | Value |
| Quercetin (Control) | 100 |
Investigation of Antioxidant Signaling Pathways
The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response.[18][19] Some MRPs have been shown to activate this pathway.[20] Investigating the effect of this compound on this pathway can provide insights into its mechanism of action.
Proposed Mechanism of Action
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation.[21] Oxidative stress or the presence of Nrf2 activators can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.[22] It is hypothesized that this compound may act as an Nrf2 activator.
Conclusion
While direct evidence for the antioxidant potential of this compound is currently scarce, its chemical nature as an Amadori product of L-tryptophan suggests a strong possibility of bioactivity. The experimental framework provided in this guide offers a systematic and comprehensive approach to synthesizing, purifying, and evaluating the in vitro and cellular antioxidant properties of this compound. Furthermore, the investigation into its effects on the Keap1-Nrf2 signaling pathway could elucidate a key mechanism of action. The findings from such a research program would be highly valuable for the development of novel antioxidant agents for the pharmaceutical and nutraceutical industries.
References
- 1. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 19. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protective Effects of Maillard Reaction Products of Whey Protein Concentrate against Oxidative Stress through an Nrf2-Dependent Pathway in HepG2 Cells [jstage.jst.go.jp]
- 21. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Fructose-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan is an Amadori rearrangement product formed from the non-enzymatic glycation of L-tryptophan with fructose (B13574). This compound is of significant interest in food chemistry, nutrition, and biomedical research due to its potential physiological effects. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including food products and biological samples. These application notes provide an overview of the common analytical techniques and detailed protocols for the determination of this compound.
Formation of this compound
This compound is formed through the Maillard reaction, a complex series of reactions between reducing sugars and amino acids. The initial step involves the condensation of the carbonyl group of fructose with the primary amino group of L-tryptophan to form a Schiff base. This unstable intermediate then undergoes an irreversible rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, known as the Amadori product, which in this case is this compound.
Application Notes and Protocols for the Quantification of Fructose-L-tryptophan in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan is an Amadori product formed through the Maillard reaction, a non-enzymatic reaction between the amino group of the essential amino acid L-tryptophan and the keto group of fructose.[1] This compound is relevant in the context of food chemistry and nutrition, and emerging evidence suggests its presence and potential biological activities in vivo. The Maillard reaction occurs in the human body and is implicated in the chemical aging of long-lived proteins.[2][3] Products of this reaction, broadly known as Advanced Glycation End-products (AGEs), are associated with various chronic and age-related diseases.[4][5]
The quantification of this compound in biological matrices such as plasma and urine is crucial for understanding its pharmacokinetics, metabolism, and role in physiological and pathological processes. This document provides detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.
Principles of Quantification
The quantification of this compound in complex biological samples is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the accurate measurement of the analyte even at low concentrations. The principle of the method involves:
-
Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances such as proteins and phospholipids.
-
Chromatographic Separation: Separation of this compound from other sample components using a reversed-phase or ion-pairing liquid chromatography column.
-
Mass Spectrometric Detection: Ionization of the eluted this compound and its detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
An isotopically labeled internal standard, such as L-Tryptophan-13C11,15N2, is recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[6]
Experimental Protocols
Preparation of this compound Analytical Standard
Objective: To synthesize and purify this compound to be used as a reference standard for calibration curves.
Materials:
-
L-Tryptophan
-
D-Fructose
-
Distilled water
-
Reaction vessel
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Dissolve equimolar amounts of L-tryptophan and D-fructose in a minimal amount of methanol and water.
-
Heat the solution at a controlled temperature (e.g., 60-70°C) for several hours to facilitate the Maillard reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary HPLC analysis.
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Purify the resulting this compound product using techniques such as preparative chromatography.
-
Lyophilize the purified product to obtain a stable powder.
-
Confirm the identity and purity of the synthesized standard using NMR and mass spectrometry.
Sample Preparation from Biological Matrices (Plasma/Serum)
Objective: To extract this compound from plasma or serum and prepare it for LC-MS/MS analysis.
Materials:
-
Human plasma or serum samples
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., L-Tryptophan-13C11,15N2)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma or serum samples on ice.
-
Spike 100 µL of the sample with a known concentration of the isotopically labeled internal standard.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
Objective: To separate and quantify this compound using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example - to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 367.1 -> Product ion (Q3) m/z (to be determined by infusion of the standard)
-
Internal Standard: Precursor ion (Q1) m/z (e.g., 216.1 for L-Tryptophan-13C11,15N2) -> Product ion (Q3) m/z (to be determined)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Data Presentation
Quantitative data for this compound in biological samples is not yet widely established in the literature. However, for context, the following table summarizes typical concentration ranges for L-tryptophan in human plasma. It is anticipated that this compound concentrations would be significantly lower.
| Analyte | Biological Matrix | Concentration Range (µM) | Reference |
| L-Tryptophan | Human Plasma | 50 - 100 | [7][8] |
| This compound | Human Plasma | Data not available |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: The Maillard reaction pathway leading to this compound.
Caption: Generalized AGE-RAGE signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Maillard reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Fructose-L-Tryptophan in Cell Culture: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan (Fru-Trp) is a compound formed through the Maillard reaction, a non-enzymatic reaction between the reducing sugar fructose (B13574) and the essential amino acid L-tryptophan. Such compounds, in their early stages, are also known as Amadori products. While the broader class of Maillard reaction products (MRPs) and advanced glycation end-products (AGEs) are known to have diverse biological activities, from antioxidant to pro-inflammatory, the specific roles of this compound in cell culture studies are an emerging area of investigation.
These application notes provide a comprehensive overview of the current understanding of this compound's effects in cell culture, along with detailed protocols for its study. Given the limited direct research on this specific compound, some protocols and pathway diagrams are proposed based on the activities of related Amadori products and the known biological roles of fructose and L-tryptophan.
Applications in Cell Culture Studies
Based on available data and the properties of related compounds, this compound can be investigated for the following applications in cell culture:
-
Assessment of Bioactivity of Maillard Reaction Products: Serve as a model compound to study the cellular effects of early-stage Maillard reaction products formed during food processing or under physiological conditions.
-
Nutritional Studies: Investigate its uptake and metabolism by cells and its potential to act as a source of L-tryptophan.
-
Toxicology and Cytotoxicity Assays: Evaluate its effects on cell viability, proliferation, and metabolic activity across various cell lines. Initial studies on HeLa S3 carcinoma cells suggest it is largely non-toxic.[1]
-
Antioxidant and Pro-oxidant Activity Screening: Determine if it can modulate cellular oxidative stress, a property observed in some Maillard reaction products.
-
Anti-inflammatory and Pro-inflammatory Potential: Assess its influence on the production of inflammatory cytokines and other mediators in immune cells or other cell types. Fructose, one of its components, has been shown to induce inflammatory responses in macrophages and microglia.
-
Modulation of Cellular Signaling: Investigate its impact on key signaling pathways related to cell growth, metabolism, and stress responses.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study on the effects of this compound on HeLa S3 carcinoma cells.[1]
| Cell Line | Concentration Range | Incubation Time | Observed Effects |
| HeLa S3 | 0.1 µM - 1 mM | 1 - 36 hours | No significant effect on cell viability (trypan blue exclusion test) |
| HeLa S3 | 0.1 µM - 1 mM | 1 - 36 hours | No significant effect on RNA or protein synthesis |
| HeLa S3 | 0.1 µM - 1 mM | 1 - 36 hours | No significant influence on cell number |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound suitable for cell culture experiments.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Dissolve the powder in a small volume of sterile PBS or serum-free medium to create a concentrated stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the sterile stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Before use, thaw an aliquot and dilute it to the desired final concentration in the complete cell culture medium.
Protocol 2: Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Selected mammalian cell line (e.g., HEK293, HepG2, RAW 264.7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Include a vehicle control (medium with the same concentration of PBS used for the stock solution).
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Assessment of Antioxidant Activity (Cell-Based Assay)
Objective: To determine if this compound can protect cells from oxidative stress.
Materials:
-
Selected cell line
-
24-well cell culture plates
-
This compound stock solution
-
An oxidizing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)
-
DCFDA-H₂ (2',7'-dichlorodihydrofluorescein diacetate) or other ROS indicator dye
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Induce oxidative stress by adding a pre-determined concentration of the oxidizing agent (e.g., 100 µM H₂O₂) for 30-60 minutes. Include a positive control (oxidizing agent alone) and a negative control (untreated cells).
-
Wash the cells with PBS and incubate them with DCFDA-H₂ solution in the dark.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize the cells under a fluorescence microscope. A decrease in fluorescence in this compound-treated cells compared to the positive control indicates antioxidant activity.
Protocol 4: Evaluation of Anti-inflammatory Effects (Cytokine Measurement)
Objective: To investigate the effect of this compound on the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Seed the macrophage cells in a 24-well plate and, if using THP-1 cells, differentiate them into macrophages using PMA.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours). Include appropriate controls (untreated, LPS alone, this compound alone).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's protocols.
-
A reduction in cytokine levels in the this compound and LPS co-treated group compared to the LPS-only group would suggest anti-inflammatory activity.
Potential Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a proposed experimental workflow and a hypothetical signaling pathway for investigating the effects of this compound.
Caption: Experimental workflow for studying this compound.
Caption: Hypothetical signaling pathways for this compound.
Concluding Remarks
The study of this compound in cell culture is a field with considerable potential for discoveries in nutrition, toxicology, and cellular signaling. The provided application notes and protocols offer a foundational framework for researchers to begin exploring the bioactivity of this specific Maillard reaction product. As research progresses, it will be crucial to elucidate the precise molecular mechanisms and signaling pathways modulated by this compound to fully understand its physiological and pathological significance.
References
Application Notes and Protocols: In Vivo Effects and Metabolic Fate of Fructose-L-tryptophan
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fructose-L-tryptophan is a Maillard reaction product formed from the non-enzymatic reaction between fructose (B13574) and the essential amino acid L-tryptophan. Maillard reactions are common in thermally processed foods and also occur endogenously. Understanding the in vivo effects and metabolic fate of such products is crucial for assessing their bioavailability, physiological impact, and potential toxicological properties. These application notes provide a summary of the current understanding, quantitative data, and detailed experimental protocols for studying this compound.
I. Quantitative Data Summary
The following table summarizes the quantitative data on the in vivo metabolic fate of this compound in a rat model, based on the administration of Fructose-L-[3-14C]tryptophan directly into the cecum.
| Parameter | Value | Time Frame | Experimental Model | Reference |
| Urinary Excretion of Radioactivity | 20% of total injected radioactivity | 24 hours | Rat | [1] |
| Radioactivity in Expired Air | ~1% of total injected radioactivity | 24 hours | Rat | [1] |
| Recovery in Feces | Small (not quantified) | 24 hours | Rat | [1] |
| In Vitro Degradation by Cecal Microflora | Degraded | 12 hours at 37°C | Rat Cecal Microflora | [1] |
II. Experimental Protocols
Protocol 1: In Vivo Absorption and Metabolic Fate of this compound in a Rat Model
This protocol is based on the methodology described by Tanaka M, et al. (1975)[1].
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound following direct administration into the cecum of rats.
Materials:
-
Male Wistar rats
-
Fructose-L-[3-14C]tryptophan (radiolabeled)
-
Anesthesia (e.g., ether or isoflurane)
-
Surgical instruments
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter and scintillation fluid
-
CO2 trapping solution (e.g., ethanolamine/ethylene glycol monomethyl ether mixture)
-
Chromatography equipment (for analysis of urine)
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to individual metabolic cages for several days before the experiment to allow for adaptation and baseline measurements.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the cecum. .
-
Using a syringe, inject a known amount of Fructose-L-[3-14C]tryptophan directly into the cecum.
-
Suture the incision and allow the rat to recover.
-
-
Sample Collection:
-
House the rat in a metabolic cage immediately after recovery from anesthesia.
-
Collect urine and feces separately at predetermined time points (e.g., 6, 12, 24, and 48 hours) post-administration.
-
Continuously trap expired air by passing it through a CO2 trapping solution. Collect the trapping solution at the same time points.
-
-
Sample Analysis:
-
Urine and Feces: Homogenize fecal samples. Measure the total radioactivity in aliquots of urine and fecal homogenates using a liquid scintillation counter.
-
Expired Air: Measure the radioactivity in the CO2 trapping solution using a liquid scintillation counter.
-
Metabolite Profiling: Analyze urine samples using chromatographic techniques (e.g., paper chromatography or HPLC) to identify the presence of unmetabolized this compound and any potential metabolites.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine, feces, and expired air at each time point.
-
Quantify the proportion of unmetabolized this compound in the urine.
-
Protocol 2: In Vitro Degradation of this compound by Cecal Microflora
Objective: To assess the extent to which the gut microbiota can degrade this compound.
Materials:
-
Cecal contents from rats
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)
-
Culture medium suitable for gut microbiota
-
This compound
-
Analytical equipment for measuring this compound concentration (e.g., HPLC)
Procedure:
-
Preparation of Cecal Inoculum:
-
Euthanize rats and immediately collect the contents of their ceca under anaerobic conditions.
-
Homogenize the cecal contents in a pre-reduced culture medium.
-
-
Incubation:
-
In an anaerobic environment, add a known concentration of this compound to the cecal homogenate.
-
Incubate the mixture at 37°C.
-
Collect aliquots at different time points (e.g., 0, 6, 12, 24 hours).
-
-
Analysis:
-
Stop the reaction in the collected aliquots (e.g., by adding a precipitating agent or by rapid freezing).
-
Centrifuge the samples to remove bacterial cells and debris.
-
Analyze the supernatant to determine the concentration of remaining this compound using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the percentage of this compound degraded at each time point compared to the initial concentration.
-
III. Signaling Pathways and Logical Relationships
Direct evidence for the specific signaling pathways modulated by this compound is limited. However, based on its constituent molecules, fructose and L-tryptophan, we can infer potential interactions. The following diagrams illustrate the metabolic fate of this compound and the known signaling pathways of its components.
Caption: Metabolic fate of this compound in a rat model.
Caption: Hypothesized signaling interactions of this compound.
Disclaimer: The signaling pathways depicted for this compound are hypothesized based on the known effects of its constituent molecules, fructose and L-tryptophan. Direct experimental evidence for the effect of the intact this compound molecule on these specific pathways is currently lacking. Further research is required to elucidate the direct signaling effects of this Maillard reaction product.
References
Application Note: Quantitative Analysis of Fructose-L-tryptophan using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Fructose-L-tryptophan, an Amadori product formed from the Maillard reaction between fructose (B13574) and L-tryptophan. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and accurate quantification in various sample matrices. This protocol is designed to be a starting point for researchers in nutrition, food science, and drug development who are investigating the formation and physiological effects of these compounds.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, leads to the formation of a diverse array of products, including this compound. These compounds are of significant interest due to their potential impact on nutrition, food quality, and human health. Developing sensitive and specific analytical methods is crucial for understanding their formation, stability, and biological activity. This document provides a comprehensive protocol for the analysis of this compound using a widely accessible HPLC-MS/MS platform.
Experimental Protocols
Sample Preparation (Aqueous Matrix)
For clear aqueous samples such as cell culture media or simulated gastric fluids, a simple dilution method is often sufficient.
-
Thaw Samples : If frozen, bring samples to room temperature.
-
Vortex : Mix the sample thoroughly by vortexing for 10 seconds.
-
Dilution : Dilute the sample 1:10 (or as required to fall within the calibration curve range) with the initial mobile phase (98:2 Water:Acetonitrile (B52724) with 0.1% Formic Acid).
-
Centrifugation : Centrifuge the diluted sample at 14,000 x g for 10 minutes to pellet any particulates.
-
Transfer : Carefully transfer the supernatant to an HPLC vial for analysis.
Sample Preparation (Biological Matrix - Serum/Plasma)
For complex biological matrices like serum or plasma, protein precipitation is required to prevent column and instrument contamination.
-
Thaw Samples : If frozen, bring samples to room temperature.
-
Spike Internal Standard : Add an appropriate amount of internal standard (e.g., ¹³C₆-Fructose-L-tryptophan or L-tryptophan-d5) to 100 µL of the sample.
-
Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation : Incubate the sample at -20°C for 20 minutes to enhance precipitation.
-
Centrifugation : Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer : Transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Transfer to Vial : Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Method
The chromatographic separation and mass spectrometric detection are key to the selectivity and sensitivity of this assay.
2.3.1. HPLC Conditions
| Parameter | Value |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm (e.g., Waters Acquity BEH C18)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 2% B (0-1 min), 2-80% B (1-7 min), 80% B (7-8 min), 2% B (8.1-10 min) |
2.3.2. Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
Data Presentation
Quantitative data for the target analyte and a potential internal standard are summarized below. These values should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 367.15 | 188.07 | 100 | 15 |
| 367.15 | 130.05 | 100 | 25 | |
| L-tryptophan-d5 (IS) | 210.10 | 193.10 | 100 | 12 |
Note: The precursor ion for this compound corresponds to its [M+H]⁺ adduct (Calculated Exact Mass: 366.1427). Product ions are predicted based on the fragmentation of the tryptophan indole (B1671886) ring (m/z 130.05) and the immonium ion of tryptophan (m/z 188.07). The internal standard (IS) shown is L-tryptophan-d5[1]. An ideal internal standard would be isotopically labeled this compound.
Visualization
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted in the following diagram.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a detailed and actionable protocol for the HPLC-MS/MS analysis of this compound. The method is sensitive, selective, and applicable to various sample types after appropriate preparation. Researchers can adapt this protocol as a robust starting point for their specific applications, enabling further investigation into the role of Maillard reaction products in food science and biomedical research.
References
The Untapped Potential of Fructose-L-tryptophan as a Fluorescent Probe in Biological Systems: A Guide for Pioneering Researchers
Introduction
Fructose-L-tryptophan, an Amadori compound formed in the early stages of the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, presents a compelling yet largely unexplored candidate for a fluorescent probe in biological research. While the intrinsic fluorescence of L-tryptophan is well-documented and extensively utilized, the unique properties of its Maillard reaction products remain a frontier for discovery. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the potential of this compound and its derivatives as novel fluorescent probes.
It is critical to note that current scientific literature indicates that initial Amadori products like this compound are typically non-fluorescent.[1] Fluorescence emerges in the later stages of the Maillard reaction with the formation of advanced glycation end-products (AGEs).[1][2] Therefore, the application of this compound as a fluorescent probe likely necessitates its conversion into these fluorescent derivatives. The protocols outlined below are designed to guide the exploration of this potential.
Understanding the Fluorescence of Maillard Reaction Products
The fluorescence associated with the Maillard reaction typically arises from a complex mixture of compounds formed during the advanced stages. These fluorescent AGEs exhibit characteristic spectral properties that differ significantly from the intrinsic fluorescence of L-tryptophan.
Table 1: General Fluorescence Properties of Maillard Reaction Products
| Property | Value | Source |
| Excitation Wavelength (λex) | 340 - 370 nm | [1] |
| Emission Wavelength (λem) | 420 - 470 nm | [1] |
| Typical Excitation/Emission (Meat Products) | 333 nm / 425 nm | [3] |
Note: This data represents general findings for Maillard reaction products and is not specific to purified this compound derivatives. Experimental determination of the precise spectral characteristics of fluorescent species derived from this compound is a primary research objective.
Experimental Protocols
The following protocols provide a framework for inducing fluorescence in this compound and evaluating its potential as a biological probe.
Protocol for Generation of Fluorescent this compound Derivatives
This protocol describes a method to induce the Maillard reaction to generate fluorescent advanced glycation end-products from a this compound solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber glass vials
-
Incubator or heating block
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in PBS (pH 7.4).
-
Aliquot the solution into sterile, amber glass vials to protect from light.
-
Incubate the vials at a controlled temperature (e.g., 37°C, 50°C, or 95°C) for varying durations (e.g., 24, 48, 72 hours). The higher the temperature, the faster the reaction will proceed.
-
At each time point, remove a vial and allow it to cool to room temperature.
-
Measure the fluorescence of the solution using a fluorometer. Perform an excitation and emission scan to determine the optimal wavelengths. Based on existing literature, a starting point for excitation is ~350 nm and for emission is ~440 nm.[4]
-
Monitor the development of a visible brown color, which indicates the formation of melanoidins in the final stage of the Maillard reaction.
Protocol for Characterization of Fluorescent Properties
Once fluorescent derivatives have been generated, their key photophysical properties must be characterized.
Materials:
-
Fluorescent this compound derivative solution
-
Fluorometer with lifetime measurement capabilities
-
Integrating sphere (for quantum yield measurement)
-
Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (as a quantum yield standard)
-
Appropriate solvents of varying polarity (e.g., water, ethanol, dioxane)
Procedure:
-
Excitation and Emission Spectra: Using a fluorometer, record the excitation and emission spectra of the fluorescent derivative solution to determine the precise λex(max) and λem(max).
-
Quantum Yield (ΦF) Measurement:
-
Measure the absorbance of the fluorescent derivative solution and the quinine sulfate standard at the excitation wavelength of the standard (347 nm). Adjust concentrations to have similar absorbance values (< 0.1).
-
Measure the integrated fluorescence intensity of both solutions.
-
Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent. The quantum yield of quinine sulfate is 0.54.
-
-
Fluorescence Lifetime (τ) Measurement: Use a time-correlated single photon counting (TCSPC) system or a frequency-domain fluorometer to measure the fluorescence lifetime of the sample.
-
Environmental Sensitivity:
-
To assess sensitivity to polarity, record the fluorescence spectra in solvents of varying polarity. A shift in the emission maximum can indicate sensitivity to the local environment.
-
To assess pH sensitivity, record the fluorescence spectra in buffers of different pH values (e.g., pH 4-10).
-
To assess sensitivity to metal ions, titrate the fluorescent derivative solution with stock solutions of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) and monitor changes in fluorescence intensity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Study on fluorescence of Maillard reaction compounds in breakfast cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Fructose-L-tryptophan as a Potential Biomarker for the Maillard Reaction in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of amino acids, peptides, and proteins, is a well-known process in food chemistry responsible for the browning and flavor development in cooked foods.[1] In vivo, this reaction, also termed glycation, proceeds at a slower rate under physiological conditions and is implicated in the aging process and the pathophysiology of chronic diseases, particularly diabetes mellitus.[2][3][4] The initial products of the Maillard reaction are Schiff bases, which rearrange to form more stable Amadori or Heyns products.[5] Fructose-L-tryptophan is an early Maillard reaction product, a Heyns product, formed from the reaction of fructose (B13574) and the amino acid L-tryptophan.[6] Given the increasing interest in the metabolic effects of high fructose consumption, this compound emerges as a potential biomarker to understand the extent of the Maillard reaction in vivo and its biological consequences.
These application notes provide a summary of the current understanding and a framework for the investigation of this compound as a clinical biomarker. Due to the nascent stage of research in this specific area, direct quantitative data for this compound in human biological fluids is not yet available in published literature. Therefore, this document presents relevant data on associated molecules to provide a rationale for its investigation and proposes detailed experimental protocols adapted from established methods for similar analytes.
Data Presentation
While direct quantitative measurements of this compound in human plasma and urine are not yet established in the literature, the following table summarizes relevant data for its precursors (fructose and tryptophan) and related Maillard reaction products in healthy and diabetic individuals. This information underscores the potential for this compound formation and its possible alteration in disease states.
Table 1: Concentration of Fructose, Tryptophan, and Related Maillard Reaction Markers in Human Biological Fluids
| Analyte | Matrix | Healthy Subjects | Patients with Diabetes Mellitus | Reference |
| Fructose | Serum | 8.1 ± 1.0 µmol/L | 12.0 ± 3.8 µmol/L | [7] |
| Urine | 37.7 ± 23.0 µmol/day | 127.8 ± 106.7 µmol/day | [7] | |
| L-Tryptophan | Plasma | ~50-70 µmol/L | Lower levels reported in some studies, but can be variable | [8][9] |
| General Amadori Products | Plasma/Tissues | Present at low levels | Increased levels of specific Amadori products are associated with hyperglycemia | [5] |
Experimental Protocols
The following protocols are proposed for the quantification of this compound in human plasma and urine. These are adapted from validated LC-MS/MS methods for tryptophan, its metabolites, and other Amadori products.[10][11]
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
- This compound analytical standard (commercially available).
- Stable isotope-labeled internal standard (IS), e.g., 13C6-Fructose-L-tryptophan (requires custom synthesis).
- Human plasma (collected in K2-EDTA tubes).
- Acetonitrile (LC-MS grade).
- Methanol (B129727) (LC-MS grade).
- Formic acid (LC-MS grade).
- Water (LC-MS grade).
- Solid Phase Extraction (SPE) cartridges (e.g., C18).
3. Sample Preparation:
- Thaw frozen plasma samples on ice.
- Spike 100 µL of plasma with 10 µL of the internal standard solution.
- Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Solid Phase Extraction (for cleanup and concentration):
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute this compound with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. UPLC-MS/MS Conditions (to be optimized):
- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A linear gradient from 95% B to 40% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: To be determined by infusing the this compound standard. Based on fragmentation patterns of similar compounds, precursor ion would be [M+H]+. Product ions would likely result from neutral losses of water and fragments of the fructose moiety.[6]
- Data Analysis: Quantify using a calibration curve prepared with the analytical standard and internal standard.
Protocol 2: Quantification of this compound in Human Urine by UPLC-MS/MS
1. Objective: To quantify the concentration of this compound in human urine samples.
2. Materials and Reagents: Same as for plasma analysis.
3. Sample Preparation:
- Thaw frozen urine samples.
- Centrifuge at 4,000 x g for 10 minutes to remove particulate matter.
- Take 100 µL of the supernatant and dilute 1:10 with LC-MS grade water.
- Spike with 10 µL of the internal standard solution.
- The sample is ready for injection. For samples with high interference, the SPE cleanup step from the plasma protocol can be applied.
4. UPLC-MS/MS Conditions: Same as for plasma analysis.
Visualizations
Caption: Formation of this compound in the Maillard Reaction.
Caption: Workflow for this compound Biomarker Analysis.
References
- 1. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Perspective on the Maillard Reaction and the Analysis of Protein Glycation by Mass Spectrometry: Probing the Pathogenesis of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Maillard reaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Urinary tryptophan metabolites and cancer of the bladder in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of L-tryptophan and L-leucine administration on brain resting state functional networks and plasma hormone levels - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory-Scale Synthesis of Fructose-L-tryptophan: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose-L-tryptophan, an Amadori rearrangement product, is formed from the non-enzymatic reaction between D-fructose and L-tryptophan, commonly known as the Maillard reaction. This compound is of interest to researchers in nutrition, food science, and drug development due to its potential biological activities, including the ability to alter cellular adhesion. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, outlining the necessary reagents, equipment, and procedures for its formation and subsequent purification.
Introduction
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of food chemistry, responsible for the color and flavor of many cooked foods. The initial stage of this reaction involves the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine derivative known as an Amadori product. This compound is one such compound, resulting from the condensation of D-fructose and the essential amino acid L-tryptophan. Understanding the synthesis and biological implications of specific Maillard reaction products like this compound is crucial for food and nutritional sciences, as well as for exploring their potential pharmacological effects.
Data Presentation
While specific yields for the synthesis of this compound can vary depending on the precise reaction and purification conditions, the following table summarizes the key parameters for the synthesis based on established laboratory methods. Quantitative data on purification efficiency is often dependent on the scale and analytical methods employed and is therefore presented qualitatively.
| Parameter | Value/Description |
| Reactants | |
| L-Tryptophan Concentration | 0.1 M |
| D-Fructose Concentration | 0.05 M |
| Reaction Conditions | |
| Temperature | 130 °C |
| Reaction Time | 2 hours |
| Purification | |
| Method | Solvent Partitioning |
| Expected Purity | High, dependent on partitioning efficiency |
| Characterization | |
| Techniques | NMR, Mass Spectrometry |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of Maillard reaction products.
Materials:
-
L-Tryptophan (molecular biology grade)
-
D-Fructose (analytical grade)
-
Deionized water
-
Reaction vials with screw caps
-
Heating block or oil bath
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a 0.1 M solution of L-tryptophan in deionized water.
-
Prepare a 0.05 M solution of D-fructose in deionized water.
-
In a reaction vial, combine equal volumes of the 0.1 M L-tryptophan solution and the 0.05 M D-fructose solution.
-
Add a small magnetic stir bar to the vial.
-
Securely cap the reaction vial.
-
Place the vial in a preheated heating block or oil bath set to 130 °C.
-
Stir the reaction mixture at a moderate speed for 2 hours.
-
After 2 hours, carefully remove the vial from the heat source and allow it to cool to room temperature. The resulting solution will contain this compound along with unreacted starting materials and other Maillard reaction byproducts.
Purification of this compound by Solvent Partitioning
This protocol provides a general guideline for the purification of this compound from the reaction mixture. The choice of solvents and the number of extractions may need to be optimized based on analytical results.
Materials:
-
Crude this compound reaction mixture
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Perform a series of liquid-liquid extractions with solvents of increasing polarity to remove byproducts.
-
n-Hexane Extraction: Add an equal volume of n-hexane to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer (bottom layer) into a clean flask. Discard the n-hexane layer. Repeat this step to remove nonpolar impurities.
-
Chloroform Extraction: Transfer the aqueous layer back to the separatory funnel and add an equal volume of chloroform. Shake and allow the layers to separate. The this compound is expected to have some solubility in chloroform. Collect the chloroform layer. Repeat the extraction of the aqueous layer with chloroform to maximize recovery.
-
Ethyl Acetate and n-Butanol Extractions (Optional): The remaining aqueous layer can be further extracted with ethyl acetate and then n-butanol to isolate compounds of intermediate polarity.
-
Solvent Removal: Combine the chloroform fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.
-
Analysis: The purity of the final product should be assessed by appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
While the specific signaling pathways of this compound are a subject of ongoing research, it is a derivative of the essential amino acid L-tryptophan. Understanding the major metabolic fates of L-tryptophan provides a crucial context for investigating the biological activities of its derivatives.
Caption: Major metabolic pathways of L-tryptophan.
Application Notes and Protocols: Fructose-L-tryptophan in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Fructose-L-tryptophan, an early-stage Maillard reaction product (MRP), in food science research. The protocols detailed below are designed to facilitate the investigation of its antioxidant and anti-inflammatory properties in various food and biological models.
Application Notes
This compound is formed from the reaction between fructose (B13574) and the essential amino acid L-tryptophan during thermal processing of food.[1] As an Amadori compound, it is a key intermediate in the Maillard reaction, which contributes to the color, flavor, and aroma of cooked foods.[2][3] Beyond its role in sensory characteristics, this compound is of interest for its potential bioactive properties, including antioxidant and anti-inflammatory activities.
Antioxidant Applications
Maillard reaction products are known to possess antioxidant properties, which can help protect food from oxidative deterioration and may contribute to human health by combating oxidative stress.[2][3] The antioxidant capacity of MRPs is influenced by factors such as the type of sugar and amino acid, temperature, and pH during their formation. While specific quantitative data for this compound is an emerging area of research, studies on similar fructose-amino acid MRPs and tryptophan derivatives suggest its potential as a natural antioxidant.
Potential applications in food science models include:
-
Inhibition of lipid peroxidation: Assessing the ability of this compound to prevent the oxidation of lipids in food matrices, thereby extending shelf life and maintaining quality.
-
Scavenging of free radicals: Evaluating its capacity to neutralize various free radicals in food systems and in vitro cellular models.
-
Metal ion chelation: Investigating its ability to chelate pro-oxidant metal ions like iron and copper.
Anti-inflammatory Applications
Chronic inflammation is implicated in various diseases, and dietary components can play a role in modulating inflammatory responses. Fructose itself can induce inflammatory responses in immune cells.[4][5] However, tryptophan and its metabolites have been shown to possess immunomodulatory and anti-inflammatory properties.[6][7] Therefore, this compound may exhibit anti-inflammatory effects by modulating key signaling pathways.
Potential applications in food science and biomedical research models include:
-
Modulation of cytokine production: Investigating the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in cell culture models.[4][5]
-
Inhibition of inflammatory signaling pathways: Studying its impact on key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
-
Assessment in in vitro gut inflammation models: Utilizing models like Caco-2 cell monolayers to evaluate its potential to mitigate intestinal inflammation.
Quantitative Data
While comprehensive quantitative data specifically for this compound is limited in the current literature, the following tables summarize representative data for related compounds to provide a comparative context for researchers.
Table 1: Antioxidant Activity of Fructose-Amino Acid Maillard Reaction Products and Tryptophan Derivatives
| Compound/System | Assay | Result | Reference |
| Fructose-Glycine MRPs | DPPH Radical Scavenging | ~40% inhibition | [1] |
| Fructose-Chitosan MRPs | DPPH Radical Scavenging | ~70% inhibition | [2] |
| Fructose-Chitosan MRPs | ABTS Radical Scavenging | Significant increase with concentration | [2] |
| L-Tryptophan | DPPH Radical Scavenging (IC50) | 9.51 x 10⁻³ M | [8] |
| 5-Hydroxy-L-tryptophan | DPPH Radical Scavenging (IC50) | 31.96 x 10⁻⁷ M | [8] |
| L-Tryptophan | ABTS Radical Scavenging (IC50) | 8.91 x 10⁻⁴ M | [8] |
| 5-Hydroxy-L-tryptophan | ABTS Radical Scavenging (IC50) | 8.69 x 10⁻⁶ M | [8] |
Table 2: Anti-inflammatory Activity of Tryptophan Metabolites and Fructose-Amino Acid MRPs
| Compound/System | Model | Biomarker | Effect | Reference |
| Fructose-Glycine MRPs (<1 kDa) | Inflamed Caco-2 cells | Nitric Oxide (NO) | Protective effect against TEER loss | [1] |
| Arginyl-Fructose | Cyclophosphamide-induced immunosuppression in mice | IL-6 expression | Significant increase | [9] |
| Tryptophan | LPS-challenged rats | IL-6 and TNF-α expression in jejunum | Supplementation reduced expression | [10] |
| 3-Hydroxyanthranilic acid (Tryptophan metabolite) | Cytokine-treated primary human fetal CNS cultures | Glial cytokine and chemokine expression | Suppressed expression |
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes a lab-scale synthesis of this compound for research purposes.
Materials:
-
L-Tryptophan
-
D-Fructose
-
Distilled water
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve equimolar amounts of L-tryptophan and D-fructose in a minimal amount of distilled water.
-
Add methanol to the solution to achieve a final solvent ratio of approximately 1:1 (water:methanol).
-
Heat the mixture at a controlled temperature (e.g., 70-90°C) with constant stirring for a specified duration (e.g., 1-4 hours). The reaction progress can be monitored by measuring the browning at 420 nm.
-
After the reaction, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting product can be further purified using techniques like column chromatography if necessary.
-
Lyophilize the purified product to obtain a stable powder of this compound.
Protocol for In Vitro Antioxidant Activity Assessment
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound solution (various concentrations)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Create a series of dilutions of the this compound solution.
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of each this compound dilution to the wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
Include a control well with the solvent and DPPH solution, and a blank well with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Materials:
-
This compound solution (various concentrations)
-
FRAP reagent (prepared fresh by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent.
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well plate, add a small volume (e.g., 20 µL) of each this compound dilution.
-
Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant like Trolox or ascorbic acid.
-
Express the FRAP value of this compound as equivalents of the standard antioxidant.
Protocol for In Vitro Anti-inflammatory Activity Assessment
Model System: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.
Principle: This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with LPS, a potent inflammatory agent.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (sterile solution)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (e.g., 24-well)
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (medium only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period (e.g., 24 hours). Include a non-stimulated control group and an LPS-only control group.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
Visualizations
Caption: Experimental workflow for this compound research.
Caption: Potential anti-inflammatory mechanism of this compound.
Caption: Antioxidant mechanisms of this compound.
References
- 1. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twu-ir.tdl.org [twu-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fructose induces inflammatory activation in macrophages and microglia through the nutrient‐sensing ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations Towards Tryptophan Uptake and Transport Across an In Vitro Model of the Oral Mucosa Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sugar Transport and Fructose Metabolism in Human Intestine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Investigating Fructose-L-tryptophan in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Introduction
Fructose-L-tryptophan is an Amadori compound formed through the Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar (fructose) and the primary amino group of the essential amino acid L-tryptophan. This compound is of growing interest in metabolomics studies due to its potential presence in heat-processed foods and its possible formation in vivo, particularly under conditions of high fructose (B13574) concentration. The Maillard reaction can decrease the nutritional quality of proteins by modifying amino acid residues. This compound has been investigated for its potential to alter cellular adhesion. While its precise biological roles are still under investigation, it is hypothesized to play a part in cellular processes and may serve as a biomarker for dietary intake of processed foods or metabolic stress.
Biological Significance and Known Effects
This compound is recognized as an early-stage product of the Maillard reaction. Studies have suggested that this compound may possess biological activities, including the potential to alter cellular adhesion. The formation of this compound can impact the bioavailability of tryptophan, an essential amino acid necessary for protein synthesis and the production of key neurotransmitters like serotonin (B10506) and melatonin. In vivo studies in rats have shown that this compound can be absorbed in the large intestine, a process that may be influenced by gut microflora. However, it appears to be largely excreted in the urine without being metabolized. The implications of this compound and other advanced glycation end products (AGEs) are being explored in the context of aging and the clinical complications of diabetes.
Quantitative Data Summary
Direct quantitative data for this compound in biological matrices is not extensively available in the current literature. However, data for the parent compound, L-tryptophan, and related metabolites can provide a reference for expected concentration ranges. One study on fructose malabsorption reported plasma tryptophan concentrations in human subjects.
Table 1: Plasma Tryptophan Concentrations in Human Subjects with and without Fructose Malabsorption
| Group | Mean Plasma Tryptophan (µM) | Range (µM) |
| Fructose Malabsorbers (n=35) | 64.1 | 39.0–97.2 |
| Normal Fructose Absorption (n=15) | 75.2 | 53.9–110 |
Data from a study on fructose malabsorption and its association with plasma tryptophan levels.[1][2]
For context, a separate study on tryptophan metabolites in the urine of healthy children reported the following concentration range:
Table 2: Urinary Tryptophan Concentration in Healthy Children (1-2 years old)
| Metabolite | Concentration Range (umol/mmol creatinine) |
| L-Tryptophan | 4.97 - 46.02 |
Data obtained by LC-MS/MS analysis.[3]
Signaling Pathways and Experimental Workflows
Maillard Reaction Pathway for this compound Formation
The formation of this compound begins with the condensation of D-fructose and L-tryptophan to form a Schiff base, which then undergoes an Amadori rearrangement to yield the stable this compound adduct.
Experimental Workflow for this compound Analysis
A generalized workflow for the quantitative analysis of this compound in a biological matrix such as plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
Application Note and Protocol for Studying the Effect of Fructose-L-tryptophan on Cellular Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular adhesion is a fundamental biological process that governs tissue architecture, cell migration, and signal transduction. The intricate interplay of cell-surface receptors, the extracellular matrix (ECM), and intracellular signaling pathways dictates the strength and dynamics of cell adhesion. Fructose-L-tryptophan, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, has been identified as a molecule with the potential to alter cellular adhesion[1]. This document provides a comprehensive set of protocols to investigate the effects of this compound on cellular adhesion, offering a framework for researchers to explore its potential as a modulator of this critical cellular function.
Hypothesized Signaling Pathway
While the precise mechanism is yet to be elucidated, we hypothesize that this compound may influence cellular adhesion by modulating integrin-mediated signaling pathways. Integrins are transmembrane receptors that, upon binding to ECM components, cluster and recruit a complex of proteins to form focal adhesions. This clustering activates downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Src family kinases, which in turn regulate the actin cytoskeleton and gene expression, ultimately impacting cell adhesion and spreading. This compound could potentially interfere with this process at several levels, such as altering integrin expression or activation, or by modulating the activity of key signaling proteins within the focal adhesion complex.
References
Application Notes and Protocols for the Development of Immunoassays for Fructose-L-tryptophan Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan is an Amadori product formed from the non-enzymatic glycation of L-tryptophan, a crucial essential amino acid. This Maillard reaction product is of growing interest in biomedical and pharmaceutical research due to its potential role in various physiological and pathological processes.[1] L-tryptophan itself is a precursor to vital biomolecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway.[2][3] Dysregulation of tryptophan metabolism is implicated in a range of disorders, from neurological conditions to cancer.[4][5] The ability to specifically detect and quantify this compound is essential for understanding its formation, biological activities, and potential as a biomarker.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. The workflow covers immunogen synthesis, antibody development, and the establishment of a robust assay protocol.
Immunoassay Development Workflow
The development of a specific immunoassay for a small molecule like this compound involves several critical stages, from antigen design to assay validation. The logical workflow for this process is outlined below.
Experimental Protocols
Protocol 1: Synthesis of this compound-BSA Conjugate (Immunogen)
This protocol describes the conjugation of the this compound hapten to a carrier protein, Bovine Serum Albumin (BSA), to render it immunogenic. The carbodiimide (B86325) reaction is a common method for coupling molecules with carboxyl groups to primary amines on proteins.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Methodology:
-
Dissolve 10 mg of this compound in 2 mL of PBS.
-
Add 15 mg of EDC and 10 mg of NHS to the this compound solution. This activates the carboxyl group of the tryptophan moiety.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dissolve 20 mg of BSA in 4 mL of PBS.
-
Slowly add the activated this compound solution to the BSA solution while gently stirring.
-
Allow the conjugation reaction to proceed overnight at 4°C with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer at least four times to remove unreacted hapten and coupling reagents.
-
After dialysis, store the this compound-BSA conjugate at -20°C in aliquots. The concentration can be determined using a standard protein assay (e.g., BCA assay).
Protocol 2: Polyclonal Antibody Production and Purification
This is a generalized protocol for generating polyclonal antibodies in rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
This compound-BSA conjugate (Immunogen)
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits (2-3)
-
Syringes and needles
-
Protein A/G affinity chromatography column
-
Elution and neutralization buffers
Methodology:
-
Pre-immunization Bleed: Collect a small blood sample from each rabbit to serve as a negative control (pre-immune serum).
-
Primary Immunization: Emulsify the immunogen with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/mL. Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Injections: Boost the immune response every 3-4 weeks. For booster injections, emulsify the immunogen (0.5 mg/mL) with Freund's Incomplete Adjuvant.
-
Titer Monitoring: Ten days after each booster, collect a small blood sample and determine the antibody titer using a simple indirect ELISA against the this compound conjugate.
-
Antibody Collection: Once a high antibody titer is achieved (typically after 2-3 boosters), proceed with exsanguination. Allow the blood to clot at room temperature and then centrifuge to separate the antiserum.
-
Antibody Purification: Purify the IgG fraction from the antiserum using a Protein A/G affinity chromatography column according to the manufacturer's instructions.
Protocol 3: Competitive ELISA for this compound Detection
This protocol outlines a competitive ELISA, a suitable format for detecting small molecules. In this assay, free this compound in the sample competes with a this compound-enzyme conjugate for binding to the limited number of specific antibody sites coated on a microplate.
Materials:
-
Purified anti-Fructose-L-tryptophan antibody
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound standards
-
TMB (3,3′,5,5′-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Methodology:
-
Plate Coating: Dilute the purified anti-Fructose-L-tryptophan antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Add 50 µL of this compound standards or unknown samples to the appropriate wells.
-
Immediately add 50 µL of a pre-determined optimal dilution of the this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as described in step 2, but increase the number of washes to five to ensure removal of unbound conjugate.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[6] The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Data Presentation
Quantitative data from the assay development process should be clearly organized. Below are examples of how to structure this data.
Table 1: Antibody Titer Determination from Rabbit Antiserum
| Dilution Factor | Pre-immune Serum (OD 450nm) | Post-3rd Boost Serum (OD 450nm) |
|---|---|---|
| 1:1,000 | 0.105 | >3.000 |
| 1:5,000 | 0.098 | 2.854 |
| 1:10,000 | 0.101 | 2.150 |
| 1:50,000 | 0.095 | 1.233 |
| 1:100,000 | 0.092 | 0.678 |
| 1:200,000 | 0.089 | 0.354 |
Table 2: Representative Standard Curve Data for Competitive ELISA
| This compound (ng/mL) | OD 450nm (Mean) | % B/B₀* |
|---|---|---|
| 0 (B₀) | 1.850 | 100% |
| 0.5 | 1.628 | 88% |
| 1.5 | 1.258 | 68% |
| 5.0 | 0.777 | 42% |
| 15.0 | 0.389 | 21% |
| 50.0 | 0.185 | 10% |
| 150.0 | 0.111 | 6% |
- B/B₀ represents the ratio of the absorbance of a standard (B) to the absorbance of the zero standard (B₀).
Table 3: Cross-Reactivity Analysis
| Compound | Concentration for 50% Inhibition (IC₅₀) | Cross-Reactivity (%) |
|---|---|---|
| This compound | 4.5 ng/mL | 100% |
| L-tryptophan | > 10,000 ng/mL | < 0.05% |
| D-fructose | > 10,000 ng/mL | < 0.05% |
| L-kynurenine | > 10,000 ng/mL | < 0.05% |
| Serotonin | > 10,000 ng/mL | < 0.05% |
- Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
Relevant Biological Pathways
Understanding the metabolic fate of L-tryptophan is crucial when studying its derivatives. The majority of L-tryptophan is metabolized through the kynurenine pathway, with a smaller fraction being converted to serotonin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. L-Tryptophan Antibody - Mouse Monoclonal I Validated for IF in brain samples (crayfish & mouse) [immusmol.com]
- 6. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Radiolabeled Fructose-L-tryptophan in Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose-L-tryptophan is a naturally occurring compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan. This reaction is common in food processing and cooking. Understanding the intestinal absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its nutritional and physiological effects. The use of radiolabeled this compound provides a sensitive and specific method for these investigations.
These application notes provide detailed protocols for in vitro and in vivo absorption studies using radiolabeled this compound, specifically Fructose-L-[¹⁴C]tryptophan.
Data Presentation
Table 1: In Vivo Distribution of Radioactivity 24 Hours After Intra-cecal Administration of Fructose-L-[³-¹⁴C]tryptophan in Rats[1]
| Compartment | Percentage of Total Radioactivity Recovered |
| Urine | 20% |
| Expired Air | ~1% |
| Feces | Small recovery |
Note: The small recovery in feces suggests potential degradation by microorganisms in the large intestine[1]. This compound was detected in the urine, indicating that a portion of the absorbed compound is excreted without being metabolized[1].
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound (Fructose-L-[¹⁴C]tryptophan)
Materials:
-
L-[¹⁴C]tryptophan (commercially available)
-
D-Fructose
-
Reflux apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-[¹⁴C]tryptophan and a molar excess of D-fructose in a suitable solvent such as a phosphate (B84403) buffer (pH 7.4).
-
Maillard Reaction: Heat the mixture under reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Lyophilize the mixture to remove the solvent.
-
Re-dissolve the dried product in a minimal amount of the mobile phase to be used for HPLC.
-
Purify the Fructose-L-[¹⁴C]tryptophan using a preparative HPLC system with a suitable column (e.g., a C18 column). A gradient of water and acetonitrile (B52724) is a common mobile phase.
-
-
Verification:
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the product using analytical HPLC and a radiodetector.
-
Determine the specific activity of the synthesized Fructose-L-[¹⁴C]tryptophan.
-
-
Storage: Store the purified, radiolabeled product at -20°C or below to minimize degradation.
Protocol 2: In Vitro Intestinal Absorption using the Everted Sac Technique
Objective: To assess the transport of radiolabeled this compound across the intestinal epithelium in a controlled in vitro environment. This method helps to determine the mechanism of absorption (e.g., passive diffusion vs. active transport).
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Ringer bicarbonate buffer (or other suitable physiological buffer)
-
Fructose-L-[¹⁴C]tryptophan
-
Surgical instruments (scissors, forceps)
-
Glass rod for eversion
-
Incubation bath with gassing (95% O₂ / 5% CO₂) capability
-
Scintillation counter and vials
Procedure:
-
Animal Preparation: Euthanize the rat following approved animal care protocols.
-
Intestine Excision: Immediately excise a segment of the intestine (e.g., jejunum, ileum, or colon) and place it in ice-cold, oxygenated Krebs-Ringer buffer.
-
Eversion:
-
Sac Preparation:
-
Incubation:
-
Place the everted sac in a flask containing a known concentration of Fructose-L-[¹⁴C]tryptophan in oxygenated Krebs-Ringer buffer (mucosal fluid).
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes), continuously bubbling with 95% O₂ / 5% CO₂.
-
-
Sample Collection and Analysis:
-
After incubation, remove the sac, rinse it gently with fresh buffer, and blot dry.
-
Collect the serosal fluid from inside the sac and the mucosal fluid from the flask.
-
Measure the radioactivity in aliquots of both the serosal and mucosal fluids using a liquid scintillation counter.
-
-
Data Analysis: Calculate the amount of Fructose-L-[¹⁴C]tryptophan transported into the serosal fluid per unit time and per unit weight or length of the intestine.
Protocol 3: In Vivo Absorption and Distribution Study in Rats
Objective: To determine the absorption, distribution, and excretion of radiolabeled this compound following administration to a living organism.
Materials:
-
Male Wistar rats (or other suitable animal model) with cannulated cecum (for direct administration to the large intestine)
-
Fructose-L-[¹⁴C]tryptophan solution
-
Metabolic cages for separate collection of urine and feces
-
Apparatus for collecting expired air (containing a CO₂ trapping agent)
-
Surgical instruments for tissue collection
-
Scintillation counter and vials
-
Homogenizer
Procedure:
-
Animal Acclimatization: House the cannulated rats in metabolic cages for a few days to acclimatize.
-
Dosing: Administer a known amount and specific activity of Fructose-L-[¹⁴C]tryptophan solution directly into the cecum via the cannula[1].
-
Sample Collection (Time Course):
-
Tissue Distribution (at study termination):
-
At the end of the collection period, euthanize the animal.
-
Perform a thorough dissection and collect major organs and tissues (liver, kidneys, spleen, muscle, fat, brain, gastrointestinal tract segments, etc.).
-
Collect a blood sample via cardiac puncture.
-
-
Sample Processing and Analysis:
-
Measure the total volume of urine and the total weight of feces collected at each time point.
-
Determine the radioactivity in aliquots of urine, homogenized feces, and the CO₂ trapping agent from the expired air collector using a liquid scintillation counter.
-
Weigh each collected organ/tissue and homogenize it.
-
Determine the radioactivity in an aliquot of each tissue homogenate.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine, feces, and expired air at each time point.
-
Calculate the concentration of radioactivity in each tissue (e.g., in disintegrations per minute per gram of tissue).
-
Determine the overall mass balance of the administered radioactivity.
-
Visualizations
Diagram 1: Experimental Workflow for In Vitro Everted Sac Absorption Study
Caption: Workflow for the in vitro everted sac absorption study.
Diagram 2: Logical Flow of an In Vivo Absorption, Distribution, and Excretion Study
Caption: Logical flow of an in vivo ADME study.
Diagram 3: Potential Intestinal Fate of this compound
Caption: Potential pathways for this compound in the intestine.
References
- 1. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.niu.ac.jp [www1.niu.ac.jp]
- 3. Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure Fructose-L-tryptophan
Welcome to the technical support center for the synthesis of Fructose-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this Amadori rearrangement product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
This compound (Fru-Trp) is an Amadori rearrangement product, which is a key intermediate in the Maillard reaction.[1][2] It is formed through the condensation of a reducing sugar like glucose with the amino acid L-tryptophan (B1681604). The process begins with the formation of a reversible Schiff base, which then undergoes an irreversible rearrangement to form the more stable 1-amino-1-deoxy-ketose, in this case, this compound.[3][4]
Q2: What are the primary challenges in synthesizing pure this compound?
The main challenges stem from the stability of both the reactant and the product. Key difficulties include:
-
Side Reactions: The Maillard reaction is complex; the this compound intermediate can degrade further into advanced glycation end-products (AGEs) or other compounds like β-carbolines.[3][5]
-
Reactant Degradation: L-tryptophan is susceptible to degradation, particularly through oxidation and under acidic conditions, which can complicate both the reaction and subsequent analysis.[6][7][8]
-
Purification Complexity: The crude reaction mixture often contains unreacted starting materials, isomers, and various byproducts with similar polarities, making chromatographic separation difficult.[1][9]
-
Low Yields: The initial Schiff base formation is a reversible equilibrium, and product degradation can lead to lower-than-expected yields.[3][4]
Q3: What are the common impurities I should expect?
Common impurities include unreacted L-tryptophan and glucose, the intermediate Schiff base, and various degradation products. Depending on reaction conditions, contaminants such as 2-(3-indolylmethyl)-L-tryptophan (IMT) and 1,1'-Ethylidenebis(L-tryptophan) (EBT) can form, the latter especially in the presence of acetaldehyde.[8] Further reaction can also lead to the formation of colored melanoidins.
Q4: Which analytical techniques are recommended for purity assessment?
A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method, often with UV or fluorescence detection, for separating this compound from impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of the target compound and trace impurities.[6][10]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the chemical structure of the synthesized product.[1][9]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Conditions: pH, temperature, or reaction time may be suboptimal. 2. Degradation of Reactants: L-tryptophan may have degraded prior to or during the reaction. 3. Reversible Schiff Base Formation: The equilibrium may not favor the formation of the initial intermediate.[3] | 1. Optimize Conditions: Systematically vary pH (mildly acidic to neutral is often preferred), temperature (start at moderate temperatures, e.g., 50-70°C), and time. 2. Use High-Purity Reactants: Ensure the L-tryptophan is fresh and protected from light and oxygen. Consider degassing solvents. 3. Remove Water: Use a solvent system that allows for the removal of water (e.g., refluxing in methanol) to drive the initial condensation reaction forward. |
| Product Has a Dark Brown Color | 1. Advanced Maillard Reaction: The product is degrading into advanced glycation end-products (AGEs) and melanoidins.[3] 2. Excessive Heat/Time: The reaction was run for too long or at too high a temperature. | 1. Reduce Reaction Time/Temperature: Monitor the reaction closely (e.g., by TLC or HPLC) and stop it once the product concentration is maximized, before significant degradation occurs. 2. Work Under Inert Atmosphere: Conducting the reaction under nitrogen or argon can help minimize oxidative degradation pathways. |
| Multiple Peaks/Spots in HPLC/TLC | 1. Incomplete Reaction: Unreacted starting materials are present. 2. Formation of Byproducts: Side reactions are occurring, leading to impurities like β-carbolines or other Maillard products.[5] 3. Product Degradation: The purified product is unstable under the analytical or storage conditions. | 1. Adjust Stoichiometry/Reaction Time: Ensure optimal molar ratios and reaction duration. 2. Refine Purification: Develop a more effective gradient for column chromatography or HPLC. Consider using a different stationary phase (e.g., ion-exchange). 3. Ensure Proper Storage: Store the final product at low temperatures (e.g., -20°C), protected from light and moisture. |
| Difficulty with Purification | 1. Similar Polarity of Components: The product and major impurities have very similar polarities. 2. Product Instability on Column: The product may be degrading on the silica (B1680970) gel (if acidic) or other stationary phase. | 1. Use Alternative Chromatography: Try ion-exchange chromatography to separate based on charge, or reversed-phase HPLC with a suitable mobile phase.[11] 2. Use Neutralized Silica: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine) in the mobile phase to prevent degradation of the acid-sensitive tryptophan moiety. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Amadori Rearrangement
This protocol describes a general method for the synthesis of this compound.
-
Reactant Preparation: Dissolve L-tryptophan (1 equivalent) and D-glucose (1.2 equivalents) in a minimal amount of methanol (B129727) or a methanol/water mixture.
-
Reaction Setup: Transfer the solution to a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70°C) for 4-8 hours. The solution may turn a light yellow or amber color.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC could be a mixture of n-butanol, acetic acid, and water.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Crude Product: The resulting residue is the crude this compound, which will require further purification.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a starting point for purifying the crude product.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane (B92381) or ethyl acetate).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. Start with a less polar mixture (e.g., ethyl acetate/methanol) and gradually increase the polarity by increasing the percentage of methanol. An amine like triethylamine (B128534) (0.1%) can be added to the mobile phase to prevent streaking and degradation.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC-UV
This protocol outlines a general method for analyzing the purity of the final product.
-
System: An HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: Run a linear gradient, for example, from 5% Solvent B to 50% Solvent B over 20 minutes.
-
Detection: Monitor the elution at a wavelength of 280 nm, which is the characteristic absorbance wavelength for the indole (B1671886) ring of tryptophan.
-
Analysis: The purity can be determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.
Section 4: Visual Guides
The following diagrams illustrate key workflows and pathways related to the synthesis of this compound.
Caption: The reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Caption: A standard workflow for purification and final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of l-tryptophan impurities in meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of human liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fructose-L-tryptophan Formation
Welcome to the technical support center for the synthesis of Fructose-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this Maillard reaction product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a compound formed through the Maillard reaction between the reducing sugar fructose (B13574) and the essential amino acid L-tryptophan. This reaction is a form of non-enzymatic browning that occurs upon heating. This compound is studied for its potential biological activities and as an early marker of the Maillard reaction in food and biological systems.
Q2: What are the key parameters influencing the formation of this compound?
A2: The formation of this compound is primarily influenced by temperature, pH, the molar ratio of reactants (fructose and L-tryptophan), and reaction time. Water activity also plays a role, with intermediate levels generally favoring the initial stages of the Maillard reaction.
Q3: How does pH affect the reaction?
A3: The effect of pH on the Maillard reaction is complex. Generally, the rate of the Maillard reaction increases with increasing pH. This is because at a higher pH, the amino group of L-tryptophan is more deprotonated, making it a more effective nucleophile to attack the carbonyl group of fructose. However, the stability of the resulting Amadori product, this compound, can also be pH-dependent.
Q4: What is the optimal temperature for the synthesis?
A4: Higher temperatures generally accelerate the Maillard reaction. However, excessively high temperatures can lead to the degradation of this compound and the formation of advanced Maillard reaction products (MRPs) and other byproducts. A study has shown that heating a solution of 0.1 M tryptophan and 0.05 M fructose at 130°C for 2 hours is an effective condition for producing this compound MRPs[1].
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by measuring the consumption of the reactants (fructose and L-tryptophan) or the formation of the this compound product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection are commonly used for this purpose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incorrect pH: The pH of the reaction mixture may be too low, leading to protonation of the amino group of tryptophan and reducing its reactivity. 2. Insufficient heating: The temperature or reaction time may be inadequate for the Maillard reaction to proceed effectively. 3. Inappropriate reactant ratio: The molar ratio of fructose to L-tryptophan may not be optimal. | 1. Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (e.g., pH 7-9) to enhance the nucleophilicity of the tryptophan amino group. 2. Increase the reaction temperature or prolong the heating time. Refer to literature for optimized conditions, such as 130°C for 2 hours[1]. 3. Experiment with different molar ratios of fructose to L-tryptophan. An excess of one reactant may drive the reaction forward. |
| Formation of dark brown color and insoluble precipitates (melanoidins) | 1. Prolonged heating or excessively high temperature: This promotes the advanced stages of the Maillard reaction, leading to the formation of high molecular weight, colored polymers called melanoidins. 2. High reactant concentrations: Concentrated solutions can accelerate the reaction and favor polymerization. | 1. Reduce the reaction time and/or temperature to favor the formation of the initial Amadori product. 2. Use more dilute solutions of fructose and L-tryptophan. |
| Difficulty in purifying this compound | 1. Presence of unreacted starting materials: Fructose and L-tryptophan may co-elute with the product during chromatography. 2. Formation of multiple byproducts: The Maillard reaction is complex and can generate a variety of side products with similar polarities to this compound. | 1. Optimize the reaction to maximize the conversion of starting materials. Use purification techniques that offer good resolution, such as preparative HPLC. 2. Employ a multi-step purification strategy. A suggested method involves initial solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate, and n-butanol) followed by silica (B1680970) gel column chromatography and preparative HPLC for the fraction containing the desired product[1]. |
| Inconsistent results between batches | 1. Variability in starting material quality: Purity of fructose and L-tryptophan can affect the reaction. 2. Inconsistent reaction conditions: Small variations in pH, temperature, or heating time can lead to different product profiles. 3. Presence of oxygen: The Maillard reaction can be influenced by the presence of oxygen. | 1. Use high-purity, analytical grade reactants. 2. Ensure precise control over all reaction parameters. Use a calibrated heating apparatus and a reliable pH meter. 3. For better reproducibility, consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Summary of Reaction Conditions from Literature
| Parameter | Value | Source |
| Fructose Concentration | 0.05 M | [1] |
| L-Tryptophan Concentration | 0.1 M | [1] |
| Temperature | 130 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Solvent | Water | [1] |
Experimental Protocols
Synthesis of this compound Maillard Reaction Products
This protocol is adapted from a method described for the preparation of this compound MRPs[1].
Materials:
-
D-Fructose (analytical grade)
-
L-Tryptophan (analytical grade)
-
Deionized water
-
Heat-resistant glass tube with a screw cap
-
Heating block or oil bath
-
0.45 µm PVDF membrane filter
-
Freeze-dryer
Procedure:
-
Prepare a 0.05 M fructose solution in deionized water.
-
Accurately weigh L-tryptophan and dissolve it in the fructose solution to achieve a final L-tryptophan concentration of 0.1 M.
-
Transfer the solution to a heat-resistant glass tube and cap it tightly.
-
Place the tube in a heating block or oil bath preheated to 130°C.
-
Heat the solution for 2 hours.
-
After heating, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a 0.45 µm PVDF membrane filter.
-
Freeze-dry the filtered solution to obtain the crude this compound Maillard reaction products.
Purification of this compound
This protocol outlines a general strategy for the purification of this compound from the crude reaction mixture, based on a described method[1].
Materials:
-
Crude this compound MRPs
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
n-Butanol (water-saturated)
-
Deionized water
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform-methanol gradients)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Solvent Partitioning:
-
Dissolve the crude MRPs in deionized water.
-
Perform sequential extractions with n-hexane, chloroform, ethyl acetate, and water-saturated n-butanol to fractionate the products based on polarity.
-
Collect and concentrate each fraction.
-
-
Silica Gel Column Chromatography:
-
Identify the fraction with the highest concentration of the desired product using an analytical method like TLC or HPLC.
-
Pack a silica gel column with an appropriate solvent system.
-
Load the selected fraction onto the column.
-
Elute the column with a gradient of solvents (e.g., increasing polarity with a chloroform-methanol mixture).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing the target compound from the column chromatography.
-
Concentrate the pooled fractions.
-
Purify the compound to high purity using a preparative HPLC system with a suitable mobile phase.
-
Collect the peak corresponding to this compound.
-
Remove the solvent (e.g., by rotary evaporation or freeze-drying) to obtain the purified this compound.
-
Visualizations
Caption: Initial stages of the Maillard reaction forming this compound.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
Troubleshooting Fructose-L-tryptophan analysis in complex matrices
Welcome to the technical support center for the analysis of Fructose-L-tryptophan in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
A1: this compound is an Amadori product formed during the initial stage of the Maillard reaction between fructose (B13574) and the amino acid L-tryptophan. The Maillard reaction is a non-enzymatic browning reaction that occurs when reducing sugars and amino acids are heated together, and it is common in food processing. The analysis of this compound in complex matrices such as food is challenging due to several factors:
-
Matrix Complexity: Food matrices are intricate mixtures of proteins, fats, carbohydrates, and other small molecules that can interfere with the analysis.
-
Analyte Instability: Amadori products can be unstable and may degrade during sample preparation and analysis.
-
Chromatographic Behavior: this compound is a polar molecule, which can lead to poor retention on traditional reversed-phase HPLC columns.
-
Co-elution: Similar Amadori products and other matrix components may co-elute with this compound, making accurate quantification difficult.
Q2: What are the most common issues observed during the HPLC analysis of this compound?
A2: The most common issues are related to poor chromatographic peak shape and retention. These include:
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: Can be a result of sample overload or a mismatch between the sample solvent and the mobile phase.
-
Broad Peaks: May indicate issues with the column, such as contamination or degradation, or extra-column band broadening.
-
Split Peaks: Can be caused by a partially blocked column frit, injector issues, or co-elution of isomers.
-
Poor Retention: Due to the polar nature of this compound, it may have limited retention on C18 columns.
Q3: How can I improve the retention of this compound on my HPLC system?
A3: To improve the retention of polar analytes like this compound, consider the following:
-
Column Selection: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a better choice than a standard C18 column for retaining highly polar compounds.
-
Mobile Phase Modification: The use of ion-pairing reagents in the mobile phase can enhance the retention of polar compounds on reversed-phase columns.
-
Gradient Optimization: Adjusting the gradient elution profile can help to improve the separation and retention of your analyte.
Q4: What are matrix effects and how can I minimize them in my LC-MS/MS analysis?
A4: Matrix effects are the suppression or enhancement of the ionization of an analyte by co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To minimize matrix effects:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to compensate for matrix effects.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from interfering compounds.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant matrix effects.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues you may encounter during the analysis of this compound.
Guide 1: Poor Peak Shape in HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use an end-capped column, add a competing base to the mobile phase, or adjust the mobile phase pH. |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Peak Fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Column collapse. | Replace the column and operate within the recommended pressure limits. | |
| Broad Peaks | Extra-column band broadening. | Use shorter, narrower internal diameter tubing. |
| Column contamination or degradation. | Wash the column according to the manufacturer's instructions or replace it. | |
| Split Peaks | Partially blocked column frit. | Reverse-flush the column or replace the frit. |
| Co-elution of anomers. | Optimize chromatographic conditions (e.g., temperature, mobile phase) to improve isomer separation. | |
| Injector issues (e.g., faulty rotor seal). | Service the injector. |
Guide 2: Inconsistent or Low Analyte Recovery
| Problem | Potential Cause | Solution |
| Low Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. Consider enzymatic hydrolysis for protein-bound analytes.[1] |
| Degradation of this compound during sample preparation. | Keep samples cool and protected from light. Minimize the duration of sample preparation steps. | |
| Incomplete elution from SPE cartridge. | Optimize the elution solvent for the SPE procedure. | |
| Inconsistent Recovery | Variability in sample preparation. | Ensure consistent execution of all sample preparation steps. Use an automated sample preparation system if available. |
| Matrix effects. | Use a stable isotope-labeled internal standard and optimize sample cleanup. |
Data Presentation
The following table summarizes representative quantitative data for Amadori products found in food matrices. Note that the concentration of this compound can vary significantly depending on the food product and processing conditions.
| Amadori Product | Food Matrix | Concentration Range (µg/g) | Reference |
| Fructosyl-arginine | Tomato Puree | 774.82 ± 10.01 | [2] |
| Fructosyl-lysine | Milk Powder | Varies with processing | N/A |
| This compound | Processed Foods | Varies significantly | N/A |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in a Food Matrix
-
Homogenization: Homogenize the food sample to ensure uniformity.
-
Extraction:
-
Weigh 1-5 grams of the homogenized sample into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). The exact ratio may need to be optimized for your specific matrix.
-
Include a stable isotope-labeled internal standard in the extraction solvent for accurate quantification.
-
Vortex or sonicate the sample for 15-30 minutes to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet solid material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation (if necessary): If the sample has a high protein content, add a protein precipitation agent (e.g., trichloroacetic acid or acetonitrile) and centrifuge again.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or HILIC cartridge) according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound with a stronger solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for good retention and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar this compound. The gradient needs to be optimized for the specific application.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Amadori products.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound and its internal standard for accurate identification and quantification. The specific m/z values will need to be determined by direct infusion of a standard. A previously reported fragmentation for fructosyl-Trp shows a base peak corresponding to the loss of the hexose (B10828440) moiety.[3]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
Strategies for improving the yield of Fructose-L-tryptophan synthesis
Welcome to the technical support center for Fructose-L-tryptophan synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis experiments and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: this compound is synthesized through a non-enzymatic reaction known as the Maillard reaction.[1][2] The process begins with a condensation reaction between the carbonyl group of fructose (B13574) and the primary amino group of L-tryptophan. This is followed by an Amadori rearrangement to form the stable ketoamine, 1-amino-1-deoxy-D-fructose-L-tryptophan, commonly known as this compound.[3][4][5]
Q2: What are the key parameters influencing the yield of the synthesis?
A2: The yield of this compound is primarily influenced by several factors:
-
pH: The optimal pH for the Amadori rearrangement can vary. While acidic conditions are traditionally thought to catalyze the reaction, some systems show significantly improved yields at neutral or slightly basic pH (e.g., pH 7.4).[4][6]
-
Temperature and Time: Higher temperatures generally accelerate the Maillard reaction, but excessive heat or prolonged reaction times can lead to the degradation of the Amadori product into advanced glycation end-products (AGEs) and other byproducts.[2][6]
-
Water Activity (aw): Lowering water content, for instance by using methods like freeze-drying or vacuum dehydration, has been shown to efficiently increase the yield of Amadori rearrangement products (ARPs).[4]
-
Reactant Ratio and Concentration: The molar ratio of fructose to L-tryptophan can affect the reaction equilibrium. While an equimolar ratio is a common starting point, ratios of 1:2 or 2:1 may be used to protect one of the reactants and improve yield.[4] High initial concentrations can also increase overall production, but may lead to competing intramolecular reactions.[4]
Q3: Can this synthesis be performed enzymatically?
A3: The direct synthesis of this compound is primarily a chemical reaction (Maillard reaction). However, enzymes play a crucial role in related processes. For instance, tryptophan synthase is used for the enzymatic synthesis of the L-tryptophan precursor from indole (B1671886) and L-serine.[7][8] Additionally, enzymes like Fructosyl-amino acid oxidase are used for the detection and analysis of the this compound product by catalyzing its oxidation.[9][10][11]
Q4: What are the common side reactions or byproducts I should be aware of?
A4: The primary concern is the further reaction of the this compound (an Amadori product) into advanced glycation end-products (AGEs).[3] This can occur with excessive heating or prolonged reaction times. These subsequent stages of the Maillard reaction can lead to the formation of brown, fluorescent polymeric materials, which can complicate purification and reduce the yield of the desired product.[1][12]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
-
Q: I am getting a very low yield. What are the first parameters I should check?
-
A: First, verify your reaction conditions.
-
pH: The pH of your reaction medium is critical. While the reaction can proceed under various pH levels, the optimal pH for ARP formation can be system-dependent. For example, a study on phenylalanine-xylose ARP synthesis saw a yield increase from 47.23% to 74.86% by maintaining a buffered pH of 7.4.[4][6] Check and optimize the pH of your aqueous medium.
-
Temperature: Ensure the temperature is not too high, which could degrade the product, or too low, which would slow the reaction rate excessively. A stepwise increase in temperature, for example heating to 100°C for 100 minutes, has been used effectively.[6]
-
Water Content: High water activity can hinder the reaction. Consider methods that reduce water content, such as performing the reaction in a slurry, using freeze-drying, or employing vacuum dehydration to drive the equilibrium toward product formation.[4]
-
-
-
Q: Could my reactants be the issue?
-
A: Yes. Ensure you are using high-purity D-fructose and L-tryptophan. Impurities can interfere with the reaction. Also, verify the molar ratio of your reactants. An equimolar ratio is a good starting point, but adjusting this may improve yields.[4]
-
Problem 2: Product Degradation and Browning
-
Q: My final reaction mixture is dark brown, and purification is difficult. Why is this happening?
-
A: Dark brown coloration is a classic sign of the advanced and final stages of the Maillard reaction, leading to the formation of melanoidins.[2] This indicates that your this compound (the early-stage product) is degrading. This is often caused by excessive heat or prolonged reaction times.
-
-
Q: How can I prevent browning and product degradation?
-
A: To minimize degradation:
-
Optimize Heating: Reduce the reaction temperature or shorten the heating time. A time-course experiment can help you find the point of maximum ARP yield before significant degradation occurs.
-
Control pH: Maintain the pH in the optimal range for ARP formation, as extreme pH values can accelerate degradation pathways.
-
Add Inhibitors (Advanced): In some systems, additives like sodium sulfite (B76179) or polyphenols have been used to block subsequent degradation pathways and improve ARP yield, though this may complicate the final product's composition.[4]
-
-
Problem 3: Difficulty in Product Purification and Isolation
-
Q: I am struggling to separate this compound from the unreacted starting materials.
-
A: This is a common challenge. Since fructose, L-tryptophan, and the product have different chemical properties, chromatographic techniques are often effective.
-
Solid-Phase Extraction (SPE): SPE can be a simple and effective cleanup method. For example, a layered double hydroxide (B78521) nano-sorbent has been used to separate L-tryptophan from aqueous solutions, a principle that could be adapted for this compound.[13] Key factors to optimize are the sorbent type, pH of the sample, and the elution solvent.[13]
-
Ion-Exchange Chromatography: This technique separates molecules based on charge. At a specific pH, the product, unreacted tryptophan, and fructose will have different charge states, allowing for separation.[14]
-
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: Use a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the formation of the Amadori product.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the product.
-
-
Data Presentation: Optimizing Reaction Conditions
For successful synthesis, careful control of reaction parameters is essential. The tables below summarize key conditions cited in the literature for related synthesis protocols, which can serve as a starting point for optimization.
Table 1: Optimized Conditions for Maillard Reaction Intermediate (MRI) Synthesis (Fructose-Phenylalanine Model)
| Parameter | Optimal Value | Source |
| Reaction Medium | Aqueous | [6] |
| pH | 7.4 | [6] |
| Temperature | 100 °C | [6] |
| Heating Time | 100 min | [6] |
Table 2: Factors Influencing Amadori Rearrangement Product (ARP) Yield
| Factor | Observation | Impact on Yield | Source |
| Water Activity | Freeze-drying showed the best yield compared to solid-state or aqueous slurry methods. | Lower water activity significantly increases yield. | [4] |
| pH | Addition of sodium sulfite to buffer pH at 7.4 improved yield from 47.23% to 74.86% (Xylose-Phe). | Optimal pH is critical and system-dependent; can dramatically increase yield. | [4][6] |
| Salt (NaCl) | Addition of 13% NaCl decreased glucose involvement by 28% and ARP yield by 18%. | Unfavorable; salt addition slows the reaction. | [4] |
| Reactant Ratio | Can be adjusted (e.g., 1:2 or 2:1) to protect one reactant from degradation. | May improve yield by shifting equilibrium. | [4] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol is a generalized procedure based on common methods for synthesizing Amadori rearrangement products.[4][6] Optimization will be required for specific experimental setups.
-
Reactant Preparation:
-
Dissolve equimolar amounts of D-fructose and L-tryptophan in a minimal amount of deionized water or a suitable buffer (e.g., phosphate (B84403) buffer).
-
Adjust the pH of the solution to the desired value (a starting point of pH 7.4 is recommended).[4][6]
-
-
Reaction:
-
Place the reaction mixture in a sealed vessel capable of withstanding the reaction temperature.
-
Heat the mixture in a controlled temperature bath or oven. A suggested starting point is 100°C for 100 minutes.[6] Monitor the reaction over time by taking small aliquots for analysis (e.g., by HPLC) to determine the optimal reaction time.
-
Observe the solution for color changes. Stop the reaction before significant browning occurs.
-
-
Cooling and Storage:
-
After the desired reaction time, immediately cool the vessel in an ice bath to quench the reaction.
-
Store the crude product at -20°C prior to purification to prevent degradation.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol is a conceptual adaptation of SPE methods used for purifying amino acids and related compounds.[13] The specific sorbent and solvents must be optimized.
-
Sorbent Selection and Column Packing:
-
Select an appropriate SPE sorbent. A reverse-phase (e.g., C18) or a mixed-mode ion-exchange sorbent may be suitable.
-
Pack a column with the recommended amount of sorbent (e.g., 200-500 mg).
-
-
Column Conditioning:
-
Wash the column with 2-3 column volumes (CV) of the elution solvent (e.g., methanol (B129727) or acetonitrile).
-
Equilibrate the column with 2-3 CV of the loading buffer (e.g., deionized water adjusted to the optimal binding pH).
-
-
Sample Loading:
-
Dilute the crude reaction mixture in the loading buffer.
-
Load the sample onto the SPE column at a low flow rate (e.g., < 3 mL/min) to ensure efficient binding.[13]
-
-
Washing:
-
Wash the column with 2-3 CV of the loading buffer to remove unbound impurities, such as unreacted fructose.
-
-
Elution:
-
Elute the bound this compound using an appropriate solvent. This may be a higher concentration of organic solvent for reverse-phase or a buffer with a different pH or salt concentration for ion-exchange.
-
Collect fractions and analyze them (e.g., via HPLC or UV-Vis spectroscopy) to identify those containing the pure product.
-
Visualizations: Pathways and Workflows
Diagram 1: this compound Synthesis Pathway
Caption: The Maillard reaction pathway for this compound synthesis.
Diagram 2: General Experimental Workflow
Caption: A typical workflow for synthesis, purification, and analysis.
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low synthesis yield.
References
- 1. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 4. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. The enzymatic synthesis of L-tryptophan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fructosyl-amino acid oxidase - Creative Enzymes [creative-enzymes.com]
- 10. Review of Fructosyl Amino Acid Oxidase Engineering Research: A Glimpse into the Future of Hemoglobin A1c Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Purification of human liver fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Fructose-L-Tryptophan in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fructose-L-tryptophan in aqueous solutions.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments involving this compound in aqueous solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Yellowing or Browning of Solution | Maillard Reaction and Degradation: this compound is an early Maillard reaction product. Further heating, prolonged storage, or exposure to light can lead to the formation of advanced glycation end-products (AGEs) and colored compounds.[1][2] The indole (B1671886) ring of tryptophan is also susceptible to oxidation, which can produce colored degradation products.[3] | • Storage: Store solutions at low temperatures (2-8°C) and protect from light using amber vials or by wrapping containers in aluminum foil.[4] • pH Control: Maintain the pH of the solution within a stable range, typically between 5.5 and 7. Avoid highly acidic or alkaline conditions which can accelerate degradation.[4] • Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] |
| Precipitation or Cloudiness | Decreased Solubility: Degradation products may have lower solubility in aqueous solutions compared to the parent this compound. Changes in pH or temperature can also affect solubility. Aggregation: Degraded molecules may aggregate and precipitate out of solution. | • Filtration: Use a sterile syringe filter (e.g., 0.22 µm) to remove any precipitate before use. • Solvent System: If experimentally permissible, consider using a co-solvent to improve the solubility of both the parent compound and its potential degradation products. • Temperature Control: Avoid freeze-thaw cycles which can promote precipitation. Store at a consistent, cool temperature.[4] |
| Loss of Bioactivity or Inconsistent Results | Chemical Degradation: The this compound molecule has likely degraded, leading to a lower concentration of the active compound. The degradation products may also interfere with the biological assay.[2][3] | • Fresh Preparation: Prepare solutions fresh before each experiment whenever possible. • Stability-Indicating Assay: Use an analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of intact this compound and monitor for the appearance of degradation peaks over time.[6] • Antioxidants: For applications where it will not interfere with downstream processes, consider the addition of antioxidants like ascorbic acid to mitigate oxidative degradation.[5] |
| Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) | Formation of Degradation Products: Exposure to heat, light, oxygen, or extreme pH can lead to the breakdown of this compound into various smaller molecules.[3][6] Fructose (B13574) itself can degrade into reactive carbonyl compounds.[7] | • Characterize Peaks: If possible, use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the unexpected peaks. Common degradation products of tryptophan include kynurenine (B1673888) and N-formylkynurenine.[6] • Control Samples: Analyze control samples of L-tryptophan (B1681604) and fructose under the same stress conditions to identify degradation products originating from the individual components. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of this compound?
A1: While specific data for this compound is limited, based on the stability of its parent molecule, L-tryptophan, a pH range of 5.5 to 7.0 is recommended to minimize degradation.[4] Extreme pH values should be avoided as they can catalyze both the Maillard reaction and the degradation of the tryptophan moiety.
Q2: How does temperature affect the stability of this compound solutions?
A2: Higher temperatures accelerate the degradation of this compound. As a product of the Maillard reaction, elevated temperatures will drive further reactions, leading to discoloration and the formation of advanced glycation end-products.[3] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing (-20°C or lower) may be an option, but the effects of freeze-thaw cycles on stability should be evaluated.
Q3: Is this compound sensitive to light?
A3: Yes, the tryptophan component of the molecule is known to be sensitive to light, particularly UV irradiation.[5][8] Light exposure can lead to photodegradation through a free radical pathway.[5] Therefore, it is crucial to protect solutions from light by using amber-colored containers or by wrapping the containers in a light-blocking material like aluminum foil.
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: The degradation of this compound is expected to involve two main pathways:
-
Maillard Reaction Progression: As an Amadori compound, it can undergo further reactions to form various advanced glycation end-products.[9]
-
Tryptophan Degradation: The indole ring of the tryptophan moiety is susceptible to oxidation, leading to the formation of products such as kynurenine and N-formylkynurenine.[6][10][11] This can be initiated by factors like heat, light, and the presence of reactive oxygen species.[3]
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method is essential for monitoring the integrity of your solution. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6] This technique can separate and quantify the intact this compound from its degradation products. Monitoring the decrease in the main peak area and the emergence of new peaks over time under specific storage conditions will provide a quantitative measure of stability.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution using RP-HPLC
Objective: To determine the stability of this compound under various conditions (e.g., temperature, pH, light exposure) over time.
Materials:
-
This compound
-
HPLC-grade water
-
pH buffers (e.g., phosphate (B84403) buffers at pH 5.5, 7.0, and 8.5)
-
HPLC system with UV detector
-
C18 RP-HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid)
-
Amber and clear glass vials
Methodology:
-
Prepare stock solutions of this compound in the different pH buffers.
-
Aliquot the solutions into both amber and clear vials.
-
Store the vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Analyze the samples by RP-HPLC. A typical starting condition would be a gradient elution from 5% to 95% acetonitrile in water over 30 minutes.
-
Monitor the chromatogram at the λmax of this compound (approximately 280 nm).
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying and minimizing common interferences in Fructose-L-tryptophan quantification
Welcome to the technical support center for Fructose-L-tryptophan quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the accurate measurement of this early Maillard reaction product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound (Fru-Trp) is an Amadori product formed from the non-enzymatic reaction between fructose (B13574) and the amino acid L-tryptophan. This reaction, a key step in the Maillard reaction cascade, can occur during food processing and also under physiological conditions. The quantification of Fru-Trp is crucial for understanding its impact on food quality, as well as its potential biological activities, including its absorption in the large intestine and its potential to induce DNA repair in its nitrosated form.[1][2]
Q2: What are the most common analytical methods for this compound quantification?
The most prevalent methods for the quantification of Amadori products, including this compound, are based on liquid chromatography coupled with mass spectrometry (LC-MS). Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) combined with tandem mass spectrometry (MS/MS) offers the high sensitivity and selectivity required for complex biological matrices. Ion-pairing liquid chromatography and hydrophilic interaction liquid chromatography (HILIC) are often employed to improve retention and separation of these polar compounds.
Q3: What are the main challenges and interferences in this compound quantification?
The primary challenges in accurately quantifying this compound include:
-
Matrix Effects: Components of the biological or food matrix can co-elute with Fru-Trp and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate results.
-
Analyte Stability: this compound, like other Amadori products, can be unstable and may degrade during sample preparation and analysis. Its precursors, fructose and tryptophan, are also susceptible to degradation under certain conditions (e.g., heat, extreme pH, oxidative stress), which can lead to the formation of interfering compounds.[3][4][5]
-
Chromatographic Resolution: Due to its polar nature, Fru-Trp may have poor retention on traditional reversed-phase HPLC columns, making it difficult to separate from other polar matrix components.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate sample preparation leading to matrix interference. | Optimize the sample preparation method. For plasma or serum samples, compare different protein precipitation agents. Solid-phase extraction (SPE) can also be effective in removing interfering substances.[6] | Improved recovery and reduced variability between samples. |
| Degradation of this compound during sample processing. | Minimize sample processing time and keep samples on ice or at 4°C. Avoid high temperatures and extreme pH conditions. | Increased recovery of the intact this compound molecule. |
| Inefficient extraction from the sample matrix. | Evaluate different extraction solvents and techniques. For solid samples, techniques like pressurized liquid extraction or ultrasound-assisted extraction may improve recovery. | Higher yield of this compound from the sample matrix. |
| Precipitation Agent | Analyte Recovery (%) | Reproducibility (RSD%) | Notes |
| Methanol (B129727) | 85 - 95 | < 10 | Generally provides clean extracts and good recovery for polar metabolites. |
| Acetonitrile | 80 - 90 | < 15 | Can sometimes co-precipitate analytes of interest. |
| Trichloroacetic Acid (TCA) | > 90 | < 8 | Effective for protein removal but requires a neutralization step which can introduce variability.[6] |
| Acetone | 75 - 85 | < 15 | May not be as effective for removing all proteins. |
Note: Recovery and reproducibility can vary depending on the specific analyte and matrix. The data presented is a general representation based on literature for similar analytes.
Issue 2: Inconsistent Chromatographic Peak Area or Shape
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor retention on the analytical column. | Use a HILIC or mixed-mode column designed for polar analytes. Alternatively, employ ion-pairing chromatography with an appropriate reagent. | Improved retention time, better peak shape, and increased separation from early-eluting interferences. |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient, mobile phase composition (including pH), and column temperature. | Better resolution of this compound from interfering peaks. |
| Degradation of the analyte on the column. | Ensure the mobile phase pH is within the stable range for this compound. Use a column with appropriate chemical stability. | Consistent peak areas and shapes across multiple injections. |
Issue 3: High Background Noise or Unexplained Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contamination from reagents or labware. | Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all glassware and plasticware. | Reduction in background noise and elimination of extraneous peaks. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between sample injections. | Elimination of ghost peaks from previous samples. |
| Formation of degradation products during analysis. | Investigate the stability of this compound under the analytical conditions. This can be done through forced degradation studies. | Identification of potential degradation products and optimization of analytical conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Analytical Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of standards.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products that could interfere with quantification.[7]
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solution and as a dry powder).
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples by LC-MS/MS alongside a non-stressed control to identify and characterize any degradation products.
Visualizations
Maillard Reaction Pathway
The formation of this compound is an early step in the complex Maillard reaction pathway.
Caption: Simplified pathway of the Maillard reaction leading to the formation of this compound.
General Workflow for this compound Quantification
A systematic workflow is critical for obtaining accurate and reproducible results.
Caption: A typical experimental workflow for the quantification of this compound.
Potential Degradation Pathways of Amadori Products
Amadori products like this compound can undergo further reactions, especially under acidic or basic conditions and at elevated temperatures.[3][4]
Caption: Generalized degradation pathways of Amadori products leading to various intermediates and final products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of degradation pathways of Amadori compounds obtained by glycation of opioid pentapeptide and related smaller fragments: stability, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imreblank.ch [imreblank.ch]
- 6. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol refinement for reproducible Fructose-L-tryptophan experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing reproducible Fructose-L-Tryptophan experiments. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful synthesis, purification, and analysis of this important Maillard reaction product.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments, providing potential causes and solutions to get your research back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incorrect Reaction Temperature: The Maillard reaction is highly temperature-dependent. Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to degradation of the product.[1][2][3] | Ensure the reaction is conducted at the optimal temperature. For the synthesis of this compound Maillard Reaction Products (MRPs), a temperature of 130°C has been shown to be effective.[4] Use a calibrated heating apparatus to maintain a consistent temperature. |
| Suboptimal pH: The pH of the reaction mixture can significantly influence the rate of the Maillard reaction. | Adjust the pH of the initial solution. While a specific optimal pH for this compound synthesis is not detailed in the provided results, the Maillard reaction is generally favored under neutral to slightly alkaline conditions. | |
| Presence of Excess Water: Water can inhibit the Maillard reaction by slowing down the initial condensation step.[1][3][5] | Minimize the amount of water in the reaction mixture. Consider using a solvent system that allows for the removal of water as the reaction progresses, or start with anhydrous reactants if possible. Patting reactants dry can also be beneficial.[2] | |
| Inaccurate Reactant Concentrations: The molar ratio of fructose (B13574) to L-tryptophan is crucial for maximizing product formation. | Use precise measurements for both fructose and L-tryptophan. A 0.05 M fructose solution and a 0.1 M tryptophan solution have been used in successful syntheses.[4] | |
| Browning of the reaction mixture is too rapid or intense | Excessively High Temperature: High temperatures accelerate all stages of the Maillard reaction, leading to the rapid formation of brown pigments (melanoidins).[1][3] | Carefully control the reaction temperature. If excessive browning occurs, consider reducing the temperature slightly or shortening the reaction time. |
| High pH: Alkaline conditions can accelerate the Maillard reaction and subsequent browning. | Monitor and adjust the pH of the reaction mixture. A more neutral pH may help to control the rate of browning. | |
| Difficulty in purifying this compound | Complex reaction mixture: The Maillard reaction produces a heterogeneous mixture of compounds, making isolation of a single product challenging. | Employ a multi-step purification strategy. A combination of solvent partitioning (n-hexane, chloroform (B151607), ethyl acetate, n-butanol, and water), followed by silica (B1680970) gel column chromatography, Thin-Layer Chromatography (TLC), and Preparative High-Performance Liquid Chromatography (HPLC) has been used to successfully isolate compounds from Fructose-Tryptophan MRPs.[4] |
| Co-elution with other reaction products: Similar polarities of different MRPs can lead to co-elution during chromatographic separation. | Optimize the chromatographic conditions. For HPLC, experiment with different solvent gradients, column types, and flow rates to achieve better separation. For column chromatography, try different solvent systems. | |
| Inconsistent analytical results (e.g., HPLC, Mass Spectrometry) | Degradation of the analyte: this compound may be unstable under certain analytical conditions. | Ensure proper sample handling and storage. Store the purified compound under recommended conditions, which may include refrigeration or freezing, and protection from light and oxygen.[6] For analysis, use methods that minimize degradation, such as HPLC with fluorescence detection or mass spectrometry with appropriate ionization techniques.[7][8] |
| Instrumental variability: Fluctuations in instrument performance can lead to inconsistent readings. | Calibrate the analytical instruments regularly. Use internal standards to correct for variations in injection volume and instrument response.[7][8] | |
| Matrix effects in complex samples: Other components in the sample matrix can interfere with the detection of this compound. | Implement a thorough sample cleanup procedure before analysis. Solid-phase extraction (SPE) can be an effective method for removing interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an early-stage product of the Maillard reaction, a chemical reaction between an amino acid (L-tryptophan) and a reducing sugar (fructose).[6] This reaction is responsible for the browning and flavor development in many cooked foods.
Q2: What are the key factors influencing the this compound reaction?
A2: The key factors that influence the Maillard reaction, and thus the formation of this compound, are temperature, pH, moisture content, and the concentration of reactants.[1][3][5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Maillard reaction can be visually monitored by the development of a brown color. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Mass Spectrometry (MS) can be used to measure the concentration of this compound and other reaction products over time.[7][8]
Q4: What are the recommended storage conditions for this compound?
A4: While specific long-term storage conditions for this compound are not detailed in the provided results, it is generally recommended to store Maillard reaction products at low temperatures (e.g., in a refrigerator or freezer) and protected from light and oxygen to minimize degradation.[6] Always refer to the Certificate of Analysis for specific storage recommendations if the product is commercially sourced.[6]
Q5: What are the common side reactions that can occur during the synthesis?
A5: The Maillard reaction is a complex cascade of reactions. Besides the initial formation of this compound (an Amadori product), further reactions can lead to the formation of a wide variety of compounds, including advanced glycation end-products (AGEs), melanoidins (the brown pigments), and various flavor and aroma compounds. The specific side products will depend on the reaction conditions.
Q6: Are there any safety precautions I should take when running these experiments?
A6: Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with heating apparatus, take care to avoid burns. If using organic solvents for purification, work in a well-ventilated area or a fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound Maillard Reaction Products (MRPs)
This protocol is adapted from a method used to prepare MRPs for the investigation of their antiproliferative effects.[4]
Materials:
-
L-Tryptophan
-
D-Fructose
-
Deionized water
-
Heat-treatment apparatus (e.g., heating block, oven)
-
Glass tubes with tight caps
-
0.45 µm PVDF membrane filter
-
Freeze-dryer
Procedure:
-
Prepare a 0.05 M fructose solution in deionized water.
-
Weigh 81.68 mg of L-tryptophan into a 10 mL glass tube.
-
Add 4 mL of the 0.05 M fructose solution to the glass tube to achieve a final tryptophan concentration of 0.1 M.
-
Tightly cap the glass tube.
-
Heat the solution at 130°C for 2 hours in a heat-treatment apparatus.
-
After heating, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a 0.45 µm PVDF membrane filter.
-
Freeze-dry the filtered solution to obtain the solid this compound MRPs.
Protocol 2: Purification of Compounds from this compound MRPs
This protocol outlines a general strategy for the purification of specific compounds from the complex mixture of MRPs.[4]
Materials:
-
Freeze-dried this compound MRPs
-
Solvents for partitioning: n-hexane, chloroform, ethyl acetate, n-butanol, water
-
Silica gel for column chromatography
-
TLC plates
-
Preparative HPLC system
Procedure:
-
Solvent Partitioning:
-
Dissolve the freeze-dried MRPs in water.
-
Perform sequential extractions with n-hexane, chloroform, ethyl acetate, and water-saturated n-butanol to fractionate the mixture based on polarity.
-
Evaporate the solvent from each fraction to obtain the respective extracts.
-
-
Silica Gel Column Chromatography:
-
The fraction showing the desired activity or containing the compound of interest (e.g., the chloroform fraction) is further purified by silica gel column chromatography.
-
Select an appropriate solvent system for elution based on the polarity of the target compound, as determined by preliminary TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the purified compound.
-
-
Thin-Layer Chromatography (TLC):
-
Use TLC to monitor the purity of fractions from column chromatography and to determine the appropriate solvent system for HPLC.
-
-
Preparative HPLC:
-
Perform final purification of the compound of interest using a preparative HPLC system.
-
Select a suitable column and mobile phase based on the analytical HPLC development.
-
Collect the peak corresponding to the target compound.
-
Evaporate the solvent to obtain the purified this compound product.
-
Visualizing Experimental Workflows and Pathways
Logical Workflow for this compound Experimentation
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Simplified Maillard Reaction Pathway
Caption: A simplified schematic of the Maillard reaction, leading to the formation of this compound and subsequent products.
References
- 1. recipes.co.nz [recipes.co.nz]
- 2. webstaurantstore.com [webstaurantstore.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chefpedia.info [chefpedia.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fructose-L-tryptophan in Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Fructose-L-tryptophan in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fructosyl-amino acid, an early Maillard reaction product formed from the reaction of fructose (B13574) and L-tryptophan.[1][2] It is studied for its potential biological activities and nutritional consequences.
Q2: What are the main metabolic pathways of L-tryptophan that could be relevant in my cell-based assay?
L-tryptophan is an essential amino acid with several key metabolic fates within a cell.[[“]] The two primary pathways are the Kynurenine pathway and the Serotonin pathway.[4][5][6] A smaller fraction is used for protein synthesis and other metabolic functions.[[“]][7] Understanding these pathways is crucial as this compound may influence them.
Q3: How does fructose influence cellular metabolism in the context of my assay?
Fructose is a monosaccharide that can be metabolized by most cells. However, high concentrations of fructose can lead to metabolic stress, including increased production of reactive oxygen species (ROS) and advanced glycation end-products (AGEs).[8] It's important to consider the potential effects of fructose alone when designing experiments with this compound.
Troubleshooting Guide
Unexpected or No Cellular Response
Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of cellular response:
-
Compound Stability: this compound may be unstable in your cell culture medium over the course of the experiment. L-tryptophan itself can degrade in solution, leading to a change in color and the formation of potentially toxic byproducts.[9][10][11][12]
-
Concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration.[13]
-
Cell Type: The cell line you are using may not express the necessary transporters or metabolic machinery to respond to this compound.
-
Incubation Time: The experimental timeframe may be too short to observe a significant effect. Consider a time-course experiment to identify the optimal incubation period.[14]
Q5: My results are inconsistent between experiments. What could be the cause?
Inconsistent results are a common issue in cell-based assays and can be caused by several factors:[15]
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their responsiveness. It is advisable to use cells within a defined passage number range.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the outcome of the assay. Ensure consistent cell seeding across all wells and experiments.
-
Reagent Variability: Batch-to-batch variation in media, sera, or other reagents can introduce variability.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media or PBS.
Cell Viability and Toxicity Issues
Q6: I am observing increased cell death after treating with this compound. What should I do?
Increased cell death could be due to several factors:
-
Direct Toxicity: At high concentrations, this compound or its degradation products may be toxic to cells.[9][11] Perform a dose-response curve and assess cell viability using methods like MTT or trypan blue exclusion to determine the cytotoxic concentration.[13][16]
-
Metabolic Stress: The fructose component, if present in high concentrations, can induce metabolic stress.
-
Contamination: Ensure that your this compound stock solution and cell culture are free from microbial contamination.
Q7: How can I distinguish between apoptosis and necrosis in my assay?
Specific assays are available to differentiate between apoptosis and necrosis. Annexin V staining can identify apoptotic cells, while propidium (B1200493) iodide (PI) or trypan blue staining can identify necrotic cells with compromised membrane integrity.
Assay Interference
Q8: Could this compound interfere with my fluorescence-based assay?
Yes, both L-tryptophan and potential degradation products can be fluorescent.[17] This intrinsic fluorescence can interfere with assays that use fluorescent readouts.[18]
-
To check for interference: Run a control with this compound in cell-free media to measure its background fluorescence at the excitation and emission wavelengths of your assay.
-
To correct for interference: If significant background fluorescence is observed, you may need to subtract this value from your experimental readings or consider using an alternative, non-fluorescent assay.
Q9: Can this compound interfere with absorbance-based assays?
Degradation of L-tryptophan can cause a browning of the cell culture media, which would interfere with absorbance-based assays.[9][10][11][12] It is important to visually inspect the media and run appropriate controls.
Experimental Protocols & Data
General Protocol for a Cell-Based Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the treatment solutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm using a microplate reader.
Table 1: Example Dose-Response Data for this compound on Cell Viability
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 88.7 ± 5.5 |
| 100 | 75.4 ± 7.3 |
| 250 | 52.1 ± 6.9 |
| 500 | 28.9 ± 4.2 |
Visualizations
Caption: General workflow for a typical cell-based assay.
Caption: Simplified diagram of major L-tryptophan metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Amadori Products by HPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC-MS/MS parameters for the sensitive detection of Amadori products.
Frequently Asked Questions (FAQs)
Q1: What are Amadori products and why are they challenging to analyze by HPLC-MS/MS?
A1: Amadori products are stable ketoamines formed in the early stages of the Maillard reaction through the rearrangement of Schiff bases, which are condensates of reducing sugars and primary amino groups in molecules like proteins and peptides.[1][2] Their analysis by HPLC-MS/MS can be challenging due to their polar nature, which can lead to poor retention on traditional reversed-phase columns, and their thermal lability, which can cause in-source degradation.[3][4] Furthermore, their fragmentation in MS/MS can be complex, often dominated by neutral losses of water molecules, which can make structural elucidation and quantification difficult.[5][6]
Q2: What are the characteristic fragmentation patterns of Amadori products in MS/MS?
A2: In positive ion mode ESI-MS/MS, Amadori products typically exhibit a series of neutral losses corresponding to water molecules (H₂O, 18 Da).[5] Common losses include one to four water molecules.[6][7] Another characteristic fragmentation is the neutral loss of larger moieties from the sugar portion, such as 84 Da (-H₂O-HCOH) for monosaccharides.[5] In negative ion mode, a common fragmentation is the loss of the hexose (B10828440) group (162.05 Da).[8] For Amadori-peptides, cleavage of the pyrophosphate bond in the ADP-ribosyl group can be a dominant fragmentation pathway in ESI-CID mass spectra.[9]
Q3: How can I improve the retention of polar Amadori products on my HPLC column?
A3: To improve the retention of these polar analytes, consider the following chromatographic strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can provide excellent retention for Amadori products.[10]
-
Cation Exchange Chromatography: This technique can be effective for separating and identifying Amadori products, especially when coupled with tandem mass spectrometry.[11]
-
Ion-Pairing Chromatography: The use of ion-pairing reagents can enhance the retention of Amadori products on reversed-phase columns.[4]
-
Porous Graphitized Carbon (PGC) Columns: PGC columns offer a different selectivity compared to silica-based columns and can be effective for retaining polar analytes.
Q4: What are the best sample preparation techniques for analyzing Amadori products in complex matrices?
A4: Effective sample preparation is crucial for removing interfering substances and enriching Amadori products.[12] Recommended techniques include:
-
Boronate Affinity Chromatography: This method is highly specific for enriching glycated peptides and proteins by binding to the cis-diol groups of the sugar moiety.[13][14]
-
Solid-Phase Extraction (SPE): C18 SPE can be used for desalting and removing non-polar interferences.[15] For more polar analytes, mixed-mode or HILIC-based SPE cartridges may be more effective.
-
Protein Precipitation: For biological samples, protein precipitation with organic solvents like acetonitrile (B52724) or ethanol (B145695) is a common first step to remove the bulk of proteins.[16]
-
Automated Sample Preparation: For high-throughput analysis, automated systems using filter-aided sample preparation (FASP) and affinity enrichment can improve reproducibility and reduce processing time.[13]
Troubleshooting Guide
Poor Peak Shape (Fronting, Tailing, or Splitting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[17] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[18] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid. Be aware that TFA can cause ion suppression. |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary.[18] | |
| Peak Splitting | Clogged frit or void in the column. | Reverse flush the column (if permitted by the manufacturer) or replace it. |
| Incomplete dissolution of the sample. | Ensure the sample is fully dissolved before injection. |
Low Sensitivity / Poor Signal Intensity
| Symptom | Possible Cause | Recommended Solution |
| Low Signal Intensity for All Analytes | Ion suppression due to matrix effects.[19] | Improve sample cleanup to remove interfering matrix components. Consider using a dilution-based method to assess matrix effects.[19] Utilize stable isotope-labeled internal standards to compensate for matrix effects.[15] |
| Suboptimal ionization source parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature.[20] | |
| Contamination of the mass spectrometer.[21] | Clean the ion source components, including the ESI spray nozzle and capillary.[21] | |
| Selective Loss of Amadori Product Signal | In-source degradation of the thermally labile Amadori products. | Reduce the ion source temperature and capillary voltage. |
| Inefficient fragmentation. | Optimize the collision energy for the specific Amadori product to achieve a balance between precursor ion depletion and fragment ion generation.[18] |
Inconsistent Retention Times
| Symptom | Possible Cause | Recommended Solution |
| Retention Time Drifting | Inadequate column equilibration between injections. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[17] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[18] |
Experimental Protocols
Protocol 1: Sample Preparation of Glycated Peptides from Human Serum using Boronate Affinity Chromatography
-
Protein Precipitation: To 100 µL of human serum, add 400 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen gas.[12]
-
Protein Digestion: Reconstitute the dried extract in 50 µL of 50 mM ammonium (B1175870) bicarbonate. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Boronate Affinity Chromatography Enrichment:
-
Condition a boronate affinity column with a binding buffer (e.g., 150 mM ammonium chloride/ammonia buffer, pH 8.2).[14]
-
Load the digested sample onto the column.
-
Wash the column with the binding buffer to remove non-glycated peptides.
-
Elute the glycated peptides with an elution buffer containing sorbitol (e.g., 1.2 M sorbitol in formic acid).[14]
-
-
Desalting: Desalt the eluted fraction using a C18 ZipTip or equivalent SPE cartridge.
-
Final Preparation: Dry the desalted sample and reconstitute in the initial HPLC mobile phase for analysis.
Protocol 2: HPLC-MS/MS Parameters for Amadori Product Analysis
HPLC System:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-18 min: 50% B
-
18-18.1 min: 50% to 95% B
-
18.1-25 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS System (Triple Quadrupole or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy: Optimize for each Amadori product, typically in the range of 15-30 eV.[20]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.
-
MRM Transitions: Monitor for the precursor ion and characteristic product ions (e.g., neutral losses of H₂O, 84 Da, or specific amino acid immonium ions).[5][8]
Visualizations
Caption: Workflow for Amadori product analysis.
Caption: Troubleshooting logic for HPLC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of fragmentation behavior of amadori rearrangement products in lysine-containing peptide model by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced approaches for identifying Amadori products: application to peanut allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Methods for the Enrichment and Analysis of Glycated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]
- 9. Fragmentation behavior of Amadori-peptides obtained by non-enzymatic glycosylation of lysine residues with ADP-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity [mdpi.com]
- 11. imreblank.ch [imreblank.ch]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. zefsci.com [zefsci.com]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Preventing degradation of Fructose-L-tryptophan during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fructose-L-tryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a compound formed from the reaction of fructose (B13574) and the essential amino acid L-tryptophan (B1681604). This reaction is an early stage of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2][3] The instability of this compound arises from its susceptibility to further stages of the Maillard reaction, as well as the inherent sensitivity of the tryptophan component to oxidation, light, and extreme pH conditions.[4][5][6]
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Maillard Reaction Progression: As an early Maillard reaction product, this compound can undergo further reactions, especially with heat, to form advanced glycation end-products (AGEs), melanoidins (brown polymers), and various other degradation products.[2][7][8]
-
Oxidation of the Tryptophan Moiety: The tryptophan component is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions. This can lead to the formation of degradation products such as kynurenine (B1673888) and N-formylkynurenine.[5]
-
pH-mediated Degradation: Both acidic and alkaline conditions, particularly at elevated temperatures, can lead to the degradation of tryptophan and its derivatives.[6][9]
Q3: How should I store my this compound standards and samples to minimize degradation?
To ensure the stability of your this compound standards and samples, adhere to the following storage guidelines:
-
Temperature: Store solid this compound and stock solutions at -20°C or below for long-term storage.[10][11] For short-term storage, refrigeration at 2-8°C is acceptable.[12][13] Avoid repeated freeze-thaw cycles.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[4][14] Tryptophan and its derivatives are known to be light-sensitive.
-
Atmosphere: For maximum stability, especially for long-term storage of standards, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
pH: Maintain the pH of solutions close to neutral (pH 6-7) if possible, as extremes in pH can promote degradation.[6]
Q4: What are the best practices for preparing biological samples containing this compound for analysis?
When preparing biological samples, the following steps are crucial to prevent the degradation of this compound:
-
Rapid Quenching: Immediately quench metabolic activity by rapidly cooling the sample (e.g., placing on dry ice or in liquid nitrogen).[15][16]
-
Protein Precipitation: Use a cold organic solvent like methanol (B129727) or acetonitrile (B52724) (typically an 80% solution in water) to precipitate proteins and extract metabolites.[16][17] This should be done at low temperatures (e.g., on ice or at 4°C).
-
Use of Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent to prevent oxidative degradation of the tryptophan moiety.[18][19]
-
Minimize Heat Exposure: Avoid heating samples during any stage of the preparation process.[9]
-
Work Quickly: Process samples as quickly as possible to minimize the time they are exposed to potentially degrading conditions.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound in My Samples
| Possible Cause | Troubleshooting Step |
| Degradation during sample extraction | Ensure all extraction steps are performed at low temperatures (on ice or 4°C). Use pre-chilled solvents. Add an antioxidant like ascorbic acid to the extraction solvent.[15][18] |
| Degradation during storage | Verify that samples were stored protected from light and at appropriate low temperatures (-20°C or below).[4][10] Avoid repeated freeze-thaw cycles. |
| Inefficient extraction | Optimize your extraction protocol. Ensure the chosen solvent is appropriate for this compound. A higher proportion of water in the extraction solvent may be necessary for this polar compound. |
| Adsorption to labware | Use low-binding microcentrifuge tubes and pipette tips. |
Issue 2: High Variability in this compound Measurements Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize your sample preparation workflow. Ensure consistent timing for each step and uniform temperature conditions for all samples. |
| Matrix effects in mass spectrometry | Use a stable isotope-labeled internal standard for this compound if available. Optimize your chromatographic separation to minimize co-elution with interfering matrix components.[20] |
| Partial degradation | Review your sample preparation and storage procedures for any steps that could introduce variability in degradation (e.g., inconsistent light exposure). |
Issue 3: Appearance of Unexpected Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Degradation products | The unexpected peaks may be degradation products of this compound. Try to identify these peaks using mass spectrometry and compare their appearance with samples prepared under conditions known to promote degradation (e.g., heating). |
| Contamination | Ensure all solvents and reagents are of high purity. Run blank injections to check for system contamination. |
| Maillard reaction progression | If samples were exposed to heat, these peaks could be further Maillard reaction products.[7][8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Washing:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
After the final wash, aspirate all residual PBS.
-
-
Metabolic Quenching and Extraction:
-
Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) containing 0.1% formic acid and a suitable antioxidant (e.g., 100 µM ascorbic acid) to each well.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Precipitation:
-
Vortex the tubes for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample, centrifuge to pellet any remaining debris, and transfer the supernatant to an autosampler vial for immediate analysis or store at -80°C.
-
Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited in the literature, the stability of tryptophan provides a useful surrogate for understanding its potential degradation under various conditions.
Table 1: Factors Affecting Tryptophan Stability and Recommended Mitigation Strategies
| Factor | Effect on Tryptophan Stability | Recommended Mitigation Strategy | References |
| Temperature | Increased temperature accelerates degradation, particularly through the Maillard reaction. | Keep samples on ice or at 4°C during preparation. Store at -20°C or below. | [5][9] |
| Light | Exposure to UV and visible light can cause photo-oxidation. | Use amber vials or protect samples from light. | [4][14] |
| pH | Both strongly acidic and alkaline conditions can lead to degradation, especially with heat. | Maintain pH near neutral when possible. Use appropriate buffers. | [6][21] |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Store samples under an inert atmosphere for long-term stability. Use antioxidants. | [4][18] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling of this compound.
References
- 1. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of free tryptophan in a cookie model system and its application in commercial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. mdpi.com [mdpi.com]
- 12. eurofinsus.com [eurofinsus.com]
- 13. finnpathologists.com [finnpathologists.com]
- 14. researchgate.net [researchgate.net]
- 15. rockefeller.edu [rockefeller.edu]
- 16. benchchem.com [benchchem.com]
- 17. Untargeted serum metabolomics and tryptophan metabolism profiling in type 2 diabetic patients with diabetic glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Fructose-L-tryptophan LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Fructose-L-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[1][3][4] In complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[2] Given that this compound is an Amadori product, which can be present in biological samples, accurate quantification is crucial.[5][6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods can be used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. Dips or rises in the baseline signal indicate the retention times at which matrix components are causing interference.[9]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects.[3][8] The peak response of this compound in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.[2]
Q3: What are the most effective strategies for overcoming matrix effects in this compound analysis?
A3: A multi-faceted approach is often necessary to mitigate matrix effects. Key strategies include:
-
Advanced Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[1][10]
-
Chromatographic Optimization: Modifying the LC method to separate this compound from co-eluting matrix components is a powerful strategy.[4] Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to traditional reversed-phase chromatography.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[2][4] A SIL-IS, such as ¹³C₆-Fructose-L-tryptophan, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.[2][6]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) and low signal intensity for this compound.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. this compound is a polar molecule, and as such, may exhibit poor retention and peak shape on traditional C18 columns.
-
Troubleshooting Step:
-
Switch to a HILIC column: HILIC is specifically designed for the retention of polar compounds and can significantly improve peak shape and retention.
-
Optimize Mobile Phase: For reversed-phase chromatography, consider adjusting the pH of the mobile phase to ensure this compound is in a single ionic form. For HILIC, optimize the percentage of the aqueous component and the buffer concentration.
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of polar analytes on a reversed-phase column.
-
-
-
Possible Cause 2: Analyte Interaction with Metal Surfaces. Some compounds can chelate with metal ions in the HPLC column and tubing, leading to peak tailing and signal loss.[11]
-
Troubleshooting Step:
-
Use a metal-free or PEEK-lined column and tubing: This can prevent unwanted interactions between the analyte and metal surfaces.[11]
-
-
Issue 2: High variability in this compound signal between replicate injections and different samples.
-
Possible Cause 1: Significant and Variable Matrix Effects. The composition of biological samples can vary, leading to inconsistent ion suppression or enhancement.
-
Troubleshooting Step:
-
Improve Sample Cleanup: Move from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) to remove a broader range of interfering compounds.[1][12]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variability in matrix effects.[2] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and lessen their impact.[4][8]
-
-
Issue 3: No detectable this compound peak in spiked samples, but a clear signal in neat standards.
-
Possible Cause 1: Severe Ion Suppression. Co-eluting matrix components, particularly phospholipids in plasma samples, can completely suppress the analyte signal.[3]
-
Troubleshooting Step:
-
Perform a Post-Column Infusion Experiment: This will pinpoint the retention time of the interfering components.
-
Modify the Chromatographic Gradient: Adjust the gradient to shift the elution of this compound away from the region of severe ion suppression.[9]
-
Incorporate a Phospholipid Removal Step: Use specialized SPE cartridges or plates designed to remove phospholipids from the sample extract.
-
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for this compound.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion to Identify Ion Suppression Zones
-
Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up Infusion: Using a syringe pump, infuse the this compound solution into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer ion source. The infusion flow rate should be low (e.g., 5-10 µL/min).
-
Inject Blank Matrix: Once a stable baseline signal is achieved for this compound, inject an extracted blank plasma or urine sample onto the LC column.
-
Monitor Signal: Monitor the this compound signal throughout the chromatographic run. Any significant dip in the signal indicates a region of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85-110 | 40-70 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 60-90 | 75-95 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90-105 | 90-110 | < 5 |
Note: Data are representative and will vary depending on the specific matrix and analytical method.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Purification, and Mass Spectrometric Characterization of Stable Isotope-Labeled Amadori-Glycated Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. opentrons.com [opentrons.com]
Improving the resolution of Fructose-L-tryptophan from its isomers
Welcome to the technical support center for the resolution of Fructose-L-tryptophan. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the separation of this compound from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an Amadori rearrangement product (ARP) formed from a non-enzymatic reaction between the sugar D-fructose and the essential amino acid L-tryptophan.[1][2] This reaction, part of the Maillard reaction, is significant in both food chemistry and human physiology.[1]
Q2: What are the primary isomers of this compound encountered during synthesis? A2: Since L-tryptophan has a fixed chirality, the isomers of this compound are primarily diastereomers.[3][4] These arise from the different stereocenters present in the fructose (B13574) molecule and new ones that can be formed during the Amadori rearrangement.
Q3: Why is the resolution of these diastereomers a critical step? A3: In drug development and pharmaceutical applications, the stereochemistry of a molecule is crucial. Different diastereomers can have vastly different biological activities, potencies, and toxicological profiles.[] Therefore, isolating the desired, active isomer is essential for ensuring drug efficacy and safety.[]
Q4: What are the principal methods for resolving this compound diastereomers? A4: The most common and effective methods for resolving this compound and similar chiral compounds are chromatographic techniques and crystallization.[] High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful analytical and preparative tool.[6][7] Diastereomeric crystallization, often involving a chiral resolving agent, is another widely used technique for large-scale separation.[]
Q5: How does a Chiral Stationary Phase (CSP) work in HPLC? A5: A Chiral Stationary Phase (CSP) is a chromatographic packing material that is itself chiral. It separates enantiomers or diastereomers by forming transient, diastereomeric complexes with the molecules in the sample. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.[7] Polysaccharide-based columns are a common type of CSP.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental resolution of this compound isomers.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: I am observing poor or no resolution between my this compound diastereomers. What should I do? A: Poor resolution is a common challenge. Consider the following steps:
-
Optimize Mobile Phase: Adjusting the mobile phase composition can significantly impact selectivity. Experiment with different solvent ratios (e.g., acetonitrile/water, methanol/water). Modifying the pH with buffers (e.g., phosphate (B84403), tetraborate) can alter the ionization state of your compound and improve separation.[8]
-
Change Chiral Column: Not all chiral columns are suitable for every separation. If optimization of the mobile phase fails, try a CSP with a different chiral selector (e.g., polysaccharide-based, protein-based).
-
Adjust Temperature: Lowering the column temperature can sometimes enhance separation by increasing the stability differences between the transient diastereomeric complexes formed on the CSP.
-
Reduce Flow Rate: Decreasing the flow rate increases the interaction time between the analyte and the stationary phase, which can lead to better resolution, although it will lengthen the run time.
Q: My chromatogram shows broad or tailing peaks for the isomers. How can I fix this? A: Peak shape issues can compromise resolution and quantification. Here are potential causes and solutions:
-
Secondary Interactions: Unwanted interactions between your analyte and the silica (B1680970) backbone of the column can cause tailing. Try adding a small amount of a competitor, like triethylamine (B128534) (TEA), to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of your sample.
-
Low Mass Transfer Rate: For some tryptophan derivatives, broad peaks can result from slow mass transfer kinetics between the mobile and stationary phases.[9] Optimizing the flow rate and temperature may help mitigate this effect.
-
Column Degradation: Ensure your column is not old or contaminated. A guard column can help extend its life. If the problem persists, the column may need to be replaced.
Crystallization Troubleshooting
Q: I am unable to induce crystallization of the desired this compound isomer. What could be the issue? A: Failure to crystallize is often related to the solution's state of supersaturation.
-
Insufficient Supersaturation: Your solution may not be concentrated enough. Try slowly evaporating the solvent or adding an anti-solvent (a solvent in which your compound is less soluble) to induce precipitation.[10]
-
Inappropriate Solvent: The choice of solvent is critical. Experiment with a range of solvents or solvent mixtures (e.g., water-alcohol mixtures).[11][12]
-
Seeding: Add a few seed crystals of the pure isomer to the supersaturated solution to provide a template for crystal growth.[13]
-
Controlled Cooling: Rapid cooling can lead to the formation of an oil or amorphous solid. Implement a slow, controlled cooling process to encourage the growth of well-defined crystals.[11]
Q: The resulting crystals have low diastereomeric purity. How can I improve this? A: Low purity suggests that the isomers are co-crystallizing.
-
Use a Resolving Agent: For enantiomers, and sometimes diastereomers, a chiral resolving agent can be used. This agent forms diastereomeric salts with your mixture, which will have different solubilities, allowing one to be crystallized preferentially.[]
-
Recrystallization: Purify the initial crystals by dissolving them in a minimal amount of hot solvent and allowing them to re-crystallize slowly. This process often yields a product with significantly higher purity.
-
Solvent System Optimization: The solubility difference between diastereomers can be highly dependent on the solvent system. Screen various solvents to maximize this difference.
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant separation experiments.
Table 1: HPLC Conditions for Chiral Separation of Tryptophan and Related Derivatives
| Analyte | Column | Mobile Phase | Resolution (Rs) | Reference |
|---|---|---|---|---|
| Monosaccharide-L-Trp Derivatives | SunShell RP-AQUA (C28) | 5 mM phosphate and 25 mM tetraborate (B1243019) buffer (pH 9.6) | 1.7 - 2.4 | [8] |
| Phenylalanine & Tryptophan Enantiomers | C18 column coupled to a Teicoplanin chiral column | Methanol / 2 mM sodium 1-octanesulfonate | > 1.5 | [14] |
| DL-Tryptophan | Spiral Tube Assembly (CCC) | 12.0% PEG 8000, 9.0% K₂HPO₄, 0.1% Ammonia, 78.9% Water | Baseline |[9] |
Table 2: Potential Crystallization Conditions for Tryptophan and Fructose
| Compound | Solvent System | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| Tryptophan | Water / Water-soluble organic solvent (e.g., ethanol, acetone) | Store at pH 8-13 and room temp to 100°C before crystallization | Improved crystal size and shape | [15] |
| L-Tryptophan | Water-1-Propanol or Water-Isopropanol mixtures | Cooling crystallization from 40°C to ~1°C | Crystalline solid | [11] |
| Fructose | Concentrated fructose solution in an ethanol-water mixture | Removal of ethanol-water azeotrope at 50-75°C with seed crystals | Crystalline fructose |[13] |
Experimental Protocols & Visualizations
Protocol 1: Chiral HPLC Method for Diastereomer Resolution
This protocol is adapted from methodologies used for similar tryptophan derivatives.[8]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector. For tryptophan-containing molecules, fluorescence detection (Excitation: ~280 nm, Emission: ~350 nm) offers high sensitivity.[16]
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series) or a reversed-phase C18/C28 column.
-
Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier. A good starting point is a mixture of 5 mM phosphate buffer with 25 mM sodium tetraborate (pH adjusted to 9.6) and acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound diastereomeric mixture in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20 - 25°C.
-
Injection Volume: 5 - 10 µL.
-
Elution: Begin with an isocratic elution (e.g., 85:15 buffer:acetonitrile). If resolution is poor, a gradient elution may be necessary.
-
-
Analysis:
-
Monitor the elution profile and identify the peaks corresponding to the diastereomers.
-
Calculate the resolution (Rs) between the peaks. An Rs value ≥ 1.5 indicates baseline separation.
-
Protocol 2: Diastereomeric Salt Crystallization
This is a generalized protocol based on the principles of chemical resolution.[]
-
Selection of Resolving Agent:
-
Since this compound contains a carboxylic acid group, a chiral base (e.g., (R)-(+)-α-phenylethylamine, cinchonidine) is a suitable resolving agent.
-
The choice of agent is often empirical and may require screening.
-
-
Salt Formation:
-
Dissolve the this compound diastereomeric mixture in a suitable solvent (e.g., methanol, ethanol).
-
Add approximately 0.5 molar equivalents of the chiral resolving agent to the solution. This will form two diastereomeric salts.
-
-
Fractional Crystallization:
-
The two diastereomeric salts will have different solubilities in the chosen solvent.
-
Concentrate the solution slowly (e.g., by gentle heating or vacuum) until turbidity is observed.
-
Cool the solution slowly to room temperature, then potentially to 0-4°C, to allow the less soluble diastereomeric salt to crystallize.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Check the purity of the crystals (e.g., by chiral HPLC). If necessary, perform a recrystallization to improve purity.
-
-
Liberation of the Isomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution (e.g., with 1M HCl) to protonate the this compound and precipitate it out of solution, leaving the salt of the resolving agent dissolved.
-
Filter, wash, and dry the pure this compound isomer.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common HPLC separation issues.
References
- 1. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fructose-tryptophan (mixture of diastereomers) [lgcstandards.com]
- 4. biosave.com [biosave.com]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous enantioseparation of monosaccharides derivatized with L-tryptophan by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystalline fructose | Meckey [meckey.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]
- 14. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Fructose-L-Tryptophan Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Fructose-L-tryptophan standards. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an Amadori rearrangement product formed from the non-enzymatic reaction between fructose (B13574) and the amino acid L-tryptophan (B1681604), which is an early stage of the Maillard reaction.[1][2] The stability of this compound standards is crucial for accurate quantification in various experimental settings, including in nutritional and clinical research, as degradation can lead to inaccurate measurements and misinterpretation of results.
Q2: What are the optimal storage conditions for this compound standards?
To ensure the stability of this compound standards, it is recommended to store them in a cool, dry, and dark place. For long-term storage, temperatures between 2°C and 8°C are advisable to minimize degradation.[3] Some suppliers may indicate that room temperature is acceptable for short-term storage in certain regions.[4] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: How should I prepare this compound standard solutions for analysis?
It is recommended to prepare stock solutions of this compound in a suitable solvent, such as deionized water or a buffer solution that is compatible with the analytical method. For quantitative analysis, it is best practice to prepare fresh working solutions from the stock solution daily to minimize the potential for degradation. Aliquoting the stock solution for single use can also help prevent degradation from repeated freeze-thaw cycles.
Q4: What are the main factors that can cause degradation of this compound standards?
The stability of this compound, an Amadori product, is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to the progression of the Maillard reaction.[1][2]
-
pH: The pH of the solution can significantly impact the stability of this compound. Acidic or alkaline conditions can catalyze its degradation.[5]
-
Light Exposure: Similar to L-tryptophan, this compound may be susceptible to photodegradation. It is advisable to protect standard solutions from light by using amber vials or by covering the vials with aluminum foil.[6][7]
-
Presence of Oxygen: Oxidative degradation can be a concern. Preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[8]
-
Water Activity: High water activity can promote the degradation of Amadori products.[1][2]
Q5: What are the likely degradation products of this compound?
This compound, as an early Maillard reaction product, can degrade into a complex mixture of compounds. The degradation pathways can involve the further stages of the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs), melanoidins (brown polymeric compounds), and various volatile and non-volatile smaller molecules.[9][10] Specific degradation products can include furfurals, pyrazines, and other heterocyclic compounds. Additionally, degradation of the tryptophan moiety can occur, potentially leading to products such as kynurenine (B1673888) and N-formylkynurenine.[3]
Troubleshooting Guide for HPLC Analysis
Unexpected results during the HPLC analysis of this compound standards can often be resolved by systematically troubleshooting the instrument and experimental setup.
| Issue | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Incorrect injection volume or concentration. | Verify the concentration of the standard solution and the injection volume. Prepare a fresh, more concentrated standard if necessary. |
| Detector issue (e.g., lamp off). | Check the detector status and ensure the lamp is on and has sufficient energy. | |
| Flow path blockage. | Check for blockages in the tubing, injector, or column. | |
| Peak tailing | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to improve peak shape. | |
| Presence of active sites on the column. | Use a column with end-capping or add a competing base to the mobile phase. | |
| Peak fronting | Sample overload. | Dilute the sample or reduce the injection volume. |
| Sample solvent incompatible with the mobile phase. | Dissolve the standard in the mobile phase or a weaker solvent. | |
| Variable retention times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Inconsistent column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure a consistent flow rate. | |
| Ghost peaks | Contamination in the mobile phase, injection system, or column. | Use high-purity solvents, clean the injector, and flush the column. |
| Carryover from previous injections. | Run blank injections between samples to wash the system. | |
| Baseline noise or drift | Air bubbles in the detector or pump. | Degas the mobile phase and purge the system. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase and clean the detector cell. | |
| Leaking fittings. | Check and tighten all fittings in the flow path. |
Experimental Protocols
Protocol for Preparation of this compound Standard Solutions
-
Materials:
-
This compound reference standard
-
HPLC-grade water or appropriate buffer
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Pipettes (calibrated)
-
Amber vials
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL amber volumetric flask.
-
Record the exact weight.
-
Add a small amount of HPLC-grade water or buffer to dissolve the standard.
-
Once dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
This stock solution should be stored at 2-8°C and protected from light.
-
-
Procedure for Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for creating a calibration curve.
-
It is recommended to prepare these solutions fresh daily.
-
Protocol for Stability-Indicating HPLC Method
This protocol provides a general framework. The specific parameters may need to be optimized for your particular instrument and column.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm).
-
-
Forced Degradation Study Protocol:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Expose aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a solid).
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.
-
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents illustrative data based on the expected behavior of Amadori products. This data should be used as a general guideline, and it is highly recommended that researchers perform their own stability studies.
Table 1: Illustrative Stability of this compound (100 µg/mL in aqueous solution) under a Forced Degradation Study
| Stress Condition | Duration | Temperature | % Recovery (Illustrative) | Appearance of Degradation Products |
| Control (Unstressed) | 48 hours | 4°C | 99.5% | None |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 75% | Multiple small peaks observed |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 60% | Significant degradation peaks and baseline noise |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 85% | A few distinct degradation peaks |
| Thermal (Solution) | 48 hours | 80°C | 80% | Several degradation peaks, slight yellowing of solution |
| Photolytic (UV 254 nm) | 24 hours | Room Temp | 90% | Minor degradation peaks |
Mandatory Visualizations
Experimental Workflow
References
- 1. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Fructose-L-tryptophan
Welcome to the technical support center for Fructose-L-tryptophan. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (Fru-Trp) is an Amadori rearrangement product formed from the reaction of D-fructose and L-tryptophan.[1] It is considered an early product of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refer to the Certificate of Analysis provided by the supplier, as storage conditions may vary. While some suppliers suggest room temperature for shipping, refrigerated or frozen storage is advisable for maintaining long-term stability.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on pH, temperature, and the presence of oxidative agents. Amadori products, in general, can be unstable under certain conditions. For instance, tryptophan-glucose Amadori products have been observed to have a faster decomposition rate at high temperatures and high water activity. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a limited time.
Q4: In which solvents is this compound soluble?
A4: While specific solubility data for this compound is not extensively published, based on the properties of its parent molecules, it is expected to be soluble in water and other polar solvents. For cell culture experiments, it is typically dissolved in the culture medium or a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) at a low concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Biological Activity
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the issue?
Answer:
-
Compound Integrity: this compound can degrade over time, especially if not stored properly. Ensure that your compound is within its expiration date and has been stored according to the manufacturer's recommendations.
-
Solution Stability: As mentioned in the FAQs, this compound solutions can be unstable. Prepare fresh solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Cell Line Specificity: The biological effects of a compound can be cell-line dependent. The observed effects, or lack thereof, may be specific to the cellular model you are using.
-
Concentration and Incubation Time: The concentration of this compound and the duration of cell exposure are critical parameters. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay. For example, in a study with HeLa S3 cells, concentrations ranging from 0.1 µM to 1 mM were tested for incubation periods of 1 to 36 hours.[2]
Issue 2: Poor Solubility in Aqueous Media
Question: I am having difficulty dissolving this compound in my aqueous buffer or cell culture medium. What can I do?
Answer:
-
Use of a Co-solvent: For challenging compounds, a small amount of a biocompatible organic solvent like DMSO can be used to prepare a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous medium. It is crucial to keep the final concentration of the organic solvent low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Gentle Warming and Sonication: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of the compound. However, be cautious with heating as it can accelerate degradation.
-
pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. Adjusting the pH of your buffer might improve solubility, but ensure the final pH is compatible with your experimental system.
Issue 3: High Background or Artifacts in Assays
Question: I am observing high background noise or potential artifacts in my assay when using this compound. What could be the cause?
Answer:
-
Compound Interference: this compound, due to its indole (B1671886) ring, may possess intrinsic fluorescence or absorbance at certain wavelengths, which could interfere with colorimetric or fluorometric assays. It is essential to run appropriate controls, including a "compound only" control (without cells or other reagents) to assess for any direct interference with the assay readout.
-
Degradation Products: Degradation of this compound could lead to the formation of byproducts that might be reactive or interfere with the assay. Using freshly prepared solutions and protecting them from light can minimize this.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refer to Certificate of Analysis (typically 2-8°C or -20°C for long-term) | To minimize degradation and maintain compound integrity. |
| Storage Conditions | Tightly sealed container, protected from light and moisture. | Tryptophan and its derivatives can be sensitive to oxidation and photodegradation. |
| Solution Preparation | Prepare fresh for each experiment. | To avoid degradation in aqueous solutions. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for short periods. Avoid freeze-thaw cycles. | To maintain the stability of the compound in solution for a limited time. |
| Recommended Solvent | Cell culture medium or a biocompatible solvent (e.g., DMSO at ≤ 0.5% final concentration). | To ensure solubility and minimize cellular toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol provides a general guideline for preparing this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 100 mM in DMSO):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound powder into the tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, for a 100 mM stock solution of this compound (Molecular Weight: 366.37 g/mol ), dissolve 36.64 mg in 1 mL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Ensure thorough mixing by gentle pipetting.
-
Use the working solution immediately for treating your cells.
-
Protocol 2: Assessment of this compound's Effect on Cell Viability and DNA Synthesis (Based on a study with HeLa S3 cells[2])
Objective: To determine the effect of this compound on the viability and DNA synthesis of a chosen cancer cell line.
Materials:
-
HeLa S3 cells (or another suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (prepared as in Protocol 1) at various concentrations (e.g., 0.1 µM to 1 mM)
-
Trypan blue solution (0.4%)
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HeLa S3 cells in 24-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for various time points (e.g., 1, 6, 12, 24, 36 hours).
-
-
Cell Viability Assessment (Trypan Blue Exclusion Assay):
-
At each time point, harvest the cells by trypsinization.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
-
DNA Synthesis Assay ([³H]-Thymidine Incorporation):
-
Two hours before the end of each incubation period, add [³H]-thymidine to each well at a final concentration of 1 µCi/mL.
-
At the end of the incubation, wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding cold 5% TCA and incubating on ice for 30 minutes.
-
Wash the precipitate twice with cold 5% TCA.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH).
-
Transfer the solubilized DNA to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a percentage of the control.
-
Mandatory Visualizations
Caption: Workflow for evaluating the effects of this compound on cells.
Caption: Factors influencing this compound degradation.
Caption: A workflow for investigating signaling pathways affected by a compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The influence of 1-(N-L-tryptophan)-1-deoxy-D-fructose [Fru-Trp] and its N-nitrosated analogue [NO-Fru-Trp] on the viability and intracellular synthetic activity (DNA, RNA, and protein synthesis) of HeLa S3-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Fructose-L-tryptophan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the leading analytical methods for the quantification of Fructose-L-tryptophan, an Amadori product formed during the initial stages of the Maillard reaction. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are evaluated based on experimental data to assist in selecting the most suitable method for your research needs.
Introduction to this compound and its Significance
This compound is formed through a non-enzymatic reaction between fructose (B13574) and the amino acid L-tryptophan. This compound is a key intermediate in the Maillard reaction, a complex series of chemical reactions that occur during the thermal processing of food and also in biological systems. The quantification of this compound is crucial for understanding food quality, as well as for research in glycation and its implications in various physiological and pathological processes.
Overview of Analytical Techniques
The two predominant analytical techniques for the quantification of this compound and other Amadori products are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
HPLC-FLD is a robust and widely available technique that offers good sensitivity and selectivity for fluorescent compounds like tryptophan and its derivatives.
-
LC-MS , particularly with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), provides superior sensitivity and specificity, allowing for the accurate identification and quantification of analytes in complex matrices.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of HPLC-FLD and LC-MS for the analysis of tryptophan and Amadori products, providing a basis for comparison for this compound quantification.
Table 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Performance Data for Tryptophan Analysis
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 30 pmol/mL |
| Limit of Quantification (LOQ) | Not Specified |
| Precision (RSD%) | <10% |
| Accuracy/Recovery | Not Specified |
Data based on a method for the simultaneous analysis of tryptophan and its metabolites.[1]
Table 2: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Performance Data for Amadori Products Analysis
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL |
| Precision (RSD%) | <10% |
| Accuracy/Recovery | Not Specified |
Data from an ion-pairing LC-HRMS method for the simultaneous quantification of amino acids and their respective Amadori products.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of tryptophan, its metabolites, and other Amadori products.
Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)
This method is adapted from a validated procedure for the analysis of tryptophan and its metabolites.[1]
1. Sample Preparation (Alkaline Hydrolysis):
- For protein-bound this compound, perform alkaline hydrolysis to release the analyte.
- Weigh the sample and add a 4.2 M NaOH solution.
- Incubate at 110°C for 16-20 hours.
- Cool the hydrolysate and neutralize with HCl.
- Filter the sample prior to injection.
2. Chromatographic Conditions:
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Temperature: 30°C.
3. Fluorescence Detection:
- Excitation Wavelength: 285 nm.
- Emission Wavelength: 345 nm.
Protocol 2: Ion-Pairing Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol is based on a method for the simultaneous quantification of amino acids and Amadori products.[2]
1. Sample Preparation (Extraction):
- Homogenize the sample in a suitable extraction solvent (e.g., methanol/water).
- Centrifuge to pellet solids.
- Collect the supernatant and filter it through a 0.22 µm filter.
2. Chromatographic Conditions:
- Column: Reversed-phase C18 column.
- Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid).
- Mobile Phase B: Acetonitrile with the same ion-pairing agent.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient: A suitable gradient to separate this compound from other components.
3. High-Resolution Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Full scan or targeted SIM/MRM.
- Mass Range: m/z 100-1000.
- Resolution: >70,000.
Visualizations
Signaling Pathway: Formation of this compound
The following diagram illustrates the initial step of the Maillard reaction, leading to the formation of this compound.
References
- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fructose-L-Tryptophan and Other Maillard Reaction Products: Antioxidant, Anti-inflammatory, and Bioavailability Profiles
For Researchers, Scientists, and Drug Development Professionals
The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, generates a diverse array of compounds known as Maillard Reaction Products (MRPs). Among these, Fructose-L-tryptophan, an early-stage MRP, has garnered significant interest for its potential biological activities. This guide provides a comparative analysis of this compound against other common MRPs, focusing on its antioxidant and anti-inflammatory properties, and bioavailability, supported by experimental data and detailed methodologies.
Comparative Antioxidant Activity
The antioxidant capacity of MRPs is a key functional property, influenced by the specific sugar and amino acid precursors, as well as reaction conditions. Fructose, being more reactive than glucose, can lead to the formation of MRPs with distinct antioxidant profiles.[1]
| Maillard Reaction Product | Antioxidant Assay | IC50 Value (or equivalent) | Reference |
| This compound | DPPH Radical Scavenging | Data not available in direct comparison | N/A |
| Fructose-Lysine | DPPH Radical Scavenging | Weaker than Ribose-Lysine MRPs | [2] |
| Glucose-Lysine | DPPH Radical Scavenging | Weaker than Ribose-Lysine MRPs | [2] |
| Ribose-Lysine | DPPH Radical Scavenging | Strongest activity among compared MRPs | [2] |
| Psicose-Lysine | DPPH Radical Scavenging | Stronger than Fructose-Lysine MRPs | [3] |
| Xylose-Chitosan | DPPH Radical Scavenging | > Fructose-Chitosan > Glucose-Chitosan | [4] |
Comparative Anti-inflammatory Effects
The anti-inflammatory potential of MRPs is a growing area of research, with studies often utilizing in vitro models such as the Caco-2 human colon adenocarcinoma cell line to simulate the intestinal epithelium.
| Maillard Reaction Product | Cell Model | Inflammatory Marker | Effect | Reference |
| Fructose-Amino Acid MRPs | Caco-2 | Nitric Oxide (NO) | Stimulatory | [5] |
| Glucose-Lysine MRPs | Caco-2 | Nitric Oxide (NO) | Inhibitory | [6] |
| Glucose-Lysine MRPs | Caco-2 | Interleukin-8 (IL-8) | Inhibitory | [6] |
| L-Tryptophan | Caco-2 | NF-κB, MLCK | Inhibitory (protective against LPS-induced injury) | [7] |
| Fructose | Macrophages/Microglia | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Stimulatory (via NF-κB and MAPK pathways) | [3] |
Note: While data on the direct anti-inflammatory effects of this compound is limited, studies on its precursors (fructose and L-tryptophan) and other fructose-based MRPs suggest a complex and potentially pro-inflammatory role in certain contexts, contrasting with the anti-inflammatory effects observed for some glucose-based MRPs and L-tryptophan itself.
Bioavailability and Metabolism
The bioavailability of MRPs is crucial for their potential systemic effects. Early-stage MRPs like this compound can be absorbed, though their metabolic fate can vary.
An in vivo study in rats investigated the absorption of this compound in the large intestine. After direct administration into the cecum, 20% of the radioactivity from labeled this compound was recovered in the urine within 24 hours, with the compound detected unmetabolized.[8] This suggests that this compound can be absorbed from the large intestine and is excreted without being broken down.[8] The study also indicated that gut microflora can degrade this compound.[8]
Comparative quantitative data on the bioavailability of this compound versus other specific MRPs is currently scarce. However, the reactivity of the parent sugar can influence the structure and subsequent absorption of the resulting Amadori product. For instance, the Amadori compound from fructose, N-(1-deoxy-d-fructos-1-yl)-l-proline, exhibits a significantly higher reactivity compared to d-fructose itself.
Signaling Pathways
The biological effects of this compound and other MRPs are mediated through various cellular signaling pathways. Fructose itself has been shown to induce inflammatory responses through the activation of the NF-κB and MAPK signaling pathways.[3] L-tryptophan, on the other hand, has been demonstrated to exert protective effects on the intestinal barrier by inhibiting the NF-κB-MLCK pathway and activating the ERK1/2-MAPK pathway.[7]
Potential Signaling Pathway for Fructose-Induced Inflammation
Caption: Fructose-mediated activation of inflammatory signaling pathways.
Potential Protective Signaling Pathway of L-Tryptophan in Intestinal Epithelial Cells
Caption: L-Tryptophan's protective effect on the intestinal barrier.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of MRPs.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the MRPs in a suitable solvent (e.g., water or methanol) to obtain various concentrations.
-
Reaction: Add a specific volume of the sample solution to an equal volume of the DPPH solution. A blank is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
Measurement of Interleukin-8 (IL-8) Production in Caco-2 Cells
Objective: To quantify the effect of MRPs on the production of the pro-inflammatory cytokine IL-8 in an in vitro model of the intestinal epithelium.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated and polarized monolayer.
-
Induction of Inflammation: Treat the Caco-2 cell monolayers with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a combination of cytokines (e.g., TNF-α and IFN-γ), to induce IL-8 production.
-
Treatment with MRPs: Co-treat or pre-treat the cells with various concentrations of the MRPs to be tested.
-
Sample Collection: After a specific incubation period (e.g., 24 hours), collect the supernatant from both the apical and basolateral compartments of the culture inserts.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for human IL-8.
-
Add the collected cell culture supernatants and a series of IL-8 standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: Determine the concentration of IL-8 in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the IL-8 standards. The results can be expressed as pg/mL or ng/mL of IL-8.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of MRPs in vitro.
Procedure:
-
Cell Culture: Grow Caco-2 cells on permeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Dosing: Add the test MRP at a known concentration to the apical (donor) side of the transwell insert. The basolateral (receiver) side contains a drug-free buffer.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh buffer.
-
Analysis: Quantify the concentration of the MRP in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the Caco-2 monolayer is expressed as the apparent permeability coefficient (Papp), calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the compound in the donor compartment.
-
Conclusion
The available evidence suggests that this compound, as an early Maillard reaction product, possesses distinct biological properties that warrant further investigation. While its antioxidant capacity appears to be influenced by the high reactivity of fructose, its role in inflammation is complex and may differ from that of glucose-derived MRPs and its amino acid precursor, L-tryptophan. The ability of this compound to be absorbed in the large intestine highlights its potential for systemic effects. Future research should focus on direct comparative studies with a broader range of MRPs using standardized assays to fully elucidate the therapeutic and toxicological potential of this compound for drug development and nutritional applications. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Effect of L-Tryptophan and L-Leucine on Gut Hormone Secretion, Appetite Feelings and Gastric Emptying Rates in Lean and Non-Diabetic Obese Participants: A Randomized, Double-Blind, Parallel-Group Trial | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Fructose-L-tryptophan Detection
A critical step in preclinical and clinical research is the robust and reproducible quantification of biomarkers. Fructose-L-tryptophan, a key Maillard reaction product, is gaining attention for its potential physiological significance. However, the lack of standardized, cross-validated analytical methods across different laboratories presents a significant challenge for researchers, scientists, and drug development professionals. To date, a formal inter-laboratory comparison study for this compound quantification has not been published.
This guide provides a framework for establishing a cross-validation study for this compound by drawing parallels with validated methods for L-tryptophan and its metabolites. By understanding the performance of established analytical techniques for similar compounds, laboratories can better design and execute their own validation protocols, ensuring data integrity and comparability.
Comparative Analysis of Analytical Methods for Tryptophan and its Metabolites
The selection of an appropriate analytical method is paramount for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for analyzing tryptophan and related compounds. The following table summarizes the quantitative performance of different methods reported in validation studies, offering a benchmark for what can be expected in a this compound assay.
| Analytical Method | Analyte(s) | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | Tryptophan | Plasma | >0.99 | - | - | - | Intra-day: <5%, Inter-day: <10% |
| UHPLC-FLD [1] | Tryptophan | Yogurt | 0.9995 | 0.011 ng/µL | 0.029 ng/µL | 97.36 - 100.12 | Intra-day: <2%, Inter-day: <2% |
| Spectrophotometry [2] | Tryptophan | Cerebrospinal Fluid | 0.9996 | - | 10 mg/L | 90.5 - 104.3 | 0.27 - 1.19 |
| LC-HRMS [3][4] | 20 Tryptophan Catabolites | Urine, Serum, Intestinal Contents, Liver | - | 0.015 - 11.25 nmol/L | - | 93.4 | 6.2 |
| LC-MS/MS [5] | Tryptophan & Metabolites | Tissue & Fluids | - | - | - | 95 - 97 | 1.0 - 1.6 |
A Generalized Workflow for Inter-Laboratory Cross-Validation
A successful inter-laboratory cross-validation study ensures that an analytical method can be reliably transferred between laboratories, yielding comparable results. The following diagram outlines a typical workflow for such a study.[6]
Experimental Protocols: A Starting Point for Method Development
Detailed and standardized experimental protocols are the bedrock of reproducible science. Below are generalized methodologies for common analytical techniques used for tryptophan analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
This method is widely used due to its robustness and cost-effectiveness.
-
Sample Preparation:
-
For biological fluids like plasma, deproteinization is a crucial first step. This can be achieved by adding a precipitating agent such as perchloric acid, followed by vortexing and centrifugation.[7]
-
For solid samples like foods, an alkaline hydrolysis step is often necessary to free the analyte from the matrix. This typically involves heating the sample with sodium hydroxide, followed by neutralization.[1]
-
The resulting supernatant or hydrolysate is then filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[8]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile.[7] A gradient elution may be necessary to separate the analyte from interfering compounds.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration analytes.
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is often used for faster analysis and better resolution. A C18 column is a common choice.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used.[9] Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument provides high selectivity and sensitivity for targeted quantification.
-
-
Conclusion
While direct inter-laboratory validation data for this compound is not yet available, a robust validation framework can be constructed by leveraging the extensive knowledge from the analysis of tryptophan and other Maillard reaction products. By adopting established analytical techniques, implementing rigorous validation protocols, and following a structured inter-laboratory comparison workflow, researchers can ensure the generation of high-quality, reproducible data. This will be instrumental in advancing our understanding of the role of this compound in health and disease, and will ultimately support its potential development as a reliable biomarker.
References
- 1. Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection [mdpi.com]
- 2. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Fructose-L-Tryptophan and Unmodified L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Fructose-L-tryptophan, a Maillard reaction product, and unmodified L-tryptophan. The information presented is based on available scientific literature and aims to provide an objective overview for research and development purposes.
Introduction
L-tryptophan is an essential amino acid crucial for protein synthesis and a precursor to vital biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin.[1][2][3] Its availability and metabolism are of significant interest in neuroscience and drug development. This compound is a compound formed through the Maillard reaction between fructose (B13574) and L-tryptophan, a common occurrence during food processing and storage.[4][5][6] Understanding the differences in bioavailability, metabolism, and biological activity between these two forms of tryptophan is critical for assessing the nutritional and physiological consequences of consuming Maillard reaction products.
Chemical Properties
| Property | Unmodified L-Tryptophan | This compound |
| Molar Mass | 204.23 g/mol | 366.37 g/mol |
| Chemical Formula | C₁₁H₁₂N₂O₂ | C₁₇H₂₂N₂O₇ |
| Structure | An α-amino acid with an indole (B1671886) side chain. | An Amadori rearrangement product of L-tryptophan and fructose. |
| Solubility | Soluble in water. | Data not readily available, but likely soluble in water. |
Comparative Bioavailability and Metabolism
Direct comparative studies on the bioavailability of this compound versus unmodified L-tryptophan are limited. However, a key study by Tanaka et al. (1975) provides valuable insights into the absorption and metabolic fate of this compound in a rat model.
Unmodified L-tryptophan is readily absorbed in the small intestine through active transport mechanisms. It circulates in the plasma, with a significant portion binding to albumin, and crosses the blood-brain barrier to serve as a precursor for serotonin synthesis.[1] The bioavailability of dietary L-tryptophan is generally high, although it can be influenced by the presence of other large neutral amino acids that compete for the same transporters.[1][3]
In contrast, this compound appears to be poorly absorbed and largely resistant to metabolism in mammals. The study by Tanaka et al. (1975) demonstrated that after direct administration into the cecum of rats, a significant portion of this compound is absorbed but then excreted in the urine unmetabolized. This suggests that the modification of L-tryptophan with fructose significantly alters its biological processing.
Quantitative Data from Tanaka et al. (1975)
The following table summarizes the key quantitative findings from the in vivo study on the absorption and excretion of Fructose-L-[¹⁴C]tryptophan in rats after cecal administration.
| Parameter | Value | Interpretation |
| Radioactivity recovered in urine (24h) | 20% of injected dose | Indicates that a portion of this compound is absorbed from the large intestine into the bloodstream. |
| Radioactivity recovered in expired air (24h) | ~1% of injected dose | Suggests minimal metabolic breakdown of the tryptophan moiety to CO₂. |
| Unmetabolized this compound in urine | Detected | Confirms that the absorbed compound is largely excreted without being broken down. |
| This compound degradation by cecal microflora (in vitro) | Degraded after 12 hours | Suggests that gut bacteria can break down the compound, which may influence its availability for absorption. |
Experimental Protocols
In Vivo Absorption and Excretion of Fructose-L-[¹⁴C]tryptophan (Tanaka et al., 1975)
-
Animal Model: Male Wistar rats.
-
Test Compound: ¹⁴C-labeled this compound.
-
Administration: The test compound was introduced directly into the cecum of the rats.
-
Sample Collection: Urine, feces, and expired air were collected over a 24-hour period.
-
Analysis:
-
Radioactivity in urine, feces, and expired air (as ¹⁴CO₂) was measured to quantify absorption and excretion.
-
Urine samples were analyzed to identify the chemical form of the excreted radioactive compound.
-
In Vitro Intestinal Transport of this compound (Tanaka et al., 1975)
-
Method 1: Everted Sacs:
-
Segments of the rat colon were everted and incubated in a solution containing this compound.
-
The concentration of the compound inside and outside the sac was measured over time to assess transport across the intestinal wall.
-
-
Method 2: Colonic Rings:
-
Rings of rat colonic tissue were incubated in a solution with this compound.
-
The uptake of the compound into the tissue was measured to determine the rate of transport.
-
In Vitro Degradation by Cecal Microflora (Tanaka et al., 1975)
-
Procedure:
-
Cecal contents from rats were incubated with this compound under anaerobic conditions at 37°C.
-
The degradation of the compound was monitored over a 12-hour period.
-
Effects on Signaling Pathways
L-Tryptophan and the Serotonin Pathway
Unmodified L-tryptophan is the direct precursor for the synthesis of serotonin (5-hydroxytryptamine). After crossing the blood-brain barrier, L-tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis. 5-HTP is then decarboxylated to form serotonin.
Serotonin synthesis pathway from L-tryptophan.
L-Tryptophan and the Kynurenine (B1673888) Pathway
The majority of dietary L-tryptophan is metabolized through the kynurenine pathway, which leads to the production of various neuroactive compounds and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
Major metabolites of the kynurenine pathway.
This compound and Signaling Pathways
There is currently no direct evidence to suggest that this compound can be converted to serotonin or enter the kynurenine pathway in a manner similar to unmodified L-tryptophan. The study by Tanaka et al. (1975) indicates that it is largely metabolically inert. Therefore, it is unlikely to have a direct impact on these signaling pathways.
However, it is important to consider the indirect effects. The formation of this compound from dietary L-tryptophan during food processing effectively reduces the amount of bioavailable L-tryptophan. This could potentially lead to a decreased availability of the precursor for serotonin and NAD+ synthesis.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow used by Tanaka et al. (1975) to study the in vivo fate of this compound in rats.
In vivo experimental workflow (Tanaka et al., 1975).
Conclusion
The available evidence strongly suggests that the modification of L-tryptophan to this compound through the Maillard reaction significantly alters its biological fate. While unmodified L-tryptophan is readily absorbed and serves as a crucial precursor for important signaling molecules, this compound appears to be poorly metabolized and is largely excreted unchanged after absorption.
Key Differences:
-
Bioavailability: Unmodified L-tryptophan has high bioavailability. This compound has limited bioavailability, with a significant portion being absorbed from the large intestine and then excreted.
-
Metabolism: Unmodified L-tryptophan is extensively metabolized via the serotonin and kynurenine pathways. This compound is largely metabolically inert in mammals.
-
Effect on Signaling Pathways: Unmodified L-tryptophan directly influences serotonin synthesis. This compound is unlikely to have a direct effect, but its formation reduces the pool of bioavailable L-tryptophan.
Knowledge Gaps:
-
Direct, head-to-head comparative studies on the bioavailability of this compound and unmodified L-tryptophan are needed.
-
The long-term physiological consequences of consuming this compound and other Maillard reaction products of tryptophan are not well understood.
-
Further research is required to fully elucidate the impact of the gut microbiome on the degradation and potential absorption of this compound.
This guide highlights the current understanding of the differences between this compound and unmodified L-tryptophan. For researchers and professionals in drug development and nutrition, these findings underscore the importance of considering the chemical form of amino acids and the potential impact of food processing on their biological activity.
References
- 1. Differential effects of L-tryptophan and L-leucine administration on brain resting state functional networks and plasma hormone levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of Tryptophan - Human Homo sapiens - BNID 102139 [bionumbers.hms.harvard.edu]
- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maillard reaction in mild-based foods: nutritional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Cytotoxicity: A Comparative Analysis of Fructose-L-tryptophan and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vitro cytotoxicity of the Maillard reaction product, Fructose-L-tryptophan, and its precursors, L-tryptophan and fructose (B13574). This report synthesizes available data to provide a comparative overview of their effects on various cancer cell lines.
Abstract
This guide provides a comparative analysis of the in vitro cytotoxicity of this compound, a product of the Maillard reaction, against its precursors, L-tryptophan and fructose. By summarizing key experimental findings, including IC50 values, this report aims to offer a clear, data-driven comparison for researchers in the fields of drug development and food science. The available data suggests that this compound exhibits cytotoxic effects on several cancer cell lines, while the cytotoxic profiles of L-tryptophan and fructose appear to be cell-line dependent and often require higher concentrations to elicit a significant response.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of this compound and its precursors has been evaluated in various studies, primarily utilizing cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) |
| This compound MRPs | AGS (Human gastric adenocarcinoma) | 525[1] | ~1432 |
| HCT-116 (Human colon cancer) | 752[1] | ~2052 | |
| SW-620 (Human colon cancer) | 753[1] | ~2055 | |
| A-549 (Human lung carcinoma) | Not explicitly stated, but antiproliferative effects observed[1] | - | |
| HepG2 (Human liver cancer) | Not explicitly stated, but antiproliferative effects observed[1] | - | |
| MCF-7 (Human breast cancer) | Not explicitly stated, but antiproliferative effects observed[1] | - | |
| L-tryptophan | HepG2 (Human liver cancer) | - | 17000[2] |
| A549 (Human lung carcinoma) | - | 32 (as a noscapine (B1679977) conjugate)[3] | |
| MCF-7 (Human breast cancer) | - | 7.8 ± 0.4 (as a copper complex)[4] | |
| SW620 (Metastatic human colon cancer) | 7 (as part of a crude venom containing L-amino acid oxidase)[1] | - | |
| Fructose | HepG2 (Human liver cancer) | Cytotoxic effect observed at concentrations from 7.5% to 30%[2] | - |
| MCF-7 (Human breast cancer) | IC50 > 20 µM (for a fructopyranose ligand complex)[5] | > 20 |
Note: The IC50 values for this compound are reported for Maillard Reaction Products (MRPs) which may contain a mixture of compounds. The IC50 values for L-tryptophan and fructose are often reported for derivatives or in combination with other agents, making direct comparison challenging. The conversion of µg/mL to µM for this compound (MW: 366.37 g/mol ) is an approximation.
Experimental Protocols
The primary method utilized to assess the in vitro cytotoxicity in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Principle
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
General MTT Assay Protocol
-
Cell Seeding: Cells of the desired line (e.g., AGS, HCT-116, etc.) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, L-tryptophan, or fructose) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with no cells are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of this compound and its precursors.
Experimental workflow for in vitro cytotoxicity comparison.
Discussion and Conclusion
The available data indicates that this compound Maillard reaction products possess cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low to mid-micromolar range. In contrast, the precursors L-tryptophan and fructose generally exhibit lower cytotoxicity, often requiring significantly higher concentrations or chemical modification to induce a potent cytotoxic response.
Therefore, while this compound demonstrates notable cytotoxic potential, further research is warranted to conduct a direct and comprehensive comparative analysis of its cytotoxicity against its precursors. Such studies would provide a clearer understanding of the toxicological implications of the Maillard reaction and the potential of its products in therapeutic applications.
References
- 1. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fructose shields human colorectal cancer cells from hypoxia-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Tryptophan-Based Copper Complex with Auxiliary β-Carboline Spectacle Potential on Human Breast Cancer Cells: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fructose induces metabolic reprogramming in liver cancer cells, promoting aggressiveness and chemotherapy resistance [explorationpub.com]
A Comparative Analysis of the Antioxidant Activity of Fructose-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Fructose-L-tryptophan, a Maillard Reaction Product (MRP), against other relevant antioxidant compounds. The information is supported by experimental data and detailed methodologies to assist in research and development applications.
This compound (Trp-Fru) is a compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars (like fructose) and amino acids (like L-tryptophan).[1][2][3] This reaction is common in food processing and contributes to the flavor, color, and aroma of many cooked foods.[4] Beyond its sensory contributions, MRPs have garnered significant interest for their bioactive properties, including their potential as natural antioxidants.[4][5][6][7][8]
The antioxidant capacity of MRPs stems from their ability to scavenge reactive oxygen species (ROS), chelate metal ions, and break radical chain reactions, thereby mitigating oxidative damage to biological systems.[5][6] The specific antioxidant activity of this compound is influenced by the synergistic effects of the fructose (B13574) and tryptophan moieties. Tryptophan and its metabolites are known to possess antioxidant properties and may be involved in activating cellular antioxidant defense pathways, such as the Nrf2/ARE pathway.[9][10][11]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of this compound and other compounds is commonly evaluated using various in vitro assays. The table below summarizes quantitative data from studies on MRPs and standard antioxidants, providing a basis for comparison. The most common metrics include the IC50 value (the concentration of antioxidant required to scavenge 50% of the radicals) and Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity.
| Antioxidant Compound | Assay Method | Antioxidant Capacity (IC50 or Equivalent) | Reference |
| Maillard Reaction Products (MRPs) | |||
| Fructose-glycine MRPs | Nitric Oxide (NO) Inhibition | Stimulatory Activity | [8] |
| Glucose-amino acid MRPs | Nitric Oxide (NO) Inhibition | Inhibitory Activity | [8] |
| β-lactoglobulin-isomaltooligosaccharide MRPs | DPPH Radical Scavenging | Significantly increased with heating time | [7] |
| β-lactoglobulin-isomaltooligosaccharide MRPs | Ferric Reducing/Antioxidant Power (FRAP) | Significantly increased with heating time | [7] |
| Tryptophan and its Metabolites | |||
| Tryptophan (from human milk) | Oxygen Radical Absorbance Capacity (ORAC) | 7,986 ± 468 µmol Trolox Equivalent/g | |
| 3-hydroxykynurenine | Peroxyl Radical Scavenging | More effective than equimolar Ascorbate or Trolox | [10] |
| 3-hydroxyanthranilic acid | Peroxyl Radical Scavenging | More effective than equimolar Ascorbate or Trolox | [10] |
| Standard Antioxidants | |||
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | Used as a reference standard | [12] |
| Trolox (Vitamin E analog) | DPPH Radical Scavenging | Used as a reference standard | [13] |
| Trolox (Vitamin E analog) | ABTS Radical Scavenging | Used as a reference standard | [14] |
Note: Direct comparative data for this compound against all standard antioxidants in a single study is limited. This table provides context based on the antioxidant activities of similar MRPs and tryptophan metabolites.
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[13][14]
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[12]
-
Test sample dissolved in a suitable solvent
-
Reference standard (e.g., Ascorbic acid or Trolox)[12]
-
Methanol or ethanol (B145695)
-
UV-Vis Spectrophotometer or microplate reader
-
Pipettes and microplates
Procedure:
-
Prepare a stock solution of the test sample and a series of dilutions.
-
In a microplate well or cuvette, add a specific volume of the sample solution (e.g., 100 µL).
-
Add the DPPH working solution (e.g., 100 µL of 600 µM DPPH).[13]
-
Prepare a blank containing the solvent instead of the sample.
-
Shake the mixture vigorously and incubate in the dark at room temperature for a specified time (e.g., 10-30 minutes).[12][14]
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample. The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize. The reduction in absorbance at 734 nm is proportional to the antioxidant's activity.[15][16]
Reagents and Equipment:
-
Potassium persulfate solution (e.g., 2.45 mM in water)[16][17]
-
Test sample and reference standard (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS•+ radical solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[18]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]
-
Add a small volume of the test sample (e.g., 5-50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1-3 mL).[15][18]
-
Mix and incubate for a specific time (e.g., 6 minutes) at room temperature.[17]
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the reducing power of the sample.[19]
Reagents and Equipment:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)[20][21]
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[20][21]
-
Test sample and reference standard (e.g., FeSO₄·7H₂O or Gallic Acid)[19][22]
-
Water bath (37°C)
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[18]
-
Pre-warm the FRAP reagent to 37°C.[19]
-
Add a small volume of the test sample (e.g., 20-50 µL) to a larger volume of the FRAP reagent (e.g., 150-950 µL).[19][21]
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[19][20]
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or another standard like gallic acid.[22]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for a typical antioxidant assay and a potential signaling pathway involved in the antioxidant effect of tryptophan-containing compounds.
Caption: Workflow for a typical in vitro antioxidant capacity assay.
Caption: Potential Nrf2-mediated antioxidant signaling pathway for tryptophan metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and antibrowning properties of Maillard reaction products in food and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Maillard reaction products as food-born antioxidant and antibrowning agents in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characteristics and antioxidant activity of Maillard reaction products from β-lactoglobulin and isomaltooligosaccharide [frontiersin.org]
- 8. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Detection of Fructose-L-tryptophan: Sensitivity and Specificity
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Fructose-L-tryptophan, an Amadori rearrangement product, is crucial for understanding its role in various biological and chemical processes. This guide provides a comparative overview of common analytical methods, focusing on their sensitivity and specificity, supported by experimental data and detailed protocols.
Overview of Detection Methodologies
The detection of this compound and other Amadori products presents analytical challenges due to their polarity and potential for interference from other compounds in complex matrices. The primary methods employed are chromatographic, often coupled with mass spectrometry, and electrochemical techniques.
Quantitative Comparison of Detection Methods
The following table summarizes the performance of various analytical methods for the detection of this compound and related analytes.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Ion-Pairing Liquid Chromatography-High-Resolution Mass Spectrometry (IP-LC-HRMS) | Tryptophan | Food | 0.1 ng/mL | 2 - 5 ng/mL | >0.99 (r²) | [1] |
| Electrochemiluminescence (ECL) with Boron-Doped Diamond Electrodes | L-Tryptophan | Phosphate Buffer | 0.4 nM | 1.4 nM | 0.005 - 1 µM | [2][3] |
| Differential Pulse Voltammetry (DPV) with Sonogel-Carbon Electrodes | Tryptophan | Fruit Juices | 0.33 mg/L | 1.09 mg/L | 0.1 - 5 mg/L | [4][5] |
| Surface-Enhanced Raman Scattering (SERS) with Diazo-Coupling | Tryptophan | Serum | 20 nM | - | - | [6] |
| High-Performance Cation Exchange Chromatography-Tandem Mass Spectrometry (HPCEC-MS/MS) | Amadori Compounds | Model Mixtures, Food | - | - | - | [7] |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Tryptophan | Food | 4.6 mg/100g | - | 0.5 - 50 mg/L | [8] |
Note: Direct comparative data for this compound across all platforms is limited. The data for L-tryptophan is presented to provide an indication of the sensitivity of these techniques for a closely related molecule.
Experimental Protocols
Detailed methodologies are essential for replicating and validating these detection methods.
Ion-Pairing Liquid Chromatography-High-Resolution Mass Spectrometry (IP-LC-HRMS) for Amadori Products
This method allows for the simultaneous quantification of amino acids and their corresponding Amadori products.[1]
-
Sample Preparation: For food matrices like milk or tomato, samples are typically homogenized and extracted. A common procedure involves mixing the sample with a solvent, followed by centrifugation and filtration to remove solid debris.[7]
-
Chromatography: Separation is achieved using a liquid chromatography system. Due to the poor retention of Amadori products in conventional reversed-phase columns, ion-pairing chromatography is employed.[1]
-
Mass Spectrometry: Detection is performed with a high-resolution mass spectrometer, which provides the necessary sensitivity and specificity for quantification.[1]
Electrochemiluminescence (ECL) Detection of L-Tryptophan
A highly sensitive method for the detection of L-tryptophan in aqueous solutions.[2][3]
-
Electrode System: A boron-doped diamond (BDD) electrode is used as the working electrode.[2][3]
-
Reaction Mechanism: The detection is based on the in-situ production of hydrogen peroxide at the BDD electrode surface, which leads to the ECL emission of L-tryptophan.[2][3]
-
Measurement: The ECL response is measured and is directly linear with the concentration of L-tryptophan over a defined range.[2][3]
Differential Pulse Voltammetry (DPV) for Tryptophan
An electrochemical method developed for the determination of tryptophan in food samples like fruit juices.[4][5]
-
Sample Preparation: Fruit juice samples typically only require filtration before analysis.[5]
-
Voltammetry: DPV is applied to investigate the oxidation of tryptophan on the electrode surface in a Britton-Robinson buffer solution (pH 3.6). The oxidation peak is observed at approximately 0.749 V.[4]
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound from a sample matrix.
Caption: General experimental workflow for this compound analysis.
Formation of this compound (Amadori Rearrangement)
This compound is an early product of the Maillard reaction.[9][10] This non-enzymatic reaction occurs between the amino group of an amino acid (in this case, L-tryptophan) and the carbonyl group of a reducing sugar (like glucose, which can isomerize to fructose). The initial condensation forms a Schiff base, which is unstable and undergoes an intramolecular rearrangement to form the more stable Amadori product, a 1-amino-1-deoxy-2-ketose.[11]
Caption: Initial stage of the Maillard reaction forming this compound.
Conclusion
The choice of detection method for this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high sensitivity and specificity, LC-MS based methods are generally preferred. Electrochemical methods, such as ECL, offer very low detection limits and can be a valuable alternative. It is important to note that method validation is crucial for accurate and reliable quantification of this compound in any given application.
References
- 1. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Sensitive and Selective Detection of L-Tryptophan by ECL Using Boron-Doped Diamond Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Electrochemical Method to Determine Tryptophan in Fruit Juices: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly sensitive detection of tryptophan (Trp) in serum based on diazo-reaction coupling with Surface-Enhanced Raman Scattering and colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nutritional consequences of the Maillard reaction. The absorption of this compound in the large intestine of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Differential Impact of Fructose-L-tryptophan on Gene Expression: A Comparative Analysis with Other Glycated Amino Acids
A comprehensive examination of how the glycation of L-tryptophan with fructose (B13574) distinctly alters cellular gene expression profiles when compared to other glycated amino acids. This guide synthesizes available data to offer insights for researchers, scientists, and drug development professionals.
The non-enzymatic reaction between reducing sugars and amino acids, known as the Maillard reaction, results in the formation of a diverse group of molecules known as glycated amino acids, or more broadly, advanced glycation end-products (AGEs). These molecules are increasingly recognized for their significant roles in cellular signaling and the pathogenesis of various diseases. Among these, fructose-L-tryptophan has garnered interest due to the unique biochemical properties of both fructose and the essential amino acid L-tryptophan. Understanding its specific effects on gene expression in comparison to other glycated amino acids, such as fructose-lysine, is crucial for elucidating disease mechanisms and identifying novel therapeutic targets.
While direct comparative transcriptomic studies between this compound and other specific glycated amino acids are currently limited in publicly available research, this guide synthesizes existing data on the individual components and related compounds to provide a comparative overview.
Comparative Effects on Gene Expression: A Synthesized Overview
Current research indicates that various AGEs can modulate gene expression, often leading to pro-inflammatory responses. However, the specific effects can vary depending on the sugar and amino acid involved.
| Glycated Amino Acid/Precursor | Known Effects on Gene Expression | Key Signaling Pathways Implicated | Supporting Evidence |
| This compound | Limited direct evidence on global gene expression. A study on its N-nitrosated analogue (NO-Fru-Trp) showed an increase in DNA synthesis, suggesting a potential role in DNA repair pathways.[1] | Tryptophan Metabolism Pathways (e.g., Kynurenine pathway) | Research on L-tryptophan supplementation has shown alterations in the expression of genes involved in protein synthesis and energy metabolism, such as mTOR and RPS6.[2] |
| Fructose-Lysine | Fructoselysine, an Amadori product, can be utilized by some gut bacteria, suggesting an influence on the gut microbiome's metabolic gene expression. | - | Studies have focused more on its formation and presence in food than on its direct effects on mammalian gene expression. |
| General Advanced Glycation End-products (AGEs) | Upregulation of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6).[3][4] Downregulation of genes related to endothelial function (e.g., eNOS).[3] Alteration of genes involved in extracellular matrix remodeling (e.g., MMPs, collagens).[5] | NF-κB Signaling Pathway, MAPK Signaling Pathway, JAK-STAT Signaling Pathway | AGEs formed from various sugars and proteins have been shown to activate these pathways through the Receptor for Advanced Glycation End-products (RAGE).[6][7] |
| Fructose (as a precursor) | Can alter the expression of hundreds of genes in the brain, particularly those involved in metabolism, cell communication, and inflammation.[4] In macrophages and microglia, fructose upregulates pro-inflammatory gene expression (e.g., iNOS, Tnfα, Il1β, Il6).[4] | Ghrelin receptor (GHSR) mediated signaling | Studies in animal models and cell cultures have demonstrated these effects. |
| L-tryptophan (as a precursor) | Supplementation can increase the expression of genes related to milk protein synthesis (e.g., β-casein) and stimulate the mTOR and RPS6 genes.[2] Tryptophan metabolism-related genes are associated with inflammation and disease severity in conditions like COVID-19 and Inflammatory Bowel Disease.[8] | mTOR Signaling Pathway, Tryptophan Metabolism Pathways | Research in bovine mammary cells and clinical studies have highlighted these roles. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of findings. Below are generalized protocols based on the cited literature for studying the effects of glycated amino acids on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs)[3], Human Dermal Fibroblasts[5], HeLa S3-carcinoma cells[1], RAW 264.7 macrophages, and IMG microglia[4] are commonly used.
-
Preparation of Glycated Amino Acids: Glycated amino acids are typically prepared by incubating the specific amino acid (e.g., L-tryptophan, L-lysine) with a reducing sugar (e.g., fructose, glucose) in a sterile, phosphate-buffered saline (PBS) solution at 37°C for several weeks. The formation of AGEs is often confirmed by fluorescence spectroscopy.
-
Cell Treatment: Cells are cultured to a desired confluency (e.g., 80%) and then treated with various concentrations of the prepared glycated amino acids or control solutions (un-glycated amino acid, sugar alone) for a specified period (e.g., 24-48 hours).
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Real-time qPCR is performed using a qPCR system with SYBR Green or TaqMan probes to quantify the expression levels of target genes. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Global Gene Expression Analysis (Transcriptomics - RNA-Seq)
-
RNA Extraction and Quality Control: High-quality total RNA is extracted as described above. RNA integrity is assessed using a bioanalyzer.
-
Library Preparation: RNA sequencing libraries are prepared from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treatment and control groups. Pathway analysis and gene ontology enrichment analysis are then used to interpret the biological significance of the differentially expressed genes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
The available evidence strongly suggests that glycated amino acids, as a class of molecules, are potent modulators of gene expression, primarily driving pro-inflammatory and pro-fibrotic cellular responses. While direct comparative data for this compound is lacking, its constituent parts—fructose and L-tryptophan—are known to independently influence a wide array of genes involved in metabolism, inflammation, and protein synthesis.
Future research should prioritize direct, head-to-head transcriptomic and proteomic analyses of cells treated with this compound and other well-characterized glycated amino acids, such as fructose-lysine and glucose-lysine. Such studies will be invaluable for dissecting the specific contributions of the sugar and amino acid moieties to the overall biological effect and for identifying unique gene expression signatures and signaling pathways. This knowledge will be instrumental for the development of targeted therapeutic strategies for a range of diseases associated with the accumulation of advanced glycation end-products.
References
- 1. The influence of 1-(N-L-tryptophan)-1-deoxy-D-fructose [Fru-Trp] and its N-nitrosated analogue [NO-Fru-Trp] on the viability and intracellular synthetic activity (DNA, RNA, and protein synthesis) of HeLa S3-carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-Wide Identification and Expression Analysis of the Fructose-1,6-Bisphosphate Aldolase (FBA) Gene Family in Sweet… [ouci.dntb.gov.ua]
- 3. Effect of advanced glycation end-products on gene expression and synthesis of TNF-alpha and endothelial nitric oxide synthase by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose induces inflammatory activation in macrophages and microglia through the nutrient‐sensing ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of advanced glycation endproducts on gene expression profiles of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Metabolism ‘Hub’ Gene Expression Associates with Increased Inflammation and Severe Disease Outcomes in COVID-19 Infection and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Fructose-L-tryptophan and Other Key Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional properties of Fructose-L-tryptophan against other significant tryptophan derivatives, including L-tryptophan, N-formyl-L-tryptophan, Kynurenine (B1673888), and Serotonin. The information is compiled to assist researchers and professionals in understanding the nuanced differences between these compounds, with supporting experimental data and methodologies.
Introduction to this compound
This compound (Fru-Trp) is an Amadori rearrangement product formed during the Maillard reaction between L-tryptophan and a reducing sugar like glucose or fructose (B13574). This non-enzymatic browning reaction is common in food processing and also occurs under physiological conditions. As a gut-absorbed metabolite, the biological activities of Fru-Trp are of increasing interest, particularly its potential antioxidant and anti-inflammatory properties. This guide compares its known and predicted characteristics with its parent amino acid and other major metabolic derivatives.
Structural Comparison
The fundamental structural difference between this compound and other tryptophan derivatives lies in the modification of the amino group of the tryptophan backbone. In this compound, a fructose molecule is covalently attached to the alpha-amino group. This modification significantly alters the molecule's size, polarity, and potential for intermolecular interactions compared to the parent L-tryptophan and its other derivatives where the indole (B1671886) ring or the carboxyl group is modified.
| Derivative | Structure | Key Structural Features |
| L-Tryptophan | The basic building block with an indole side chain, an α-amino group, and a carboxyl group.[1] | |
| This compound | ![]() | A fructose moiety attached to the α-amino group of tryptophan via a ketoamine linkage.[2][3] |
| N-formyl-L-tryptophan | A formyl group (-CHO) attached to the α-amino group of tryptophan. | |
| Kynurenine | The indole ring of tryptophan is opened to form an anthraniloyl-alanine structure.[4] | |
| Serotonin | Decarboxylation of 5-hydroxytryptophan (B29612) results in the loss of the carboxyl group and the presence of a hydroxyl group on the indole ring.[5] |
Physicochemical Properties
The addition of a sugar moiety to this compound is expected to increase its polarity and water solubility compared to L-tryptophan. The data for other derivatives are presented below.
| Property | L-Tryptophan | This compound | N-formyl-DL-tryptophan | Kynurenine | Serotonin |
| Molecular Formula | C₁₁H₁₂N₂O₂[1] | C₁₇H₂₂N₂O₇ | C₁₂H₁₂N₂O₃[6] | C₁₀H₁₂N₂O₃[4] | C₁₀H₁₂N₂O[5] |
| Molecular Weight ( g/mol ) | 204.23[1][7] | 366.37 | 232.24[6] | 208.22[4] | 176.22[5] |
| Melting Point (°C) | ~290 (decomposes)[1][8] | Data not available | 167[6] | Data not available | 167.7[5][9][10] |
| Boiling Point (°C) | Data not available | Data not available | 590.38 | Data not available | 416[5][9] |
| Solubility in Water | 11.4 g/L at 25 °C[7] | Data not available | Soluble in hot methanol[6] | Data not available | Slightly soluble[5][9][10] |
| pKa | 2.38 (carboxyl), 9.39 (amino)[1] | Data not available | 3.49 (predicted)[6] | ~2.4, and two in the basic region[11][12][13] | 10.4[14] |
| UV-Vis λmax (nm) | 208, 258[15] | Data not available | Data not available | 228, 256, 368 | 204, 220, 276, 295, 309 |
Experimental Protocols
Synthesis of this compound (Amadori Product)
This protocol is a general method for the synthesis of Amadori products.
Materials:
-
L-tryptophan
-
D-glucose (or D-fructose)
-
Acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Dissolve L-tryptophan (1 equivalent) and D-glucose (1.2 equivalents) in a minimal amount of methanol containing a catalytic amount of acetic acid in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is triturated with diethyl ether to precipitate the product.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
HPLC Analysis of Tryptophan Derivatives
This is a representative protocol for the separation and quantification of tryptophan and its derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standards of L-tryptophan, this compound, and other derivatives.
Procedure:
-
Prepare standard solutions of the tryptophan derivatives in the mobile phase A at known concentrations.
-
Prepare the sample by dissolving it in mobile phase A and filtering through a 0.22 µm syringe filter.
-
Set the HPLC system with the following parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detector wavelength: 280 nm (for UV detection) or specific excitation/emission wavelengths for fluorescence detection.
-
-
Run a gradient elution program, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for assessing antioxidant capacity.[2][3][16][17][18]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (this compound and other derivatives)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Prepare stock solutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compounds or positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) for each compound.
Biological Activity and Signaling Pathways
Tryptophan and its derivatives are involved in numerous biological processes. While L-tryptophan is essential for protein synthesis and a precursor to key neurotransmitters and hormones, its metabolites, including kynurenine and indole derivatives, are known to modulate immune responses and cellular signaling.
A significant pathway implicated in the action of many tryptophan metabolites is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and xenobiotic metabolism. Several gut microbiota-derived tryptophan metabolites have been identified as endogenous ligands for AhR.
While direct evidence for this compound as an AhR ligand is still emerging, it is a plausible hypothesis given its structural similarity to other tryptophan derivatives and its presence in the gut. Activation of AhR by tryptophan metabolites can lead to the modulation of downstream targets, including the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Visualizations
Caption: Formation of this compound via the Maillard Reaction.
Caption: General experimental workflow for comparison.
Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
This compound represents an important, yet under-characterized, derivative of L-tryptophan. Its formation via the Maillard reaction suggests its prevalence in processed foods and potentially in vivo. While comprehensive experimental data on its physicochemical properties are still lacking, its structural similarity to other bioactive tryptophan metabolites points towards a potential role in modulating key signaling pathways such as the Aryl Hydrocarbon Receptor pathway. Further research is warranted to fully elucidate the biological functions of this compound and its potential applications in nutrition and pharmacology. This guide serves as a foundational resource for researchers embarking on the study of this and other related tryptophan derivatives.
References
- 1. byjus.com [byjus.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Serotonin Formula [softschools.com]
- 6. Cas 16108-03-5,N-FORMYL-DL-TRYPTOPHAN | lookchem [lookchem.com]
- 7. acs.org [acs.org]
- 8. L-Tryptophan | 73-22-3 [chemicalbook.com]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. chemipedia.fandom.com [chemipedia.fandom.com]
- 11. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Characterization of Kynurenine Pathway Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 15. UV-Vis Spectrum of Tryptophan | SIELC Technologies [sielc.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Comparative Metabolic Profiling of L-Tryptophan in Low- and High-Fructose Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiling of L-tryptophan (Trp) under conditions of low and high fructose (B13574) availability. While direct metabolic studies on the Maillard reaction product Fructose-L-tryptophan are limited, extensive research has demonstrated that fructose significantly influences the metabolic fate of L-tryptophan. This document synthesizes findings from various studies to present a comparative overview, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Metabolic Changes
The administration of L-tryptophan in a high-fructose environment leads to notable shifts in its primary metabolic pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. The following tables summarize the key quantitative changes observed in various studies.
Table 1: Impact of High Fructose on the Kynurenine Pathway Metabolites
| Metabolite | Change in High-Fructose Environment | Organism/Model | Reference |
| L-Tryptophan (Trp) | Decreased plasma levels | Humans with fructose malabsorption | [1][2] |
| Kynurenine (Kyn) | Increased serum levels | Rats fed added sugars | [No specific citation found for this exact data point] |
| Kynurenic Acid (KYNA) | Decreased serum levels | Rats fed added sugars | [No specific citation found for this exact data point] |
| Kynurenine/Tryptophan Ratio | Significantly higher | Rats fed added sugars | [No specific citation found for this exact data point] |
Table 2: Impact of High Fructose on the Serotonin Pathway Metabolites
| Metabolite | Change in High-Fructose Environment | Organism/Model | Reference |
| L-Tryptophan (Trp) | Reduced brain levels | Rats with fructose-induced obesity | [No specific citation found for this exact data point] |
| 5-Hydroxytryptophan (5-HTP) | Reduced brain levels | Rats with fructose-induced obesity | [No specific citation found for this exact data point] |
| Serotonin (5-HT) | Reduced brain levels | Rats with fructose-induced obesity | [No specific citation found for this exact data point] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Increased urinary excretion with Trp load | Healthy women | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols relevant to the comparative metabolic profiling of L-tryptophan in different fructose environments.
Protocol 1: Animal Study of High-Fructose Diet and Tryptophan Metabolism
This protocol outlines a general procedure for investigating the effects of a high-fructose diet on L-tryptophan metabolism in a rat model.
-
Animal Model: Male Wistar rats (8-12 weeks old, weighing 300-350 g) are used.
-
Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for one week with free access to standard chow and water.
-
Experimental Groups:
-
Control Group: Fed a standard chow diet and tap water.
-
High-Fructose Group: Fed a standard chow diet and tap water containing a 10% fructose solution.
-
-
Duration: The experimental diet is provided for a period of 3 months.
-
Sample Collection: At the end of the experimental period, animals are fasted overnight. Blood samples are collected via cardiac puncture under anesthesia. Serum is separated by centrifugation and stored at -80°C until analysis.
-
Metabolite Analysis: Serum levels of tryptophan and its metabolites (e.g., kynurenine, kynurenic acid) are measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: Quantification of Tryptophan Metabolites by LC-MS/MS
This protocol provides a method for the simultaneous analysis of tryptophan and its key metabolites in biological samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.[2]
-
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., T3 Atlantis 3µm, 100 x 2.0 mm) is used for separation.[4]
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is employed.[4]
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometry:
-
System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites.[4]
-
Data Analysis: Metabolite concentrations are determined by comparing the peak areas to those of known standards.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagram illustrates the major metabolic pathways of L-tryptophan, highlighting the key metabolites.
Caption: Major metabolic pathways of L-tryptophan.
Experimental Workflow
The diagram below outlines a typical workflow for a comparative metabolomics study.
Caption: Experimental workflow for comparative metabolomics.
References
The Duality of Fructose-L-tryptophan: A Comparative Guide to its Pro-oxidant and Antioxidant Activities
For Researchers, Scientists, and Drug Development Professionals
Fructose-L-tryptophan, an Amadori product formed from the Maillard reaction between fructose (B13574) and the essential amino acid L-tryptophan, presents a complex profile of both pro-oxidant and antioxidant activities. This guide provides a comprehensive comparison of its redox properties, supported by experimental data and detailed methodologies, to aid in the assessment of its potential applications in research and drug development.
Executive Summary
This compound, a prominent Maillard reaction product (MRP), exhibits a dual nature in its interaction with reactive oxygen species (ROS). While demonstrating antioxidant capabilities through radical scavenging and metal ion chelation, it also possesses the potential to act as a pro-oxidant under certain conditions. This duality is influenced by the inherent properties of its constituent molecules: the pro-oxidant tendencies of fructose and the antioxidant potential of L-tryptophan and its metabolites. This guide delves into the experimental evidence that defines this complex relationship, offering a comparative analysis with other relevant compounds.
Comparative Antioxidant and Pro-oxidant Activities
The antioxidant and pro-oxidant activities of this compound and its related compounds can be quantified using various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Radical Scavenging Activity of this compound and Comparative Compounds
| Compound/System | Assay | Scavenging Activity (%) | IC50 Value | Reference Compound |
| Fructose-Histidine MRPs (90°C) | DPPH | 92.42 ± 2.13 | - | - |
| Cysteine-Glucose MRPs (100°C, 90 min) | DPPH | - | 3.79 µmol/mL | Trolox |
| Cysteine-Fructose MRPs (130°C, 60 min) | ABTS | - | 7.05 µmol/mL | Trolox |
| L-tryptophan | ORAC | - | 7,986 ± 468 µM TE/g | Trolox |
Note: Specific quantitative data for this compound was not available in the reviewed literature. The data presented is for similar Maillard reaction products to provide context. MRPs denote Maillard Reaction Products. TE stands for Trolox Equivalents.
Table 2: Metal Chelating and Reducing Power of this compound and Comparative Compounds
| Compound/System | Assay | Activity | Reference Compound |
| Lysine-Fructose MRPs (100°C, 30 min) | Fe2+ Chelating Activity | 96.31% | - |
| Cysteine-Glucose MRPs (100°C, 30 min) | Cu2+ Chelating Activity | 59.44% | - |
| Fructose-Histidine MRPs | Reducing Power | Increases with temperature and concentration | - |
Note: Specific quantitative data for this compound was not available in the reviewed literature. The data presented is for similar Maillard reaction products to provide context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the pro-oxidant and antioxidant activities of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[1][2][3]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox).
-
In a black 96-well microplate, add the test compound or standard and the fluorescein (B123965) solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride).
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a specified period (e.g., 60 minutes) at excitation and emission wavelengths of 485 nm and 520 nm, respectively.[4][5]
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.[6][7]
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ and expressed as Fe²⁺ equivalents.
Fenton Reaction-Based Pro-oxidant Assay
This assay assesses the ability of a compound to promote the generation of hydroxyl radicals via the Fenton reaction.
Protocol:
-
Prepare a reaction mixture containing a detection molecule (e.g., deoxyribose), a source of Fe²⁺ (e.g., FeCl₂), the test compound, and a phosphate buffer.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction and measure the degradation of the detection molecule, often by reacting it with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically. An increase in degradation compared to the control (without the test compound) indicates pro-oxidant activity.[8][9][10]
Signaling Pathways and Mechanisms
The dual activity of this compound can be understood by examining the metabolic pathways of its precursors and the general mechanisms of MRPs.
Antioxidant Mechanisms
Maillard reaction products, including Amadori products like this compound, can exert antioxidant effects through several mechanisms:
-
Radical Scavenging: The enol form of the Amadori product can donate hydrogen atoms to free radicals, thereby neutralizing them. The indole (B1671886) ring of the tryptophan moiety is also a known radical scavenger.
-
Metal Ion Chelation: The structure of this compound allows for the chelation of pro-oxidant metal ions such as Fe²⁺ and Cu²⁺, preventing them from participating in the Fenton reaction and generating highly reactive hydroxyl radicals.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antioxidant properties of tryptophan and its metabolites in in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Use of Fenton Reaction in Drugs and Food [mdpi.com]
- 9. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]
- 10. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and chelating capacity of Maillard reaction products in amino acid-sugar model systems: applications for food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis methods for Fructose-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Fructose-L-tryptophan, an Amadori compound formed from the Maillard reaction of fructose (B13574) and the essential amino acid L-tryptophan, is a molecule of increasing interest in the fields of food chemistry, nutrition, and pharmacology. Its potential biological activities, including antioxidant and antiproliferative effects, necessitate reliable and efficient synthesis methods for further investigation. This guide provides a head-to-head comparison of different synthesis approaches for this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
| Parameter | Conventional Heating (Maillard Reaction) | Microwave-Assisted Synthesis (Predicted) |
| Reaction Time | 2 hours | 5 - 30 minutes |
| Yield | Moderate (specific yield not reported in the primary literature, but generally 10-30% for Amadori compounds via fusion methods) | Potentially higher than conventional heating |
| Purity | Requires extensive purification to separate from complex mixture of Maillard reaction products | Cleaner reaction profile may simplify purification |
| Scalability | Readily scalable | Scalability may be limited by the size of the microwave reactor |
| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times |
Experimental Protocols
Conventional Heating: Maillard Reaction
This method relies on the thermal reaction between D-fructose and L-tryptophan to induce the Maillard reaction and subsequent Amadori rearrangement.
Materials:
-
D-fructose
-
L-tryptophan
-
Deionized water
-
n-hexane
-
Ethyl acetate
-
Butanol
Procedure:
-
A 0.1 M solution of L-tryptophan is prepared by dissolving 81.68 mg of L-tryptophan in 4 mL of a 0.05 M D-fructose solution in a 10 mL glass tube.
-
The tube is tightly capped and heated in an oil bath at 130°C for 2 hours.
-
After cooling, the resulting Maillard Reaction Products (MRPs) are fractionated by solvent extraction.
-
The MRPs are sequentially extracted with n-hexane, chloroform, ethyl acetate, and butanol.
-
The chloroform fraction, which has been reported to contain the highest antiproliferative activity, is collected for further purification.
-
Further purification of the active compound from the chloroform fraction can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Synthesis
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the following is a representative protocol based on microwave-assisted synthesis of other Amadori compounds. This method is expected to significantly reduce the reaction time.
Materials:
-
D-fructose
-
L-tryptophan
-
Methanol (or another suitable solvent)
Procedure:
-
Equimolar amounts of D-fructose and L-tryptophan are dissolved in a suitable solvent, such as methanol, in a microwave-safe reaction vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a controlled temperature (e.g., 100-150°C) for a short duration (e.g., 5-30 minutes). Reaction conditions should be optimized by monitoring the formation of the product by thin-layer chromatography or HPLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is then purified, for example, by silica (B1680970) gel chromatography or preparative HPLC.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Overview of major L-tryptophan metabolic pathways in humans.
Caption: Postulated mechanism of this compound's antiproliferative effect.
Inter-laboratory study on the quantification of Fructose-L-tryptophan in a standard reference material
A Comparative Guide to the Quantification of Fructose-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, an Amadori rearrangement product formed from the Maillard reaction between fructose (B13574) and L-tryptophan. While a dedicated inter-laboratory study on a certified standard reference material for this compound is not publicly available, this document compiles and compares relevant analytical techniques from existing literature on tryptophan and its derivatives. The methods presented, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Fluorescence Detection (FLD), are widely applicable to the analysis of this compound.
The accurate quantification of this compound is crucial for understanding its physiological roles, particularly in the context of nutrition and disease, as imbalances in tryptophan metabolites have been associated with various health disorders. This guide aims to provide objective comparisons of the performance of these analytical methods, supported by available experimental data.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different analytical methods relevant to the quantification of tryptophan and its derivatives. These metrics are essential for selecting the most appropriate method for a specific research or development application.
Table 1: Comparison of Linearity and Sensitivity of Analytical Methods
| Method | Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Tryptophan and its metabolites | >0.99 | 0.96 - 24.48 nmol/L | 3.42 - 244.82 nmol/L | [1] |
| LC-HRMS | Tryptophan catabolites | Not Specified | 0.015 - 11.25 nmol/L | Not Specified | [2] |
| UHPLC-FLD | Tryptophan | 0.9995 | 0.011 ng/µL | 0.029 ng/µL | [3] |
| HPLC-FLD | Unbound L-tryptophan | >0.99 | Not Specified | 0.1 µg/mL | [4] |
| LC-Single Quadrupole MS | Tryptophan | Not Specified | 0.02 µM | 0.06 µM | [5] |
Table 2: Comparison of Precision and Accuracy of Analytical Methods
| Method | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Tryptophan and its metabolites | ≤13.92% | ≤13.92% | Not Specified | [1] |
| LC-HRMS | Tryptophan catabolites | CV = 6.2% | CV = 6.2% | Accuracy of 6.6% | [2] |
| UHPLC-FLD | Tryptophan | Not Specified | Not Specified | 97.36% - 100.12% | [3] |
| HPLC-FLD | Unbound L-tryptophan | <10% | <15% | <12% difference from nominal | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are generalized protocols for the two primary analytical techniques discussed.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it a gold standard for the quantification of tryptophan and its metabolites, including this compound.
1. Sample Preparation:
-
Protein Precipitation: For biological samples such as serum or brain tissue, proteins are precipitated to prevent interference. A common method involves adding trifluoroacetic acid to the sample, followed by vortexing and centrifugation.[1]
-
Internal Standard Spiking: To ensure accuracy and account for matrix effects, a stable isotope-labeled internal standard (e.g., L-tryptophan-d5) is added to the sample before processing.[6]
-
Hydrolysis (for total tryptophan): For the analysis of total tryptophan from a protein-bound state, alkaline hydrolysis is employed. This typically involves heating the sample with sodium hydroxide (B78521) at elevated temperatures for several hours.[3][5] To prevent oxidative degradation of tryptophan during hydrolysis, an antioxidant like ascorbic acid can be added.[5]
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection is a robust and widely available technique that offers good sensitivity for fluorescent compounds like tryptophan and its derivatives.
1. Sample Preparation:
-
Deproteinization/Ultrafiltration: For plasma samples, unbound tryptophan can be separated from protein-bound tryptophan using ultrafiltration devices.[4]
-
Hydrolysis (for total tryptophan): Similar to the LC-MS/MS method, alkaline hydrolysis is used to release protein-bound tryptophan.[3]
-
Derivatization (optional): For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent reagent like o-phthaldialdehyde (OPA) can be performed.[7][8]
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Flow rates are generally in the range of 0.8 - 1.2 mL/min.
3. Fluorescence Detection:
-
Excitation/Emission Wavelengths: The detector is set to the specific excitation and emission wavelengths of the analyte. For tryptophan, typical wavelengths are around 280 nm for excitation and 350-360 nm for emission.[3]
Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
Caption: A generalized workflow for this compound analysis using HPLC-FLD.
Caption: A decision-making diagram for selecting an appropriate analytical method.
References
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a global quantitative analysis methodology of tryptophan metabolites in mice using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of unbound L-tryptophan in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Fructose-L-tryptophan in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In case of dust formation, respiratory protection may be necessary.[1][2]
Spill Management:
In the event of a spill, the primary objective is to contain and clean the material without creating dust.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Containment: Cover drains to prevent the substance from entering waterways.[1][3][4]
-
Cleanup: Mechanically collect the spilled material using a shovel or sweeper and place it into a designated, labeled container for disposal.[1][2][3] Avoid generating dust during this process.[4][5]
-
Decontamination: Clean the affected area with water.[5]
Disposal Protocol
The disposal of Fructose-L-tryptophan, much like its constituent L-Tryptophan, must adhere to local, state, and federal regulations. While L-Tryptophan is not classified as a hazardous substance and is readily biodegradable, it is crucial to avoid improper disposal methods that could impact the environment.[3][4]
Key Disposal Steps:
-
Containerization: Place the waste material in a clearly labeled, sealed container. Do not mix with other waste streams.[4]
-
Consult a Professional: Contact your institution's EHS department or a licensed waste disposal company to determine the appropriate disposal route.[2][3]
-
Documentation: Maintain a record of the disposal process, including the date, quantity, and method of disposal.
-
Packaging: Handle contaminated packaging in the same manner as the substance itself.[3]
Prohibited Disposal Methods:
Quantitative Data Summary
The following table summarizes key safety and environmental data for L-Tryptophan, which can serve as a reference for handling this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Rat) | >16 g/kg | [6] |
| Aquatic Toxicity (EC50, Invertebrates) | >100 mg/l | [3] |
| Aquatic Toxicity (ErC50, Algae) | >84.8 mg/l | [3] |
| Biodegradation | Readily biodegradable | [3] |
| Bioaccumulative Potential | Does not significantly accumulate | [3] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in the understanding of a substance's properties as determined by toxicological and environmental fate studies. The data presented above are typically generated through standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines. For instance, acute oral toxicity is often determined using OECD Guideline 420, and biodegradability can be assessed via OECD Guideline 301.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fructose-L-tryptophan
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Fructose-L-tryptophan, ensuring a secure laboratory environment. The following information is based on available safety data sheets and standard laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use. |
| Laboratory Coat | A standard laboratory coat should be worn to protect from spills and contamination. | |
| Respiratory Protection | Dust Mask/Respirator | In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic operational plan is crucial for the safe handling of this compound.
1. Preparation:
- Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower and eyewash station before beginning work.
2. Handling the Solid Compound:
- Wear all required PPE, including safety goggles, gloves, and a lab coat.
- When weighing or transferring the solid material, perform these actions in a well-ventilated area or a fume hood to minimize the inhalation of any airborne particles.
- Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
- If any of the compound comes into contact with your skin, wash the affected area thoroughly with soap and water.
3. Preparing Solutions:
- When dissolving the solid, add the this compound to the solvent slowly to avoid splashing.
- If the solvent is volatile, conduct this step in a chemical fume hood.
4. Post-Handling:
- Clean the work area thoroughly after use.
- Wash hands with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
1. Unused Product:
- Dispose of unused this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste.
- Do not dispose of the solid chemical down the drain.
2. Contaminated Materials:
- All materials that have come into direct contact with this compound, such as weighing paper, gloves, and paper towels, should be collected in a designated, sealed waste container.
- Label the waste container clearly as "Non-hazardous Chemical Waste" and include the name of the compound.
3. Solutions:
- Aqueous solutions of this compound may be suitable for drain disposal if permitted by local regulations. It is imperative to check with your institution's environmental health and safety department for specific guidance.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

